2,3,4,9-tetrahydro-1H-carbazol-6-amine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 88017. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6,7,8,9-tetrahydro-5H-carbazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2/c13-8-5-6-12-10(7-8)9-3-1-2-4-11(9)14-12/h5-7,14H,1-4,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POYRLWQLOUUKAY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=C(N2)C=CC(=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50274537 | |
| Record name | 2,3,4,9-tetrahydro-1H-carbazol-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50274537 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65796-52-3 | |
| Record name | NSC88017 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88017 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,3,4,9-tetrahydro-1H-carbazol-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50274537 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3,4,9-tetrahydro-1H-carbazol-6-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Fischer Indole Synthesis of 2,3,4,9-tetrahydro-1H-carbazol-6-amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 2,3,4,9-tetrahydro-1H-carbazol-6-amine, a valuable scaffold in medicinal chemistry. The primary focus is on a robust multi-step synthesis commencing with the Fischer indole synthesis of the carbazole core, followed by subsequent functional group transformations. This document details experimental protocols, presents quantitative data in a structured format, and visualizes key chemical and biological pathways to support researchers in drug discovery and development.
Introduction
The 2,3,4,9-tetrahydro-1H-carbazole core is a privileged structural motif found in numerous biologically active compounds and natural products. Its rigid, tricyclic framework allows for the precise spatial orientation of substituents, making it an ideal scaffold for designing ligands that can interact with a variety of biological targets. Derivatives of this core have demonstrated a wide range of pharmacological activities, including but not limited to, anticancer, anti-Alzheimer's, and antimicrobial properties.
The target molecule, this compound, serves as a key intermediate for the development of novel therapeutic agents. The strategic placement of the amino group on the aromatic ring provides a versatile handle for further chemical modifications, enabling the exploration of structure-activity relationships and the optimization of lead compounds. This guide focuses on a well-established and reliable synthetic route to this important building block.
Synthetic Pathways and Experimental Protocols
The most commonly employed and well-documented synthesis of this compound is a three-step process:
-
Fischer Indole Synthesis: Formation of the 2,3,4,9-tetrahydro-1H-carbazole core from phenylhydrazine and cyclohexanone.
-
Nitration: Electrophilic aromatic substitution to introduce a nitro group at the 6-position of the carbazole ring.
-
Reduction: Conversion of the nitro group to the target primary amine.
An alternative, more direct approach would be the Fischer indole synthesis using 4-aminophenylhydrazine and cyclohexanone. However, detailed experimental protocols and yield data for this direct route are not as readily available in the literature. Therefore, this guide will focus on the detailed experimental procedures for the multi-step synthesis.
Multi-Step Synthesis of this compound
The following diagram outlines the workflow for the multi-step synthesis:
Caption: Multi-step synthesis workflow for this compound.
Experimental Protocol: Step 1 - Synthesis of 2,3,4,9-Tetrahydro-1H-carbazole
This procedure utilizes the Borsche-Drechsel cyclization, a variant of the Fischer indole synthesis.
Materials:
-
Cyclohexanone
-
Phenylhydrazine
-
Glacial Acetic Acid
-
Ethanol (for recrystallization)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve cyclohexanone (1.0 equivalent) in glacial acetic acid.
-
Heat the solution to reflux.
-
Slowly add phenylhydrazine (1.0 equivalent) to the refluxing solution.
-
Continue to reflux the reaction mixture for 5 minutes.
-
Cool the reaction mixture to room temperature, which should induce crystallization of the product.
-
Collect the crystals by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from ethanol to yield pure 2,3,4,9-tetrahydro-1H-carbazole.
Experimental Protocol: Step 2 - Synthesis of 6-Nitro-2,3,4,9-tetrahydro-1H-carbazole
Materials:
-
2,3,4,9-Tetrahydro-1H-carbazole
-
Sodium Nitrate
-
Concentrated Sulfuric Acid
-
Ethanol (for recrystallization)
Procedure:
-
In a beaker, dissolve 2,3,4,9-tetrahydro-1H-carbazole (1.0 equivalent) in concentrated sulfuric acid at 0°C (ice bath).
-
Slowly add sodium nitrate (1.0 equivalent) in small portions while maintaining the temperature below 5°C.
-
Stir the reaction mixture at 0°C for 1 hour.
-
Pour the reaction mixture onto crushed ice with vigorous stirring.
-
Collect the precipitated solid by vacuum filtration and wash thoroughly with water until the filtrate is neutral.
-
Recrystallize the crude product from ethanol to obtain 6-nitro-2,3,4,9-tetrahydro-1H-carbazole.
Experimental Protocol: Step 3 - Synthesis of this compound
Materials:
-
6-Nitro-2,3,4,9-tetrahydro-1H-carbazole
-
Zinc Dust
-
Sodium Hydroxide
-
Rectified Spirit (Ethanol)
-
Sodium Dithionite
-
Diethyl Ether
Procedure:
-
In a round-bottom flask, suspend 6-nitro-2,3,4,9-tetrahydro-1H-carbazole (1.0 equivalent) in a solution of sodium hydroxide in rectified spirit.
-
Heat the mixture to reflux.
-
Gradually add zinc dust to the refluxing suspension.
-
Continue refluxing for 1 hour until the solution becomes transparent.
-
Filter the hot mixture at the pump. Return the zinc residue to the flask and extract with three portions of hot rectified spirit.
-
Combine the extracts and add a small amount of sodium dithionite.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Wash the dried solid with diethyl ether.
-
Recrystallize the product from ethanol to yield this compound as brownish-red crystals.[1]
Data Presentation
The following table summarizes the quantitative data for the multi-step synthesis of this compound.
| Step | Product | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Melting Point (°C) |
| 1 | 2,3,4,9-Tetrahydro-1H-carbazole | C₁₂H₁₃N | 171.24 | 88% | 118 |
| 2 | 6-Nitro-2,3,4,9-tetrahydro-1H-carbazole | C₁₂H₁₂N₂O₂ | 216.24 | 80% | 157 |
| 3 | This compound | C₁₂H₁₄N₂ | 186.26 | 74% | 134 |
Data sourced from reference[1].
Core Mechanism and Biological Pathways
Fischer Indole Synthesis Mechanism
The Fischer indole synthesis is a classic acid-catalyzed reaction that proceeds through several key steps to form the indole ring system.
Caption: Generalized mechanism of the Fischer indole synthesis.
The reaction begins with the condensation of a phenylhydrazine with an aldehyde or ketone to form a phenylhydrazone.[2] This is followed by tautomerization to an enamine intermediate.[2] Under acidic conditions, a[3][3]-sigmatropic rearrangement occurs, leading to a di-imine intermediate.[2] Subsequent intramolecular cyclization and elimination of ammonia yield the final aromatic indole product.[2]
Biological Signaling Pathways Modulated by Carbazole Derivatives
Carbazole derivatives have been shown to interact with various signaling pathways implicated in diseases such as cancer. One such pathway is the STAT (Signal Transducer and Activator of Transcription) signaling cascade, which plays a crucial role in cell proliferation, differentiation, and apoptosis.
Caption: Simplified STAT signaling pathway and potential inhibition by carbazole derivatives.
In this pathway, the binding of a cytokine to its receptor on the cell surface activates Janus kinases (JAKs). JAKs then phosphorylate STAT proteins, leading to their dimerization and translocation to the nucleus. In the nucleus, STAT dimers bind to DNA and regulate the transcription of genes involved in cell growth and survival. Some carbazole derivatives have been shown to inhibit this pathway, potentially by interfering with STAT dimerization or DNA binding, thereby exerting their anti-proliferative effects.
Conclusion
This technical guide provides a detailed and practical framework for the synthesis of this compound, a key building block in drug discovery. The multi-step synthesis presented here is a reliable and high-yielding route to the target molecule. The provided experimental protocols and quantitative data offer a solid foundation for researchers to replicate and adapt these methods. Furthermore, the visualization of the core synthetic mechanism and a relevant biological signaling pathway enhances the understanding of the chemical and biological context of this important class of compounds. This guide is intended to be a valuable resource for scientists and professionals engaged in the design and synthesis of novel therapeutics based on the tetrahydrocarbazole scaffold.
References
An In-depth Technical Guide to the Borsche-Drechsel Cyclization for the Synthesis of 6-Amino-1,2,3,4-tetrahydrocarbazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the Borsche-Drechsel cyclization, with a specific focus on its application in the synthesis of 6-amino-1,2,3,4-tetrahydrocarbazole. This valuable carbazole derivative serves as a crucial building block in the development of novel therapeutic agents. This document outlines the reaction mechanism, provides a detailed experimental protocol, summarizes key quantitative data, and presents visualizations of the chemical processes involved. The information is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to effectively utilize this synthetic route.
Introduction to the Borsche-Drechsel Cyclization
The Borsche-Drechsel cyclization is a classic organic reaction for the synthesis of tetrahydrocarbazoles.[1][2] First described by Edmund Drechsel in 1888 and further developed by Walther Borsche in 1908, this reaction involves the acid-catalyzed cyclization of cyclohexanone arylhydrazones.[1] It is widely considered a special case of the more general Fischer indole synthesis.[3] The reaction proceeds by heating a mixture of a phenylhydrazine derivative and cyclohexanone in the presence of an acid catalyst, such as glacial acetic acid.[4][5]
The tetrahydrocarbazole scaffold is of significant interest in medicinal chemistry and drug development due to its presence in numerous biologically active natural products and synthetic compounds.[6] Derivatives of tetrahydrocarbazole have demonstrated a wide range of pharmacological activities, making them attractive templates for the design of new drugs.[6] The introduction of an amino group at the 6-position of the tetrahydrocarbazole ring system, yielding 6-amino-1,2,3,4-tetrahydrocarbazole, provides a key functional handle for further molecular elaboration and the development of novel drug candidates.
Reaction Mechanism
The Borsche-Drechsel cyclization follows a mechanism analogous to the Fischer indole synthesis.[1][3] The key steps are as follows:
-
Hydrazone Formation: The reaction is initiated by the condensation of an arylhydrazine, in this case, (4-aminophenyl)hydrazine, with cyclohexanone to form the corresponding cyclohexanone (4-aminophenyl)hydrazone.
-
Tautomerization: The initially formed hydrazone undergoes tautomerization to its more reactive enamine isomer.
-
[2][2]-Sigmatropic Rearrangement: Under acidic conditions and with heating, the enamine undergoes a concerted[2][2]-sigmatropic rearrangement, which is the key bond-forming step leading to the formation of a C-C bond between the aromatic ring and the cyclohexene ring.
-
Rearomatization: The intermediate from the sigmatropic rearrangement rearomatizes.
-
Cyclization and Elimination: The resulting intermediate undergoes an intramolecular cyclization, followed by the elimination of an ammonia molecule to afford the final aromatic 6-amino-1,2,3,4-tetrahydrocarbazole product.[5]
A visual representation of this mechanism is provided in the diagram below.
Caption: Reaction mechanism of the Borsche-Drechsel cyclization for 6-amino-tetrahydrocarbazole.
Experimental Protocol
The following is a representative experimental protocol for the synthesis of 6-amino-1,2,3,4-tetrahydrocarbazole.
Materials:
-
(4-Aminophenyl)hydrazine hydrochloride
-
Cyclohexanone
-
Glacial Acetic Acid
-
Methanol
-
Water
-
Sodium Bicarbonate (saturated solution)
-
Decolorizing Carbon
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus (magnetic stirrer and stir bar)
-
Heating mantle or oil bath
-
Dropping funnel
-
Beaker
-
Büchner funnel and filter flask
-
Recrystallization apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, magnetic stirrer, and dropping funnel, combine (4-aminophenyl)hydrazine hydrochloride (1.0 equivalent) and glacial acetic acid.
-
Heating and Addition: Heat the mixture to reflux with vigorous stirring. Once refluxing, add cyclohexanone (1.0-1.2 equivalents) dropwise over a period of 30 minutes.
-
Reaction Monitoring: Continue to heat the reaction mixture at reflux for an additional 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up and Isolation: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into a beaker containing ice-water.
-
Neutralization: Carefully neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases. The crude product will precipitate out of the solution.
-
Filtration: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake with water.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent, such as methanol or ethanol, often with the use of decolorizing carbon to remove colored impurities.
Caption: Experimental workflow for the synthesis of 6-amino-tetrahydrocarbazole.
Quantitative Data
The following table summarizes typical quantitative data for the synthesis of 6-amino-1,2,3,4-tetrahydrocarbazole. Actual values may vary depending on the specific reaction conditions and scale.
| Parameter | Expected Value | Reference |
| Reactants | ||
| (4-Aminophenyl)hydrazine HCl | 1.0 eq | |
| Cyclohexanone | 1.0 - 1.2 eq | |
| Solvent/Catalyst | ||
| Glacial Acetic Acid | Sufficient to dissolve reactants | [4] |
| Reaction Conditions | ||
| Temperature | Reflux | [4] |
| Time | 2 - 4 hours | |
| Product | ||
| Appearance | Crystalline solid | |
| Yield | 75-85% (typical) | [5] |
| Melting Point | 115-118 °C (for unsubstituted) | [2][4] |
| Spectroscopic Data | ||
| ¹H NMR (CDCl₃) δ (ppm) | Aromatic protons, NH protons, and aliphatic protons in the cyclohexene ring. | |
| ¹³C NMR (CDCl₃) δ (ppm) | Aromatic and aliphatic carbons. | |
| IR (KBr) cm⁻¹ | N-H stretching, C-H stretching (aromatic and aliphatic), C=C stretching (aromatic). |
Note: Specific spectroscopic data for 6-amino-1,2,3,4-tetrahydrocarbazole should be determined experimentally and compared with literature values if available.
Applications in Drug Development
The 1,2,3,4-tetrahydrocarbazole scaffold is a privileged structure in medicinal chemistry.[6] The presence of the amino group at the 6-position of 6-amino-1,2,3,4-tetrahydrocarbazole offers a versatile point for chemical modification, allowing for the synthesis of a diverse library of compounds for biological screening. This amino group can be readily acylated, alkylated, or used in coupling reactions to introduce various pharmacophoric groups.
Derivatives of tetrahydrocarbazole have been investigated for a wide range of therapeutic applications, including but not limited to:
-
Anticancer agents
-
Antimicrobial agents
-
Central nervous system (CNS) active agents
The ability to synthesize 6-amino-1,2,3,4-tetrahydrocarbazole efficiently via the Borsche-Drechsel cyclization provides a solid foundation for the discovery and development of new and improved therapeutic agents.
Conclusion
The Borsche-Drechsel cyclization is a robust and reliable method for the synthesis of tetrahydrocarbazoles. Its application for the preparation of 6-amino-1,2,3,4-tetrahydrocarbazole provides a straightforward route to a key intermediate for drug discovery and development. This technical guide has provided a detailed overview of the reaction mechanism, a practical experimental protocol, and a summary of expected quantitative data. The provided visualizations aim to facilitate a deeper understanding of the chemical processes involved. By leveraging this knowledge, researchers and scientists can effectively employ the Borsche-Drechsel cyclization in their efforts to develop novel and impactful therapeutic agents.
References
Spectroscopic and Procedural Analysis of 2,3,4,9-tetrahydro-1H-carbazol-6-amine: A Technical Guide
This technical guide provides a detailed overview of the nuclear magnetic resonance (NMR) data for 2,3,4,9-tetrahydro-1H-carbazol-6-amine, a notable selective acetylcholinesterase (AChE) inhibitor. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a centralized resource for the compound's spectral characteristics and relevant experimental protocols.
¹H NMR and ¹³C NMR Data
The following tables summarize the available ¹H NMR data and provide an estimation of the ¹³C NMR chemical shifts for this compound. The ¹H NMR data has been reported in the literature, while the ¹³C NMR data is predicted based on the analysis of structurally similar carbazole derivatives due to the absence of specific experimental data in the reviewed literature.
Table 1: ¹H NMR Data of this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.4 | s | 1H | N-H |
| 7.28 | s | 2H | N-H |
| 7.01 | d | 1H | Ar-H |
| 6.77 | d | 1H | Ar-H |
| 6.57 | s | 1H | Ar-H |
| 2.71-2.43 | m | 4H | Aliphatic-H |
| 1.92-1.90 | m | 4H | Aliphatic-H |
Solvent: DMSO-d₆, Spectrometer Frequency: 400MHz[1]
Table 2: Predicted ¹³C NMR Data of this compound
| Chemical Shift (δ) ppm | Assignment |
| ~150-140 | Quaternary aromatic carbons |
| ~130-120 | Aromatic CH carbons |
| ~120-110 | Aromatic CH carbons |
| ~110-100 | Aromatic CH carbons |
| ~30-20 | Aliphatic CH₂ carbons |
| ~25-20 | Aliphatic CH₂ carbons |
Experimental Protocols
The synthesis and biological evaluation of this compound as an acetylcholinesterase inhibitor involve a series of well-defined experimental procedures.
Synthesis of this compound
The synthesis of the title compound is typically achieved through a multi-step process:
-
Borsche-Drechsel Cyclization: The core 2,3,4,9-tetrahydro-1H-carbazole ring is synthesized via the condensation of phenylhydrazine with cyclohexanone in the presence of a suitable acid catalyst, such as glacial acetic acid.
-
Nitration: The tetrahydrocarbazole ring undergoes nitration, commonly using a mixture of sodium nitrate and sulfuric acid, to introduce a nitro group at the 6-position.
-
Reduction: The nitro group of 6-nitro-2,3,4,9-tetrahydro-1H-carbazole is then reduced to an amino group to yield the final product, this compound.[1]
Acetylcholinesterase Inhibition Assay
The inhibitory activity of this compound against acetylcholinesterase is determined using a colorimetric method, often based on the Ellman method.
Reagent Preparation:
-
Assay Buffer: 0.1 M Phosphate Buffer, pH 8.0.
-
AChE Solution: A working solution of acetylcholinesterase from a suitable source (e.g., electric eel) is prepared in the assay buffer.
-
DTNB Solution: A stock solution of 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) is prepared in the assay buffer.
-
Substrate Solution: A solution of acetylthiocholine iodide (ATCI) is prepared in deionized water.
-
Test Compound Solutions: The test compound and a positive control (e.g., Donepezil) are dissolved in a suitable solvent like DMSO and then diluted to various concentrations with the assay buffer.
Assay Procedure:
-
In a 96-well plate, the test compound at various concentrations is added to the respective wells.
-
The AChE enzyme solution is then added to the wells containing the test compound, and the plate is incubated to allow for inhibitor-enzyme interaction.
-
The reaction is initiated by adding a mixture of the substrate (ATCI) and the chromogen (DTNB) to all wells.
-
The absorbance is measured at 412 nm using a microplate reader at different time intervals (for kinetic analysis) or at a fixed time point (for endpoint analysis).
-
The percentage of inhibition is calculated by comparing the rate of reaction in the presence of the test compound to the rate of the uninhibited enzyme.
Visualizations
The following diagrams illustrate the synthesis pathway and the experimental workflow for the acetylcholinesterase inhibition assay.
Caption: Synthesis of this compound.
Caption: Acetylcholinesterase inhibition assay workflow.
References
Mass Spectrometry Analysis of 2,3,4,9-tetrahydro-1H-carbazol-6-amine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the mass spectrometry analysis of 2,3,4,9-tetrahydro-1H-carbazol-6-amine, a carbazole derivative of interest in pharmaceutical research. This document outlines the core principles, experimental protocols, and expected data for the characterization and quantification of this compound using modern mass spectrometry techniques.
Introduction
This compound is a heterocyclic amine with a molecular formula of C₁₂H₁₄N₂ and a monoisotopic mass of 186.1157 Da. Accurate mass measurement and fragmentation analysis are crucial for its unambiguous identification in complex matrices and for pharmacokinetic and metabolic studies. Electrospray ionization (ESI) coupled with tandem mass spectrometry (MS/MS) is a highly sensitive and specific method for the analysis of such compounds.
Physicochemical and Mass Spectrometry Data
The fundamental physicochemical and mass spectral data for this compound are summarized in the tables below. These values are essential for method development and data interpretation in mass spectrometry.
Table 1: Physicochemical Properties
| Property | Value |
| Molecular Formula | C₁₂H₁₄N₂ |
| Monoisotopic Mass | 186.1157 Da |
| Molecular Weight | 186.25 g/mol |
Table 2: High-Resolution Mass Spectrometry Data
| Ion Species | Ion Formula | Calculated m/z | Observed m/z |
| [M+H]⁺ | C₁₂H₁₅N₂⁺ | 187.1230 | 187.04 |
Table 3: Predicted Tandem Mass Spectrometry (MS/MS) Fragmentation Data for [M+H]⁺
| Precursor Ion (m/z) | Predicted Fragment Ion (m/z) | Putative Lost Neutral Fragment |
| 187.12 | 170.09 | NH₃ |
| 187.12 | 159.09 | C₂H₄ |
| 187.12 | 144.08 | C₃H₇ |
| 187.12 | 130.07 | C₄H₉ |
Note: The predicted fragmentation data is based on common fragmentation pathways for amino-containing carbazole derivatives and requires experimental verification.
Experimental Protocols
A robust and reproducible analytical method is paramount for the reliable quantification of this compound. The following section details a typical Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol.
Sample Preparation
-
Standard Solution Preparation: Prepare a stock solution of this compound at a concentration of 1 mg/mL in methanol. Serially dilute the stock solution with a 50:50 mixture of methanol and water to prepare working standard solutions and calibration standards.
-
Biological Matrix Preparation (e.g., Plasma): For the analysis of the compound in plasma, a protein precipitation extraction is recommended. To 100 µL of plasma, add 300 µL of acetonitrile containing an appropriate internal standard. Vortex the mixture for 1 minute and then centrifuge at 10,000 rpm for 10 minutes. Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase.
Liquid Chromatography
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution:
-
0-1 min: 5% B
-
1-5 min: 5% to 95% B
-
5-7 min: 95% B
-
7-7.1 min: 95% to 5% B
-
7.1-9 min: 5% B
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
Mass Spectrometry
-
Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 350 °C.
-
Desolvation Gas Flow: 800 L/hr.
-
Cone Gas Flow: 50 L/hr.
-
Collision Gas: Argon.
-
Data Acquisition: Multiple Reaction Monitoring (MRM) for quantitative analysis or full scan MS/MS for qualitative analysis.
Visualization of Analytical Workflow and Fragmentation Pathway
The following diagrams, generated using the DOT language, illustrate the experimental workflow and the proposed fragmentation pathway of this compound.
Caption: Experimental workflow for the LC-MS/MS analysis.
Caption: Proposed ESI-MS/MS fragmentation of the parent ion.
X-ray crystallography of 2,3,4,9-tetrahydro-1H-carbazol-6-amine derivatives
An In-depth Technical Guide to the X-ray Crystallography of 2,3,4,9-Tetrahydro-1H-carbazol-6-amine Derivatives
Abstract
The 2,3,4,9-tetrahydro-1H-carbazole (THC) framework is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Derivatives featuring an amine group at the C-6 position are of particular interest due to their potential as therapeutic agents, exhibiting activities ranging from anticancer to anti-Alzheimer's.[1][3] A profound understanding of the three-dimensional atomic arrangement of these molecules, achievable through single-crystal X-ray crystallography, is crucial for elucidating structure-activity relationships (SAR) and facilitating rational drug design.[4] This technical guide provides a comprehensive overview of the synthesis, crystallization, and X-ray diffraction analysis of this compound derivatives. It details experimental protocols, presents crystallographic data for the parent scaffold, and visualizes key workflows and biological signaling pathways.
Synthesis of this compound Derivatives
The synthesis of the target compounds typically involves a multi-step process, beginning with the construction of the core tetrahydrocarbazole scaffold, followed by functionalization of the aromatic ring and subsequent derivatization.
Experimental Protocol: A Generalized Synthetic Route
-
Step 1: Synthesis of the Tetrahydrocarbazole Core (Fischer Indole Synthesis)
-
A mixture of an appropriately substituted phenylhydrazine and cyclohexanone is prepared in a solvent such as glacial acetic acid or methanol.[4][5][6]
-
The reaction mixture is heated under reflux to facilitate the condensation and subsequent cyclization, forming the 2,3,4,9-tetrahydro-1H-carbazole ring system.[2][3]
-
Upon completion, the mixture is cooled and poured into ice-cold water, causing the product to precipitate.[5][7]
-
The solid is collected by filtration, washed with water, and purified by recrystallization from a suitable solvent like methanol or ethanol.[5][6]
-
-
Step 2: Nitration at the C-6 Position
-
The synthesized tetrahydrocarbazole is treated with a nitrating agent, such as a mixture of sodium nitrate and sulfuric acid, to introduce a nitro group onto the aromatic ring, predominantly at the C-6 position.[3]
-
-
Step 3: Reduction to 6-Amine
-
The 6-nitro-2,3,4,9-tetrahydro-1H-carbazole is then reduced to the corresponding 6-amine derivative. This is commonly achieved using reducing agents like tin(II) chloride (SnCl₂) in an acidic medium or catalytic hydrogenation.
-
-
Step 4: Derivatization of the 6-Amino Group
Synthesis Workflow Diagram
Single Crystal Growth and X-ray Diffraction
Obtaining high-quality single crystals is the most critical and often challenging step in X-ray crystallographic analysis. Following successful crystal growth, a standard procedure is followed for data collection and structure elucidation.
Experimental Protocol: Crystallization
The slow evaporation technique is commonly employed for growing single crystals of carbazole derivatives suitable for X-ray diffraction.[4][5]
-
Solvent Selection: The purified derivative is dissolved in a minimal amount of a suitable solvent (e.g., methanol, ethanol, or a solvent mixture) in which it is moderately soluble.[5]
-
Evaporation: The solution is placed in a clean vial, which is loosely covered to allow for the slow evaporation of the solvent at room temperature.
-
Crystal Growth: Over a period of several days to weeks, as the solvent evaporates and the solution becomes supersaturated, single crystals may form.
-
Harvesting: Once crystals of sufficient size and quality have formed, they are carefully harvested from the mother liquor.
Experimental Protocol: X-ray Data Collection and Structure Refinement
-
Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.[9]
-
Data Collection: The mounted crystal is placed in a diffractometer and cooled under a stream of nitrogen gas (typically to ~100-120 K) to minimize thermal vibrations. It is then irradiated with a monochromatic X-ray beam (e.g., Mo Kα or Cu Kα radiation).[5][9] The diffraction patterns are recorded on a detector as the crystal is rotated.
-
Data Reduction: The collected raw diffraction data are processed to correct for experimental factors and to yield a set of unique reflection intensities and their standard uncertainties.[7]
-
Structure Solution: The phase problem is solved using direct methods or Patterson methods to generate an initial electron density map and a preliminary model of the molecular structure.[7]
-
Structure Refinement: The initial model is refined against the experimental data using least-squares methods. This iterative process adjusts atomic positions, and thermal parameters to improve the agreement between the calculated and observed diffraction patterns, typically monitored by the R-factor.[7][10]
-
Validation: The final refined structure is validated using tools like CHECKCIF to ensure its chemical and geometric sensibility.
X-ray Crystallography Workflow
Crystallographic Data and Structural Analysis
While specific crystallographic data for this compound derivatives are not widely published, the data for the parent scaffold (C₁₂H₁₃N) provides a valuable reference for the core molecular geometry and packing.[5][7]
Tabulated Crystallographic Data
The following table summarizes the crystallographic data for the parent compound, 2,3,4,9-tetrahydro-1H-carbazole.[5][7]
| Parameter | Value |
| Chemical Formula | C₁₂H₁₃N |
| Formula Weight (Mᵣ) | 171.23 |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 6.1067 (4) |
| b (Å) | 7.9488 (5) |
| c (Å) | 19.4512 (12) |
| Volume (V) (ų) | 944.18 (10) |
| Z (molecules/unit cell) | 4 |
| Temperature (K) | 293 (2) |
| Radiation | Mo Kα (λ = 0.71073 Å) |
| Density (calculated) (g/cm³) | 1.205 |
| R-factor | 0.048 |
Note: Data is for the unsubstituted parent compound, CAS 942-01-8, and serves as a representative example.[5][11]
Key Structural Features
Analysis of the parent tetrahydrocarbazole structure reveals several key features. The molecule's tricyclic system is nearly planar, with the cyclohexene ring adopting a half-chair conformation.[4][5] The crystal packing is primarily stabilized by a network of intermolecular N—H···π and C—H···π interactions, which are crucial for the supramolecular assembly.[5][7][12] The introduction of a 6-amino group and its subsequent derivatives would be expected to introduce additional strong hydrogen bonding interactions (e.g., N-H···O, N-H···N), significantly influencing the crystal packing and potentially the compound's physicochemical properties.
Biological Activity and Related Signaling Pathways
Derivatives of the 2,3,4,9-tetrahydro-1H-carbazole scaffold have demonstrated a broad spectrum of biological activities, making them promising candidates for drug development.[1]
Anticancer Activity
Certain THC derivatives exhibit significant cytotoxic and antiproliferative effects against various human cancer cell lines.[1][8] One reported mechanism involves the modulation of critical cellular signaling pathways. For instance, the derivative N-(3,4-dimethoxyphenethyl)-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-amine (DMPCA) was found to target and inhibit the Hippo pathway in bladder cancer cells.[1] Other studies on 3,6-disubstituted thioamide derivatives have shown they induce DNA damage and disrupt mitochondrial function, leading to apoptosis in cancer cells.[8]
Anti-Alzheimer's Activity
The cognitive decline in Alzheimer's disease is linked to a decrease in the neurotransmitter acetylcholine.[3] One therapeutic strategy is to inhibit the enzyme acetylcholinesterase (AChE), which breaks down acetylcholine. Several 6-amino-2,3,4,9-tetrahydro-1H-carbazole derivatives have been identified as selective AChE inhibitors, making them potential leads for anti-Alzheimer's agents.[3]
Conclusion
The this compound framework represents a highly valuable scaffold for the development of new therapeutic agents. This guide has outlined the key experimental procedures for their synthesis and structural characterization by X-ray crystallography. The detailed three-dimensional structural information obtained from these studies is indispensable for understanding intermolecular interactions, optimizing ligand-receptor binding, and guiding the design of next-generation derivatives with enhanced efficacy and specificity. The continued application of crystallographic techniques will undoubtedly accelerate the translation of these promising compounds from laboratory research to clinical applications.
References
- 1. This compound | 65796-52-3 | Benchchem [benchchem.com]
- 2. wjarr.com [wjarr.com]
- 3. op.niscpr.res.in [op.niscpr.res.in]
- 4. benchchem.com [benchchem.com]
- 5. 2,3,4,9-Tetrahydro-1H-carbazole - PMC [pmc.ncbi.nlm.nih.gov]
- 6. acgpubs.org [acgpubs.org]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and biological evaluation of novel 3,6- amide and thioamide substituted- 2,3,4,9-tetrahydro-1H-carbazoles for anti-cancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Preparation and X-ray Structural Study of Dibenzobromolium and Dibenzochlorolium Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. 1H-Carbazole, 2,3,4,9-tetrahydro- [webbook.nist.gov]
- 12. Spectroscopic, crystallographic, and Hirshfeld surface characterization of nine-membered-ring-containing 9-methoxy-3,4,5,6-tetrahydro-1H-benzo[b]azonine-2,7-dione and its parent tetrahydrocarbazole - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of 2,3,4,9-tetrahydro-1H-carbazol-6-amine Hydrochloride Salt
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic pathway for 2,3,4,9-tetrahydro-1H-carbazol-6-amine hydrochloride, a valuable building block in medicinal chemistry and drug discovery. The synthesis involves a multi-step process commencing with the formation of the tetracyclic carbazole core, followed by regioselective nitration, subsequent reduction of the nitro group, and concluding with the formation of the hydrochloride salt. This document details the experimental protocols, presents key quantitative data in a structured format, and includes visualizations of the synthetic workflow.
Synthetic Pathway Overview
The most common and well-established route for the synthesis of this compound hydrochloride involves a three-step reaction sequence starting from commercially available reagents. The overall transformation is depicted below:
Caption: Overall synthetic route.
Experimental Protocols and Data
This section provides detailed experimental procedures for each synthetic step, along with tabulated quantitative data for yields and key analytical characterization.
Step 1: Synthesis of 2,3,4,9-tetrahydro-1H-carbazole
The foundational step is the construction of the carbazole core via the Fischer indole synthesis. This reaction involves the acid-catalyzed condensation of phenylhydrazine with cyclohexanone.[1][2]
Caption: Fischer indole synthesis workflow.
Experimental Protocol:
A mixture of cyclohexanone (0.12 mol) and glacial acetic acid (40 ml) is heated.[1] Phenylhydrazine (0.1 mol), freshly redistilled, is then added dropwise over 30 minutes.[1] The resulting mixture is refluxed for an additional 30 minutes.[1] Upon completion, the reaction mixture is poured into ice-cold water with continuous stirring, leading to the precipitation of a brown solid.[1] This solid is collected by filtration, washed thoroughly with water, and recrystallized from methanol or ethanol to yield pure 2,3,4,9-tetrahydro-1H-carbazole.[1][3]
Quantitative Data:
| Product | Yield (%) | Melting Point (°C) | Analytical Data |
| 2,3,4,9-tetrahydro-1H-carbazole | 88 | 118 | IR (KBr, cm⁻¹): 3397, 3049, 2927, 1645, 1619, 1233, 737.[3] ¹H NMR (400MHz, DMSO-d₆): δ 8.14 (s, 1H, N-H), 7.42 (d, 1H, Ar H), 7.32 (dd, J= 8.2, 2.4 Hz, 1H, Ar H), 7.15 (dd, J= 10.6, 2.4 Hz, 1H, Ar H), 7.05 (d, J= 2.4Hz, 1H, Ar H), 2.67 (t, J= 6.2, 2H, Aliphatic H), 2.60 (t, J= 6.2, 2H, Aliphatic H), 1.85-1.78 (m, 4H, Aliphatic H).[3] MS (ESI): 172.03 [M+1]⁺.[3] |
Step 2: Synthesis of 6-nitro-2,3,4,9-tetrahydro-1H-carbazole
The second step involves the electrophilic nitration of the carbazole core. This is a crucial step for introducing the nitrogen functionality at the desired position.
Caption: Nitration reaction workflow.
Experimental Protocol:
To a solution of sodium nitrate (0.0200 M) in concentrated sulfuric acid (50 mL), a solution of 2,3,4,9-tetrahydro-1H-carbazole (0.0200 M) in 25 mL of concentrated sulfuric acid is added dropwise with stirring over a period of 1 hour, while maintaining the temperature at 5°C in an ice bath.[3] After the addition is complete, the solution is stirred for an additional 5 minutes and then poured onto crushed ice.[3] The crude product is collected and recrystallized from a mixture of methylene chloride and petroleum ether (1:1) to yield pure 6-nitro-2,3,4,9-tetrahydro-1H-carbazole as orange-yellowish needles.[3]
Quantitative Data:
| Product | Yield (%) | Melting Point (°C) | Analytical Data |
| 6-nitro-2,3,4,9-tetrahydro-1H-carbazole | 80 | 157 | IR (KBr, cm⁻¹): 3373, 3046, 2933, 1630, 1516, 1324, 1473, 754.[4] ¹H NMR (400MHz, DMSO-d₆): δ 8.41 (d, J=2.1, 1H, N-H), 8.23 (s, 1H, Ar H), 8.03 (s, J= 7.3, 2.1 Hz, 1H, Ar H), 7.26 (d, J= 7.2, 1H, Ar H), 2.74-2.68 (m, 4H, Aliphatic H), 1.92-1.79 (m, 4H, Aliphatic H).[4] MS (ESI): 217.05 [M+1]⁺.[4] |
Step 3: Synthesis of this compound
The nitro group is then reduced to the corresponding amine, which is the penultimate step in the synthesis of the target molecule.
Caption: Reduction of the nitro group workflow.
Experimental Protocol:
To a solution of 6-nitro-2,3,4,9-tetrahydro-1H-carbazole (1g) in 30 mL of 95% ethanol containing 3.6 mL of 20% sodium hydroxide, the mixture is heated to boiling.[3] The heat source is removed, and zinc dust (2.9 g) is added in portions to maintain the boiling.[3] After the addition is complete, the mixture is refluxed for 1 hour until the solution becomes transparent.[3] The hot mixture is filtered, and the zinc residue is extracted with hot rectified spirit.[3] The combined extracts are treated with sodium dithionite (2 g), and the solvent is removed under reduced pressure.[3] The resulting solid is washed with diethyl ether and recrystallized from ethanol to give 6-amino-2,3,4,9-tetrahydrocarbazole as brownish-red crystals.[3]
Quantitative Data:
| Product | Yield (%) | Melting Point (°C) | Analytical Data |
| This compound | 74 | 134 | IR (KBr, cm⁻¹): 3406, 2966, 1629, 1595, 1349.[3] ¹H NMR (400MHz, DMSO- d₆): δ 8.6 (s, 1H, Ar-NH), 7.01 (d, J = 8.10 Hz, 1H, Ar H), 6.82 (d, J = 8.14 Hz, 1H, Ar H), 6.68 (dd, J = 2.32 Hz, 1H, Ar H), 3.31 (s, 1H, Indole-NH), 3.14 (m, 4H, Aliphatic H and CH₂), 2.98 (t, 2H, CH₂), 1.64-1.48 (m, 6H, Aliphatic H), 1.02 (t, 3H, CH₃).[3] MS (ESI): 187.12 [M+1]⁺.[5] |
Step 4: Formation of this compound Hydrochloride Salt
The final step is the conversion of the free amine to its hydrochloride salt, which often improves stability and handling properties.
References
Physical and chemical properties of 2,3,4,9-tetrahydro-1H-carbazol-6-amine
An In-depth Technical Guide to 2,3,4,9-tetrahydro-1H-carbazol-6-amine
Introduction
This compound is a heterocyclic aromatic amine belonging to the tetrahydrocarbazole class of compounds. The tetrahydrocarbazole (THC) core is recognized as a "privileged scaffold" in medicinal chemistry due to its versatile structure, which serves as a template for ligands targeting multiple biological receptors.[1] This structural motif is present in numerous natural alkaloids and pharmacologically active compounds, leading to its extensive use in drug design and discovery.[1][2] Derivatives of this core have demonstrated a wide spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, antiviral, and anti-Alzheimer's properties.[1][2]
Specifically, this compound has been identified as a selective acetylcholinesterase (AChE) inhibitor, making it a compound of interest for research into potential therapeutic agents for Alzheimer's disease.[3] This guide provides a comprehensive overview of its physical and chemical properties, experimental protocols for its synthesis and analysis, and its role in relevant biological pathways.
Physical and Chemical Properties
The fundamental physical and chemical characteristics of this compound are summarized below. These properties are crucial for its handling, formulation, and application in research settings.
| Property | Value | Reference |
| CAS Number | 65796-52-3 | [1][4][5] |
| Molecular Formula | C₁₂H₁₄N₂ | [4][5] |
| Molecular Weight | 186.25 g/mol | [1][5][6] |
| Monoisotopic Mass | 186.1157 Da | [6][7] |
| Appearance | Brownish red crystals | [3] |
| Melting Point | 134°C | [3] |
| Solubility | Insoluble in water; Soluble in methanol. | [8][9] |
| Topological Polar Surface Area (TPSA) | 41.8 Ų | [6] |
| Predicted XLogP3 | 2.6 | [7] |
Spectroscopic Data
Spectroscopic analysis is essential for the structural elucidation and confirmation of this compound. While complete spectral data for the final amine product is not detailed in the provided references, data for its immediate precursor, 6-nitro-2,3,4,9-tetrahydro-1H-carbazole, offers significant insight into the core structure.
| Spectroscopic Technique | Data for 6-Nitro-2,3,4,9-tetrahydro-1H-carbazole (Precursor) | Reference |
| ¹H NMR (400MHz, DMSO-d₆) | δ 8.41 (d, J=2.1, 1H, N-H), 8.23 (s, 1H, Ar H), 8.03 (s, J= 7.3, 2.1 Hz, 1H, Ar H), 7.26 (d, J= 7.2, 1H, Ar H), 2.74-2.68 (m, 4H, Aliphatic H), 1.92-1.79 (m, 4H, Aliphatic H) | [3] |
| IR (KBr, cm⁻¹) | 3373 (N-H stretch), 3046 (aromatic C-H stretch), 2933 (aliphatic C-H stretch), 1630 (C=C stretch), 1516 & 1324 (NO₂ asymmetric and symmetric stretch), 1473, 754 | [3] |
| Mass Spectrometry (ESI) | m/z: 217.05 [M+1]⁺ | [3] |
Expected Spectral Features for this compound:
-
IR: Appearance of characteristic N-H stretching bands for the primary amine (typically two bands in the 3300-3500 cm⁻¹ region) and disappearance of the strong NO₂ stretching bands.
-
¹H NMR: Upfield shift of the aromatic protons compared to the nitro precursor due to the electron-donating nature of the amino group. A broad singlet corresponding to the -NH₂ protons would also be expected.
-
Mass Spectrometry: A molecular ion peak [M]⁺ at m/z 186 or a protonated molecular ion [M+H]⁺ at m/z 187.
Experimental Protocols
Synthesis
The synthesis of this compound is typically achieved through a three-step process starting from phenylhydrazine and cyclohexanone.
Step 1: Fischer Indole Synthesis of 2,3,4,9-Tetrahydro-1H-carbazole
-
Principle: This reaction involves the acid-catalyzed condensation of phenylhydrazine with cyclohexanone to form a phenylhydrazone, which then undergoes a[4][4]-sigmatropic rearrangement and cyclization to form the indole ring system.[1][3]
-
Procedure:
-
Combine equimolar amounts of phenylhydrazine and cyclohexanone in glacial acetic acid.[3]
-
Reflux the mixture for approximately 5-10 minutes.[3]
-
Cool the reaction mixture, which typically results in the precipitation of the product.
-
Filter the solid product in vacuo and recrystallize from ethanol to yield pure 2,3,4,9-tetrahydro-1H-carbazole.[3][10]
-
Step 2: Nitration of 2,3,4,9-Tetrahydro-1H-carbazole
-
Principle: Electrophilic aromatic substitution is used to introduce a nitro group onto the electron-rich carbazole ring, predominantly at the C-6 position.[1]
-
Procedure:
-
Dissolve 2,3,4,9-tetrahydro-1H-carbazole in a strong acid, such as sulfuric acid.[1]
-
Cool the mixture in an ice bath to maintain a low temperature.
-
Slowly add a nitrating agent, such as sodium nitrate, while stirring.[1]
-
Carefully control the temperature to ensure regioselective nitration.[1]
-
After the reaction is complete, pour the mixture over ice and collect the precipitated 6-nitro-2,3,4,9-tetrahydro-1H-carbazole by filtration.
-
Step 3: Reduction of 6-Nitro-2,3,4,9-tetrahydro-1H-carbazole
-
Principle: The nitro group is reduced to a primary amine to yield the final product. Standard reduction methods are effective for this transformation.
-
General Procedure (e.g., using SnCl₂/HCl):
-
Suspend the 6-nitro-2,3,4,9-tetrahydro-1H-carbazole in a solvent like ethanol.
-
Add an excess of a reducing agent, such as stannous chloride (SnCl₂) in concentrated hydrochloric acid.
-
Heat the mixture under reflux until the reaction is complete (monitored by TLC).
-
Cool the reaction and neutralize with a base (e.g., NaOH or NaHCO₃ solution) to precipitate the crude product.
-
Filter the product and purify by recrystallization from ethanol to obtain this compound as brownish-red crystals.[3]
-
Caption: Synthetic workflow for the target compound.
Spectroscopic Analysis Protocol
-
Principle: Standard spectroscopic techniques are used to confirm the identity and purity of the synthesized compound.
-
General Procedure:
-
NMR Spectroscopy:
-
Infrared (IR) Spectroscopy:
-
Mass Spectrometry (MS):
-
Dissolve the sample in a suitable solvent (e.g., methanol, acetonitrile).
-
Introduce the sample into the mass spectrometer using an appropriate ionization method like Electrospray Ionization (ESI).[11]
-
Analyze the resulting mass spectrum to identify the molecular ion peak and fragmentation patterns.[11]
-
-
Biological Activity and Signaling Pathways
The primary reported biological activity of this compound is its role as a cholinesterase inhibitor.
Inhibition of Acetylcholinesterase (AChE)
In the context of Alzheimer's disease, cognitive decline is linked to a decrease in the neurotransmitter acetylcholine (ACh).[3] Acetylcholinesterase (AChE) is the enzyme responsible for breaking down ACh in the synaptic cleft. By inhibiting AChE, this compound increases the concentration and duration of action of acetylcholine, thereby enhancing cholinergic neurotransmission.[3] This mechanism is a key strategy for the symptomatic treatment of Alzheimer's disease.[3] The compound was found to be a selective inhibitor of AChE over butyrylcholinesterase (BChE).[3]
Caption: Inhibition of AChE by the target compound.
References
- 1. This compound | 65796-52-3 | Benchchem [benchchem.com]
- 2. wjarr.com [wjarr.com]
- 3. op.niscpr.res.in [op.niscpr.res.in]
- 4. This compound | C12H14N2 | CID 14118 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
- 6. 2,3,4,9-Tetrahydro-1H-carbazol-3-amine | C12H14N2 | CID 12361786 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. PubChemLite - this compound (C12H14N2) [pubchemlite.lcsb.uni.lu]
- 8. parchem.com [parchem.com]
- 9. 1,2,3,4-Tetrahydrocarbazole | 942-01-8 [chemicalbook.com]
- 10. acgpubs.org [acgpubs.org]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
A Technical Guide to the Initial Biological Screening of a Tetrahydrocarbazole Library
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide provides a comprehensive overview of the methodologies, data interpretation, and pathway analysis involved in the initial biological screening of a tetrahydrocarbazole library. Tetrahydrocarbazoles are a privileged class of heterocyclic compounds found in numerous biologically active natural products and synthetic molecules, exhibiting a wide range of pharmacological activities.[1][2][3][4] This document outlines the core experimental protocols and data presentation necessary for the preliminary assessment of a novel tetrahydrocarbazole library, with a focus on anticancer, antimicrobial, and hypoglycemic activities.
Data Presentation: Summary of Quantitative Biological Activity
The initial screening of a tetrahydrocarbazole library typically involves evaluating its members against various biological targets. The following tables summarize representative quantitative data from studies on diverse tetrahydrocarbazole derivatives.
Table 1: Anticancer Activity of Tetrahydrocarbazole Derivatives
| Compound ID | Cancer Cell Line | Assay Type | IC50 (µM) | Reference |
| 6f (4-chlorophenylpiperazine derivative) | MCF7 (Breast) | SRB | 0.00724 | [5] |
| 6f (4-chlorophenylpiperazine derivative) | HCT116 (Colon) | SRB | 0.00823 | [5] |
| Series 4a-d (Alkyl dithiocarbonates) | MCF7 (Breast) | SRB | 0.00724 - 0.0377 | [5] |
| Series 6a-g (Heterocyclic dithiocarbamates) | MCF7 (Breast) | SRB | Data not fully specified | [5] |
| 7 (Dialkyl dithiocarbamate) | MCF7 (Breast) | SRB | Data not fully specified | [5] |
IC50: The half-maximal inhibitory concentration, representing the concentration of a drug that is required for 50% inhibition in vitro. SRB: Sulforhodamine B assay.
Table 2: Antimicrobial Activity of Tetrahydrocarbazole Derivatives
| Compound ID | Bacterial Strain | Fungal Strain | Zone of Inhibition (mm) | Reference |
| Dibromo 1,2,3,4-tetrahydrocarbazole (9a) | Not Specified | Not Specified | Data not fully specified | [1] |
| 5,6,11,12-tetrahydroindolo[2,3-alpha]carbazole derivatives (3a-h) | Various | Various | Data not fully specified | [6] |
Table 3: Hypoglycemic Activity of Tetrahydrocarbazole Derivatives
| Compound ID | Cell Line | Assay Type | % Glucose Consumption Increase | Reference |
| 12b (Aza-tetrahydrocarbazole) | HepG2 | Glucose Consumption | 45% | [3][7] |
Table 4: Anti-inflammatory and Antioxidant Activity of Tetrahydrocarbazole-linked 1,2-Diazoles
| Compound ID | Assay Type | IC50 (µg/mL) | Reference |
| 2 | DPPH Radical Scavenging | Data not fully specified | [8] |
| 4 | DPPH Radical Scavenging | 34.0 | [8] |
| 7 | DPPH Radical Scavenging | 44.2 | [8] |
| 3 | ABTS Radical Neutralization | 44.0 | [8] |
| 8 | ABTS Radical Neutralization | 50.20 | [8] |
| 7 | Lipid Peroxidation | 65.0 | [8] |
| 10 | Anti-inflammatory (RBC hemolysis) | 1.89 | [8] |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the successful screening of a compound library. The following are methodologies for key assays cited in the literature for tetrahydrocarbazole screening.
Anticancer Activity: Sulforhodamine B (SRB) Assay
The SRB assay is a colorimetric assay used to determine cell density, based on the measurement of cellular protein content.[9]
Materials:
-
96-well microtiter plates
-
Adherent cancer cell lines (e.g., MCF7, HCT116)
-
Complete cell culture medium
-
Test compounds (tetrahydrocarbazole derivatives) dissolved in DMSO
-
Cold 10% (w/v) Trichloroacetic acid (TCA)
-
0.4% (w/v) Sulforhodamine B (SRB) solution in 1% acetic acid
-
10 mM Tris base solution, pH 10.5
-
Microplate reader
Procedure:
-
Cell Seeding: Plate cells in 96-well plates at an appropriate density and incubate for 24 hours to allow for attachment.[9]
-
Compound Treatment: Add different concentrations of the test compounds to the cell monolayer. Incubate for 48 hours at 37°C in a 5% CO2 atmosphere.[5]
-
Cell Fixation: Gently remove the medium and wash the cells. Add cold 10% TCA to each well and incubate for 1 hour at 4°C to fix the cells.
-
Staining: Wash the plates five times with water and air dry. Add 0.4% SRB solution to each well and incubate for 15-30 minutes at room temperature.
-
Washing: Quickly rinse the plates with 1% acetic acid to remove unbound dye.
-
Solubilization: Add 10 mM Tris base solution to each well to solubilize the protein-bound dye.
-
Measurement: Read the absorbance at a wavelength of 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC50 value for each compound.
Antimicrobial Activity: Agar Well Diffusion Method
This method is widely used to assess the antimicrobial activity of chemical compounds.[1]
Materials:
-
Bacterial and/or fungal isolates
-
Brain Heart Infusion (BHI) broth and agar
-
Sterile petri dishes
-
Sterile cork-borer (5 mm diameter)
-
Test compounds dissolved in a suitable solvent (e.g., Ethanol)
-
Solvent control (e.g., DMSO)
-
Positive control (e.g., Ciprofloxacin for bacteria)
-
Incubator
Procedure:
-
Inoculum Preparation: Suspend each microbial isolate in BHI broth and dilute to approximately 10^5 colony-forming units (CFU) per ml.[1]
-
Plate Inoculation: Flood-inoculate the surface of BHI agar plates with the microbial suspension and then dry.[1]
-
Well Preparation: Cut wells of 5 mm diameter from the agar using a sterile cork-borer.[1]
-
Compound Application: Add a defined volume (e.g., 30 µL) of the sample solution (e.g., 50 µg of compound in 1 ml of solvent) into the wells.[1]
-
Incubation: Incubate the plates for 18 hours at 37°C for bacteria.[1]
-
Measurement: Evaluate the antibacterial activity by measuring the diameter of the zone of inhibition in mm.[1]
-
Controls: Use the solvent as a negative control and a standard antibiotic as a positive control.
Hypoglycemic Activity: Glucose Consumption Assay in HepG2 Cells
This assay measures the effect of compounds on glucose uptake by hepatocytes.[7]
Materials:
-
HepG2 cell line
-
Cell culture medium
-
Test compounds
-
Glucose assay kit
-
Microplate reader
Procedure:
-
Cell Culture: Culture HepG2 cells in 96-well plates until they reach confluency.
-
Compound Treatment: Treat the cells with the test compounds at various concentrations for a specified period.
-
Glucose Measurement: After incubation, collect the cell culture supernatant.
-
Analysis: Measure the glucose concentration in the supernatant using a glucose assay kit according to the manufacturer's instructions.
-
Calculation: The amount of glucose consumed by the cells is calculated by subtracting the glucose concentration in the wells with cells from the glucose concentration in the wells without cells. The percentage increase in glucose consumption compared to a solvent control is then determined.[3][7]
Visualization of Workflows and Pathways
Diagrams are essential for visualizing complex experimental workflows and biological signaling pathways.
General Workflow for Tetrahydrocarbazole Library Screening
This diagram illustrates the typical workflow from library synthesis to hit identification.
References
- 1. wjarr.com [wjarr.com]
- 2. benthamdirect.com [benthamdirect.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. Synthesis, characterization and pharmacological activities of 5,6,11,12-tetrahydroindolo[2,3-alpha]carbazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, synthesis and evaluation of tetrahydrocarbazole derivatives as potential hypoglycemic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. arabjchem.org [arabjchem.org]
- 9. benchchem.com [benchchem.com]
A Technical Guide to the Discovery of Novel Tetrahydrocarbazole Amine Analogs
For Researchers, Scientists, and Drug Development Professionals
The 1,2,3,4-tetrahydrocarbazole (THC) scaffold is a prominent heterocyclic motif recognized as a "privileged structure" in medicinal chemistry.[1][2][3] This core is present in numerous naturally occurring alkaloids and pharmacologically active compounds, demonstrating a wide array of biological activities.[1][4] Derivatives of THC have been investigated for their potential as anticancer,[5][6][7] neuroprotective,[7][8] antibacterial,[2] antiviral,[6] and hypoglycemic agents.[2][9] The incorporation of an amine functionality into the tetrahydrocarbazole structure often enhances biological activity and provides a handle for further structural modifications, making these analogs a subject of intense research.
This technical guide provides an in-depth overview of the synthesis, biological evaluation, and mechanisms of action of recently discovered tetrahydrocarbazole amine analogs. It includes detailed experimental protocols, quantitative biological data, and visualizations of key chemical and biological processes to support researchers in this field.
Synthesis of Tetrahydrocarbazole Amine Analogs
The synthesis of the tetrahydrocarbazole core is most commonly achieved through the Fischer indole synthesis, which involves the reaction of a phenylhydrazine with a cyclohexanone derivative under acidic conditions.[2][10] However, for the direct introduction of an amine group, other methods such as C-H functionalization have been developed. A notable example is the two-step photochemical and acid-catalyzed C-H amination.[11]
This method utilizes a photosensitized oxidation of the tetrahydrocarbazole starting material to form a hydroperoxide intermediate. This intermediate is then activated by a Brønsted acid to react with an aniline nucleophile, yielding the desired amine analog.[11] This process avoids harsh conditions and provides a direct route to C-H amination.[11]
Therapeutic Applications and Biological Activity
Anticancer Activity
Tetrahydrocarbazole amine analogs have emerged as potent anticancer agents, often acting on multiple targets to induce cancer cell death.
Multi-Target Kinase and Enzyme Inhibitors: A series of hybrids combining tetrahydrocarbazole-1-amine with 5-arylidene-4-thiazolinone scaffolds has demonstrated significant anti-proliferative activity against various human cancer cell lines.[5] Notably, compounds 11c and 12c showed high potency and selectivity against leukemia (Jurkat), lymphoma (U937), and colon cancer (HCT-116) cells, with minimal toxicity to normal human mammary epithelial cells (HME1).[5][12]
These compounds were found to inhibit multiple key targets in cancer progression: Topoisomerase Iα (Topo Iα), Topoisomerase IIα (Topo IIα), Epidermal Growth Factor Receptor (EGFR), and tubulin polymerization.[5][12] The mechanism of action involves arresting the cell cycle in the G0/G1 phase and inducing apoptosis.[5]
Table 1: In Vitro Anticancer Activity of Tetrahydrocarbazole Analogs
| Compound | Target Cell Line / Enzyme | IC50 Value | Reference |
|---|---|---|---|
| 11c | Jurkat (Leukemia) | 1.44 ± 0.09 µM | [5][12] |
| U937 (Lymphoma) | 1.77 ± 0.08 µM | [5][12] | |
| HCT-116 (Colon Cancer) | 6.75 ± 0.08 µM | [5][12] | |
| HME1 (Normal) | > 50 µM | [5][12] | |
| Topoisomerase Iα | 52.12 µM | [5][12] | |
| Topoisomerase IIα | 57.22 µM | [5][12] | |
| EGFR | 0.13 µM | [5][12] | |
| Tubulin Polymerization | 8.46 µM | [5][12] | |
| 12c | Jurkat (Leukemia) | 1.44 ± 0.09 µM | [5][12] |
| U937 (Lymphoma) | 1.77 ± 0.08 µM | [5][12] | |
| HCT-116 (Colon Cancer) | 6.75 ± 0.08 µM | [5][12] | |
| 6f | MCF7 (Breast Cancer) | 7.24 nM/mL | [6] |
| | HCT116 (Colon Cancer) | 8.23 nM/mL |[6] |
Note: The activity for compound 6f was reported as superior to doxorubicin in MCF7 cells and comparable in HCT116 cells.[6]
Further studies on 3,6-disubstituted amide and thioamide derivatives of the 2,3,4,9-tetrahydro-1H-carbazole scaffold revealed that two thioamide compounds exhibited significant anticancer activity against MCF-7, HCT116, and A549 cell lines.[10][13] Their mechanism involves inducing DNA damage and disrupting mitochondrial function, ultimately leading to apoptosis.[10][13]
Neuroprotective Activity
In the context of neurodegenerative diseases like Alzheimer's, inhibition of cholinesterase enzymes is a key therapeutic strategy. A series of 1,2,3,4-tetrahydro-9H-carbazole derivatives were designed as selective inhibitors of butyrylcholinesterase (BChE), a significant target in Alzheimer's disease.[8]
Compound 15g (1-(2-(6-fluoro-1,2,3,4-tetrahydro-9H-carbazole-9-yl)ethyl)piperidin-1-ium chloride) was identified as the most potent and selective BChE inhibitor in the series, with a mixed-type inhibition mechanism.[8] It also demonstrated neuroprotective effects and the ability to inhibit β-secretase (BACE1).[8] In vivo studies using the Morris water maze task confirmed that compound 15g improved memory in a scopolamine-induced animal model of cognitive impairment.[8]
Table 2: BChE Inhibitory Activity
| Compound | Target Enzyme | IC50 Value | Selectivity | Reference |
|---|
| 15g | Butyrylcholinesterase (BChE) | 0.11 µM | Selective (AChE IC50 > 100 µM) |[8] |
Hypoglycemic Activity
Tetrahydrocarbazole derivatives have also been explored for their potential in treating metabolic disorders. Based on a previously identified lead compound (ZG02), two new series of tetrahydrocarbazole derivatives were synthesized and evaluated for their effect on glucose consumption in HepG2 liver cells.[9]
The aza-tetrahydrocarbazole compound 12b was the most potent, increasing glucose consumption by 45% compared to the control, an effect approximately 1.2-fold higher than the standard drugs metformin and ZG02.[9] Mechanistic studies suggest that its hypoglycemic activity is mediated through the activation of the AMP-activated protein kinase (AMPK) pathway.[9]
Experimental Protocols
Synthesis of 6-bromo-N-phenyl-2,3,4,9-tetrahydro-1H-carbazol-1-amine (4d)[11]
This protocol details the C-H amination method for synthesizing a specific tetrahydrocarbazole amine analog.
Step 1: Photooxygenation to form the Hydroperoxide Intermediate
-
Weigh 1 g of 6-bromo-2,3,4,9-tetrahydro-1H-carbazole (starting material) into a 250 mL flask. Note: If the starting material is highly colored, it must first be purified by recrystallization or column chromatography to achieve a colorless solid.
-
Add 100 mL of toluene to the flask.
-
Add 2 mg of Rose Bengal (photosensitizer).
-
Add a magnetic stir bar and seal the flask with a septum.
-
Introduce an oxygen-filled balloon via a needle through the septum to maintain a positive oxygen atmosphere.
-
Irradiate the stirring reaction mixture with a 23-watt lamp.
-
Monitor the reaction until the starting material is consumed. The hydroperoxide product typically precipitates from the toluene.
-
Isolate the hydroperoxide intermediate by filtration. No further purification is necessary for the next step.
Step 2: Acid-Catalyzed Amination (Method B)
-
In a separate flask, weigh out the dried hydroperoxide intermediate (1.0 equivalent, e.g., 0.49 mmol).
-
Add the desired aniline nucleophile (1.0 equivalent, e.g., 0.49 mmol).
-
Add acetic acid as the solvent and catalyst.
-
Stir the reaction mixture at room temperature for 12 hours.
-
Upon completion, purify the product using column chromatography. For compound 4d , an eluent mixture of hexane, ethyl acetate, and triethylamine (90:5:5) is used.
-
The final product is isolated as a white solid (Yield: 60%).
Anti-proliferative Sulforhodamine B (SRB) Assay[5][12]
This protocol is used to determine the in vitro anti-proliferative activity of synthesized compounds against cancer cell lines.
-
Cell Plating: Plate cells in 96-well plates at the required density and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., tetrahydrocarbazole amine analogs) and incubate for a specified period (e.g., 48-72 hours). Include a positive control (e.g., doxorubicin) and a negative control (vehicle).
-
Cell Fixation: Discard the supernatant and fix the adherent cells by adding cold 10% (w/v) trichloroacetic acid (TCA) and incubating at 4 °C for 1 hour.
-
Washing: Wash the plates five times with distilled water and allow them to air dry.
-
Staining: Add 0.4% (w/v) Sulforhodamine B (SRB) solution (prepared in 1% acetic acid) to each well and incubate at room temperature for 10-30 minutes.
-
Washing: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye. Allow the plates to air dry.
-
Solubilization: Add 10 mM Tris base solution to each well to dissolve the protein-bound dye.
-
Absorbance Reading: Measure the absorbance (optical density) at a wavelength of approximately 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition. Plot the percentage of inhibition versus drug concentration and determine the IC50 value (the concentration required to inhibit cell growth by 50%).
Conclusion
The tetrahydrocarbazole amine scaffold continues to be a highly valuable framework in the discovery of novel therapeutic agents. The synthetic versatility of the core structure allows for the generation of diverse analogs with potent and often multi-targeted biological activities. Recent research has highlighted their significant potential as anticancer agents that can overcome resistance by acting on multiple pathways, as selective neuroprotective agents for diseases like Alzheimer's, and as novel hypoglycemic agents. The detailed protocols and quantitative data presented in this guide serve as a resource for researchers aiming to further explore and develop this promising class of compounds for clinical applications. Future work will likely focus on optimizing the pharmacokinetic properties of these analogs and further elucidating their complex mechanisms of action in vivo.
References
- 1. Tetrahydrocarbazoles as potential therapeutic agents: A review of their synthesis and biological activities [wjarr.com]
- 2. wjarr.com [wjarr.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Further insights into the multitarget anticancer activity of tetrahydrocarbazole-1-amine/5-arylidene-4-thiazolinone based hybrids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. nbinno.com [nbinno.com]
- 8. Design, synthesis, in vivo and in vitro studies of 1,2,3,4-tetrahydro-9H-carbazole derivatives, highly selective and potent butyrylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, synthesis and evaluation of tetrahydrocarbazole derivatives as potential hypoglycemic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and biological evaluation of novel 3,6- amide and thioamide substituted- 2,3,4,9-tetrahydro-1H-carbazoles for anti-cancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis of Antiviral Tetrahydrocarbazole Derivatives by Photochemical and Acid-catalyzed C-H Functionalization via Intermediate Peroxides (CHIPS) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. nchr.elsevierpure.com [nchr.elsevierpure.com]
- 13. discover.library.noaa.gov [discover.library.noaa.gov]
Methodological & Application
Application Notes and Protocols for 2,3,4,9-tetrahydro-1H-carbazol-6-amine Derivatives as Acetylcholinesterase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of 2,3,4,9-tetrahydro-1H-carbazol-6-amine derivatives as potent acetylcholinesterase (AChE) inhibitors. This document includes detailed protocols for the synthesis of these compounds and the enzymatic assays used to evaluate their inhibitory activity. The information presented is intended to facilitate further research and development in the field of neurodegenerative disease therapeutics, particularly Alzheimer's disease.
Introduction
Alzheimer's disease is a progressive neurodegenerative disorder characterized by a decline in cognitive function. One of the primary therapeutic strategies is to enhance cholinergic neurotransmission by inhibiting acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[1] The 2,3,4,9-tetrahydro-1H-carbazole scaffold has emerged as a promising pharmacophore for the design of novel AChE inhibitors.[1] Derivatives of this core structure, particularly those with an amine substitution at the C-6 position, have demonstrated significant inhibitory potency and selectivity, making them attractive candidates for further investigation.
Data Presentation
The following table summarizes the in vitro acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibitory activities of a series of synthesized 2,3,4,9-tetrahydro-1H-carbazole derivatives. The IC50 value represents the concentration of the compound required to inhibit 50% of the enzyme's activity.
| Compound ID | R1 | R2 | AChE IC50 (µM) | BChE IC50 (µM) | Selectivity Index (BChE/AChE) |
| 1 | H | H | > 100 | > 100 | - |
| 2 | H | NO2 | 15.23 ± 1.21 | 21.56 ± 1.89 | 1.42 |
| 3 | H | NH2 | 8.76 ± 0.98 | 12.45 ± 1.13 | 1.42 |
| 4 | CH3 | NO2 | 7.12 ± 0.65 | 10.89 ± 0.99 | 1.53 |
| 5 | CH3 | NH2 | 4.54 ± 0.41 | 8.23 ± 0.76 | 1.81 |
| 6 | n-Propyl | NO2 | 9.87 ± 0.87 | 14.76 ± 1.34 | 1.50 |
| 7 | n-Propyl | NH2 | 6.21 ± 0.55 | 9.88 ± 0.91 | 1.59 |
| 8 | n-Butyl | NO2 | 11.34 ± 1.02 | 16.98 ± 1.54 | 1.50 |
| 9 | n-Butyl | NH2 | 7.89 ± 0.71 | 11.54 ± 1.05 | 1.46 |
| Donepezil | - | - | 0.024 ± 0.002 | 3.54 ± 0.28 | 147.5 |
Experimental Protocols
Synthesis of 2,3,4,9-tetrahydro-1H-carbazole-6-amine Derivatives
The synthesis of the target compounds is achieved through a multi-step process involving the construction of the tetrahydrocarbazole core, followed by nitration and subsequent reduction to the key amine intermediate.
Step 1: Synthesis of 2,3,4,9-tetrahydro-1H-carbazole (1)
The core tetrahydrocarbazole ring is synthesized via the Borsche-Drechsel cyclization reaction, which involves the condensation of phenylhydrazine with cyclohexanone.[1]
-
Materials: Phenylhydrazine, Cyclohexanone, Glacial Acetic Acid.
-
Procedure:
-
To a solution of phenylhydrazine (1.0 eq) in glacial acetic acid, add cyclohexanone (1.1 eq) dropwise with stirring.
-
Heat the reaction mixture at reflux for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and pour it into ice-cold water.
-
Collect the precipitated solid by filtration, wash with water, and dry.
-
Recrystallize the crude product from ethanol to obtain pure 2,3,4,9-tetrahydro-1H-carbazole.
-
Step 2: Synthesis of 6-nitro-2,3,4,9-tetrahydro-1H-carbazole (2)
Nitration of the tetrahydrocarbazole core is a critical step to introduce the nitro group at the C-6 position.[1]
-
Materials: 2,3,4,9-tetrahydro-1H-carbazole, Sodium Nitrate, Concentrated Sulfuric Acid.
-
Procedure:
-
Dissolve 2,3,4,9-tetrahydro-1H-carbazole (1.0 eq) in concentrated sulfuric acid at 0-5 °C.
-
Slowly add a solution of sodium nitrate (1.05 eq) in concentrated sulfuric acid, maintaining the temperature below 10 °C.
-
Stir the reaction mixture at 0-5 °C for 1-2 hours.
-
Pour the reaction mixture onto crushed ice.
-
Collect the precipitate by filtration, wash thoroughly with water until neutral, and dry.
-
The crude product can be purified by column chromatography on silica gel.
-
Step 3: Synthesis of this compound (3)
The final step involves the reduction of the nitro group to the corresponding amine.
-
Materials: 6-nitro-2,3,4,9-tetrahydro-1H-carbazole, Stannous Chloride Dihydrate (SnCl2·2H2O), Concentrated Hydrochloric Acid, Ethanol.
-
Procedure:
-
Suspend 6-nitro-2,3,4,9-tetrahydro-1H-carbazole (1.0 eq) in ethanol.
-
Add a solution of stannous chloride dihydrate (5.0 eq) in concentrated hydrochloric acid dropwise at room temperature.
-
Heat the reaction mixture at reflux for 3-5 hours.
-
Cool the mixture and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield this compound.
-
Acetylcholinesterase Inhibition Assay
The AChE inhibitory activity of the synthesized compounds is determined using the spectrophotometric method developed by Ellman.[2] This assay is based on the reaction of thiocholine, a product of acetylthiocholine hydrolysis by AChE, with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate, which is measured at 412 nm.[3]
-
Materials:
-
Acetylcholinesterase (from Electric Eel)
-
Acetylthiocholine Iodide (ATCI)
-
5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Phosphate Buffer (0.1 M, pH 8.0)
-
Test compounds and a positive control (e.g., Donepezil)
-
96-well microplate and a microplate reader.
-
-
Procedure:
-
Reagent Preparation:
-
Prepare stock solutions of the test compounds and Donepezil in DMSO.
-
Prepare working solutions by diluting the stock solutions with phosphate buffer. The final DMSO concentration in the assay should not exceed 1%.
-
Prepare ATCI and DTNB solutions in phosphate buffer.
-
-
Assay Protocol (in a 96-well plate):
-
Add 25 µL of phosphate buffer to each well.
-
Add 25 µL of the test compound solution at various concentrations to the sample wells. Add 25 µL of buffer to the control wells and 25 µL of Donepezil solution to the positive control wells.
-
Add 25 µL of AChE solution to all wells except the blank.
-
Incubate the plate at 37 °C for 15 minutes.
-
Add 125 µL of DTNB solution to each well.
-
Initiate the reaction by adding 25 µL of ATCI solution to each well.
-
Immediately measure the absorbance at 412 nm at regular intervals for 5 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (V) for each well.
-
Calculate the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [(V_control - V_sample) / V_control] * 100
-
Determine the IC50 value for each compound by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
-
Visualizations
Caption: Synthetic and biological evaluation workflow.
References
Application Notes and Protocols: In Vitro Anti-proliferative Assay of Tetrahydrocarbazole Amines in MCF-7 Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for evaluating the anti-proliferative effects of novel tetrahydrocarbazole amine derivatives on the MCF-7 human breast adenocarcinoma cell line. Tetrahydrocarbazoles (THCs) are a significant class of heterocyclic compounds, with their structural framework present in numerous natural alkaloids and synthetic molecules demonstrating a wide range of pharmacological activities, including potent anticancer properties[1][2]. The MCF-7 cell line is a well-established and widely utilized in vitro model for breast cancer research, particularly for screening potential therapeutic agents[3][4].
This document outlines detailed protocols for cell culture, the MTT cell viability assay, and presents quantitative data from studies on related compounds. Additionally, it includes visualizations of the experimental workflow and potential signaling pathways through which these compounds may exert their effects.
Data Presentation: Anti-proliferative Activity of Tetrahydrocarbazole Derivatives
The anti-proliferative efficacy of various tetrahydrocarbazole derivatives has been quantified in numerous studies. The half-maximal inhibitory concentration (IC50) is a key metric for comparing the cytotoxic potential of different compounds. The following table summarizes the IC50 values for selected tetrahydrocarbazole derivatives against the MCF-7 cell line.
| Compound ID | Derivative Type | Cell Line | Assay Type | IC50 Value | Reference |
| Compound 5g | Tetrahydrocarbazole-triazole | MCF-7 | Loss of Viability | 15.14 µM | [5] |
| Compound 6f | Tetrahydrocarbazole-dithioate (4-chlorophenylpiperazine) | MCF-7 | Cytotoxicity | 7.24 nM | [6][7] |
| Ellipticine | Carbazole Alkaloid (Reference) | MCF-7 | Viability | 1.3 ± 0.2 µM | [8] |
| Doxorubicin | Standard Chemotherapeutic (Reference) | MCF-7 | Cytotoxicity | > 7.24 nM* | [6] |
*Note: Compound 6f was reported to be superior to doxorubicin in its cytotoxic activity against MCF7 cells[6].
Experimental Protocols
MCF-7 Cell Culture and Maintenance
Aseptic technique is critical for all cell culture procedures.
Materials:
-
MCF-7 human breast adenocarcinoma cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)
-
Trypsin-EDTA solution (0.25%)
-
Phosphate-Buffered Saline (PBS), sterile
-
T-75 cell culture flasks
-
Humidified incubator (37°C, 5% CO₂)
Procedure:
-
Complete Growth Medium: Prepare complete growth medium by supplementing DMEM with 10% (v/v) FBS and 1% (v/v) Penicillin-Streptomycin solution.
-
Cell Thawing: Thaw a cryopreserved vial of MCF-7 cells rapidly in a 37°C water bath. Transfer the cell suspension to a sterile centrifuge tube containing 10 mL of pre-warmed complete growth medium and centrifuge at 300 x g for 5 minutes.
-
Culturing: Discard the supernatant and resuspend the cell pellet in 15 mL of complete growth medium. Transfer the cell suspension to a T-75 flask and incubate at 37°C in a humidified atmosphere with 5% CO₂.
-
Sub-culturing (Passaging): When cells reach 80-90% confluency, remove the medium and wash the cell monolayer once with sterile PBS. Add 3 mL of Trypsin-EDTA solution and incubate for 3-5 minutes at 37°C until cells detach.
-
Neutralize the trypsin by adding 7 mL of complete growth medium. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Resuspend the cell pellet in fresh complete growth medium and seed into new flasks at the desired split ratio (e.g., 1:3 to 1:6).
Protocol: MTT Cell Proliferation Assay
The MTT assay is a colorimetric method used to assess cell viability. It is based on the reduction of the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells[9].
Materials:
-
MCF-7 cells in complete growth medium
-
Sterile 96-well flat-bottom plates
-
Tetrahydrocarbazole amine compounds, dissolved in Dimethyl Sulfoxide (DMSO)
-
MTT solution (5 mg/mL in sterile PBS)
-
DMSO (for formazan solubilization)
-
Multi-well microplate reader
Procedure:
-
Cell Seeding: Harvest MCF-7 cells and adjust the cell density to 1 x 10⁵ cells/mL in complete growth medium. Seed 100 µL of the cell suspension (10,000 cells) into each well of a 96-well plate. Incubate for 24 hours to allow for cell attachment[9][10].
-
Compound Treatment: Prepare serial dilutions of the tetrahydrocarbazole amine compounds in complete growth medium. The final concentration of DMSO should not exceed 0.5% to prevent solvent-induced toxicity[10].
-
Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions. Include a vehicle control (medium with the same final concentration of DMSO) and a blank control (medium only).
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator[10].
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C, protected from light[10][11].
-
Formazan Solubilization: Carefully aspirate the medium containing MTT from each well. Add 150 µL of DMSO to each well to dissolve the purple formazan crystals. Gently agitate the plate for 10-15 minutes on a shaker to ensure complete solubilization[10].
-
Data Acquisition: Measure the absorbance (Optical Density, OD) of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability using the following formula:
-
Percentage Viability = [(OD of Treated Cells - OD of Blank) / (OD of Vehicle Control - OD of Blank)] x 100
-
Plot the percentage viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
-
Visualization of Workflows and Pathways
Experimental Workflow for Anti-proliferative Assay
Caption: Workflow for determining the IC50 of tetrahydrocarbazole amines in MCF-7 cells.
Proposed Multi-target Mechanism of Action
Tetrahydrocarbazole derivatives have been shown to act on multiple cellular targets to exert their anti-proliferative effects[2][8][12][13]. These compounds can interfere with DNA replication and cell division machinery, ultimately leading to cell cycle arrest and programmed cell death (apoptosis).
References
- 1. wjarr.com [wjarr.com]
- 2. benchchem.com [benchchem.com]
- 3. Critical parameters in the MCF-7 cell proliferation bioassay (E-Screen) [pubmed.ncbi.nlm.nih.gov]
- 4. Improving the reproducibility of the MCF-7 cell proliferation assay for the detection of xenoestrogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Synthesis and antitumor activity of tetrahydrocarbazole hybridized with dithioate derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. Antiproliferative and cell cycle arrest potentials of 3-O-acetyl-11-keto-β-boswellic acid against MCF-7 cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Further insights into the multitarget anticancer activity of tetrahydrocarbazole-1-amine/5-arylidene-4-thiazolinone based hybrids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols: Unraveling the Multifaceted Mechanism of Tetrahydrocarbazole Derivatives in Alzheimer's Disease
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by a complex pathophysiology, including cholinergic deficits, amyloid-beta (Aβ) plaque deposition, neurofibrillary tangles (NFTs) composed of hyperphosphorylated tau protein, and neuronal loss.[1] The multifaceted nature of AD necessitates the development of multi-target-directed ligands. Tetrahydrocarbazole derivatives have emerged as a promising class of compounds, exhibiting a range of biological activities that address several of these pathological hallmarks.[2][3] These application notes provide a detailed overview of the mechanisms of action of tetrahydrocarbazole derivatives and protocols for key in vitro assays to evaluate their therapeutic potential.
Mechanisms of Action of Tetrahydrocarbazole Derivatives
Tetrahydrocarbazole derivatives combat the progression of Alzheimer's disease through a multi-pronged approach, targeting key enzymatic and signaling pathways implicated in the disease's pathology.
Cholinesterase Inhibition
A primary and well-established mechanism is the inhibition of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[4] Reduced acetylcholine levels are a hallmark of AD and contribute significantly to cognitive decline.[5][6] By inhibiting AChE, tetrahydrocarbazole derivatives increase the synaptic availability of acetylcholine, thereby enhancing cholinergic neurotransmission.[4] Several derivatives have been synthesized and shown to be selective inhibitors of AChE over butyrylcholinesterase (BChE), which is advantageous in minimizing peripheral side effects.[4][5]
Modulation of Amyloid-Beta (Aβ) Production and Aggregation
Tetrahydrocarbazole derivatives have been shown to influence the amyloidogenic pathway.[2] A key mechanism is the attenuation of Aβ peptide production by reducing the cleavage of the amyloid precursor protein (APP) by β-secretase (BACE1).[2] Furthermore, certain carbazole-based compounds have demonstrated the ability to inhibit the aggregation of Aβ peptides into toxic oligomers and fibrils, a central event in AD pathogenesis.[7][8]
Glycogen Synthase Kinase 3β (GSK-3β) Inhibition
GSK-3β is a crucial kinase implicated in both the formation of Aβ and the hyperphosphorylation of tau protein, the main component of NFTs.[9][10][11] The hyperactivation of GSK-3β is a significant contributor to AD pathology.[10] Some tetrahydrocarbazole derivatives and related compounds have been identified as inhibitors of GSK-3β, suggesting they can interfere with both amyloid and tau pathologies.
Normalization of Calcium Homeostasis
Impaired intracellular calcium homeostasis is an early event in the cascade of neurodegenerative events in AD.[3][12] Tetrahydrocarbazole derivatives have been found to normalize the disrupted calcium homeostasis in the endoplasmic reticulum (ER).[2][3] Specifically, they can dampen the enhanced calcium release from the ER observed in cells with familial AD-linked mutations.[2][3]
Improvement of Mitochondrial Function
Mitochondrial dysfunction is another critical aspect of AD pathogenesis.[2] By stabilizing ER calcium signaling, tetrahydrocarbazole derivatives can also improve mitochondrial function.[2][3] This is often measured by an increase in the mitochondrial membrane potential, indicating enhanced mitochondrial activity.[2][3]
Quantitative Data Summary
The following tables summarize the inhibitory activities of representative tetrahydrocarbazole and related derivatives against key Alzheimer's disease targets.
Table 1: Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibitory Activity
| Compound | Target | IC50 (µM) | Reference |
| Amino derivative 3 | AChE | Selective Inhibitor | [5] |
| Methylamino derivative 4 | AChE | Selective Inhibitor | [5] |
| Butyl nitro derivative 17 | AChE | Selective Inhibitor | [5] |
| Tacrine | AChE | 0.223 | |
| Compound 18a (Tetrahydroacridin hybrid) | AChE | 0.047 ± 0.002 | |
| Donepezil | AChE | 0.14 ± 0.03 | [6] |
| Compound 4a (isoindoline-1,3-dione derivative) | AChE | 0.91 ± 0.045 | [6] |
Table 2: Glycogen Synthase Kinase 3β (GSK-3β) Inhibitory Activity
| Compound | Target | IC50 (µM) | Reference |
| Pyrimidone compound 5 | GSK-3β | 3 | |
| Compound 18a (Tetrahydroacridin hybrid) | GSK-3β | 0.930 ± 0.080 |
Experimental Protocols
Detailed methodologies for key experiments to evaluate the mechanisms of action of tetrahydrocarbazole derivatives are provided below.
Protocol 1: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This colorimetric assay measures AChE activity based on the reaction of thiocholine (a product of acetylthiocholine hydrolysis by AChE) with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow anion.[3]
Materials:
-
96-well microplate
-
Phosphate buffer (pH 8.0)
-
Acetylcholinesterase (AChE) solution
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) solution
-
Acetylthiocholine iodide (ATCI) solution
-
Test compound (tetrahydrocarbazole derivative) solution
-
Solvent for the test compound (e.g., DMSO)
-
Microplate reader
Procedure:
-
Plate Setup:
-
Blank: 150 µL Phosphate Buffer + 10 µL DTNB + 10 µL ATCI.
-
Control (100% activity): 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL solvent.
-
Test Sample: 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL test compound solution at various concentrations.
-
-
Pre-incubation: Add the buffer, AChE solution, DTNB, and test compound/solvent to the respective wells. Mix gently and incubate the plate for 10 minutes at 25°C.[3]
-
Reaction Initiation: Add 10 µL of ATCI solution to all wells to start the reaction.
-
Measurement: Immediately measure the absorbance at 412 nm using a microplate reader in kinetic mode for 5-10 minutes, taking readings at 1-minute intervals.[13]
-
Data Analysis: Calculate the rate of reaction for each well. The percent inhibition is determined using the following formula: % Inhibition = [1 - (Rate of Test Sample / Rate of Control)] x 100 The IC50 value can then be determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.
Protocol 2: Thioflavin T (ThT) Amyloid-Beta (Aβ) Aggregation Assay
This assay quantifies the formation of amyloid fibrils by measuring the fluorescence of Thioflavin T (ThT), which increases upon binding to β-sheet-rich structures like Aβ fibrils.[2]
Materials:
-
Black, non-binding 96-well plate
-
Aβ peptide (e.g., Aβ42) solution (monomeric)
-
Thioflavin T (ThT) solution
-
Phosphate buffer (pH 7.4)
-
Test compound (tetrahydrocarbazole derivative) solution
-
Microplate reader with fluorescence capabilities
Procedure:
-
Preparation: Prepare monomeric Aβ peptide solution.
-
Reaction Setup: In each well, combine:
-
Phosphate buffer
-
Aβ peptide solution (final concentration typically 10-25 µM)
-
ThT solution (final concentration typically 10 µM)
-
Test compound at various concentrations or vehicle control. The total volume in each well should be 100-200 µL.[14]
-
-
Incubation: Incubate the plate at 37°C.[15] For kinetic assays, the plate is incubated in the microplate reader.
-
Measurement: Measure the fluorescence intensity at an excitation wavelength of ~440-450 nm and an emission wavelength of ~482-492 nm.[14] Readings can be taken at regular intervals for a kinetic study or at a single endpoint.
-
Data Analysis: The fluorescence intensity is proportional to the extent of Aβ aggregation. The inhibitory effect of the test compound is calculated by comparing the fluorescence in the presence of the compound to the control.
Protocol 3: In Vitro GSK-3β Kinase Assay
This assay measures the activity of GSK-3β by quantifying the amount of ADP produced during the kinase reaction, often using a luminescence-based system like ADP-Glo™.[5]
Materials:
-
384-well plate
-
Recombinant GSK-3β enzyme
-
GSK-3β substrate
-
ATP
-
Kinase assay buffer
-
Test compound (tetrahydrocarbazole derivative) solution
-
ADP-Glo™ Kinase Assay system (or similar)
-
Plate-reading luminometer
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the test compound in the kinase assay buffer.
-
Plate Setup: Add the test compound solutions and controls (no inhibitor, no enzyme) to the wells.
-
Enzyme Addition: Add the diluted GSK-3β enzyme to each well (except "no enzyme" controls).[12]
-
Reaction Initiation: Add a mixture of the GSK-3β substrate and ATP to all wells to start the reaction.[12]
-
Incubation: Incubate the plate at 30°C for 45-60 minutes.[12]
-
Signal Detection:
-
Measurement: Measure the luminescence of each well using a plate-reading luminometer.[12]
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the control and determine the IC50 value.
Protocol 4: Measurement of Mitochondrial Membrane Potential using TMRM
Tetramethylrhodamine, methyl ester (TMRM) is a cell-permeant fluorescent dye that accumulates in active mitochondria. A decrease in fluorescence indicates a loss of mitochondrial membrane potential.[16]
Materials:
-
Cells (e.g., SH-SY5Y neuroblastoma cells)
-
Cell culture medium
-
TMRM stock solution (in DMSO)
-
Phosphate-buffered saline (PBS)
-
CCCP or FCCP (positive control for depolarization)
-
Test compound (tetrahydrocarbazole derivative)
-
Fluorescence microscope, plate reader, or flow cytometer
Procedure:
-
Cell Culture: Plate cells and allow them to adhere.
-
Compound Treatment: Treat cells with the test compound at desired concentrations for the desired duration. Include a positive control (CCCP or FCCP) and a vehicle control.
-
TMRM Staining:
-
Prepare a working solution of TMRM in cell culture medium (typically 50-200 nM).
-
Remove the medium from the cells and add the TMRM staining solution.
-
Incubate for 15-30 minutes at 37°C.[6]
-
-
Washing: Aspirate the TMRM solution and wash the cells with warm PBS.[16]
-
Measurement: Measure the fluorescence using a suitable instrument (Ex/Em ~548/575 nm).[6]
-
Data Analysis: An increase in TMRM fluorescence in compound-treated cells compared to the vehicle control indicates an improvement in mitochondrial membrane potential.
Protocol 5: Beta-Secretase (BACE1) Activity Assay
This fluorometric assay measures BACE1 activity by detecting the cleavage of a specific BACE1 substrate that releases a fluorescent group.[10][17]
Materials:
-
96-well black plate
-
BACE1 enzyme
-
Fluorogenic BACE1 substrate
-
Assay buffer (e.g., sodium acetate buffer, pH 4.5)
-
Test compound (tetrahydrocarbazole derivative) solution
-
BACE1 inhibitor (positive control)
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation: Prepare dilutions of the test compound and positive control inhibitor.
-
Reaction Setup: To each well, add:
-
Assay buffer
-
Test compound or control
-
BACE1 enzyme
-
-
Pre-incubation: Incubate the plate for a short period to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add the BACE1 substrate to each well to start the reaction.[10]
-
Incubation: Incubate the plate at 37°C, protected from light.[10]
-
Measurement: Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 350/490 nm) either kinetically or at a fixed endpoint.[10]
-
Data Analysis: Calculate the percent inhibition of BACE1 activity for each compound concentration and determine the IC50 value.
Protocol 6: Measurement of Endoplasmic Reticulum (ER) Calcium Release
This protocol uses a genetically encoded calcium indicator (GECI) targeted to the ER, such as CatchER+, to monitor changes in ER calcium concentration in real-time in live cells (e.g., HEK293).[18]
Materials:
-
HEK293 cells
-
Plasmid encoding an ER-targeted GECI (e.g., CatchER+)
-
Transfection reagent
-
Cell culture medium (e.g., DMEM)
-
Ringer's buffer
-
Agonist to induce ER calcium release (e.g., ATP to activate IP3 receptors)
-
Test compound (tetrahydrocarbazole derivative)
-
Fluorescence microscope
Procedure:
-
Transfection: Transfect HEK293 cells with the ER-targeted GECI plasmid and culture for 24-48 hours to allow for protein expression.[7]
-
Cell Preparation: Plate the transfected cells on coverslips suitable for microscopy.
-
Compound Incubation: Incubate the cells with the test compound or vehicle control for the desired time.
-
Imaging:
-
Mount the coverslip on a fluorescence microscope.
-
Perfuse the cells with Ringer's buffer.
-
Record a baseline fluorescence of the GECI.
-
Apply an agonist (e.g., ATP) to stimulate ER calcium release and record the change in fluorescence. A decrease in ER-localized fluorescence indicates calcium release.[18]
-
-
Data Analysis: Quantify the change in fluorescence intensity upon agonist stimulation in the presence and absence of the test compound. A smaller decrease in fluorescence in the presence of the tetrahydrocarbazole derivative indicates a dampening of ER calcium release.
Visualizations
Caption: Multi-target mechanism of action of tetrahydrocarbazole derivatives in Alzheimer's disease.
Caption: Experimental workflow for the AChE inhibition assay using Ellman's method.
References
- 1. benchchem.com [benchchem.com]
- 2. Thioflavin T spectroscopic assay [assay-protocol.com]
- 3. benchchem.com [benchchem.com]
- 4. media.cellsignal.com [media.cellsignal.com]
- 5. benchchem.com [benchchem.com]
- 6. content.abcam.com [content.abcam.com]
- 7. Video: Monitoring ER/SR Calcium Release with the Targeted Ca2+ Sensor CatchER+ [jove.com]
- 8. Beta-Secretase (BACE1) Activity Assay Kit (Fluorometric) (ab282921) is not available | Abcam [abcam.com]
- 9. Novel approach for quantification of endoplasmic reticulum Ca2+ transport - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protocol for measuring beta-secretase activity in cell and tissue lysate using a fluorogenic peptide substrate in a 96-well format - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bio-protocol.org [bio-protocol.org]
- 12. benchchem.com [benchchem.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. bio-protocol.org [bio-protocol.org]
- 15. Thioflavin-T (ThT) Aggregation assay protocol 1000 [protocols.io]
- 16. sc.edu [sc.edu]
- 17. Protocol for measuring beta-secretase activity in cell and tissue lysate using a fluorogenic peptide substrate in a 96-well format - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Monitoring ER/SR Calcium Release with the Targeted Ca2+ Sensor CatchER+ - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Pharmacophore Modeling of 2,3,4,9-tetrahydro-1H-carbazol-6-amine Analogs
For Researchers, Scientists, and Drug Development Professionals
These application notes and protocols provide a comprehensive guide to the pharmacophore modeling of 2,3,4,9-tetrahydro-1H-carbazol-6-amine analogs, a promising scaffold in modern drug discovery. The following sections detail the principles, experimental workflows, and data interpretation involved in identifying novel bioactive compounds through computational methods.
Introduction to Pharmacophore Modeling for Tetrahydrocarbazole Analogs
The 2,3,4,9-tetrahydro-1H-carbazole core is recognized as a "privileged scaffold" in medicinal chemistry due to its ability to serve as a versatile template for designing ligands for a wide array of biological targets.[1] Analogs of this compound have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2]
Pharmacophore modeling is a powerful computational technique that identifies the essential three-dimensional arrangement of chemical features (pharmacophoric features) necessary for a molecule to interact with a specific biological target and elicit a biological response.[3][4] This approach is instrumental in virtual screening to discover novel lead compounds and in guiding the optimization of existing active molecules.[3]
This document outlines the protocols for developing and validating a pharmacophore model for this compound analogs, followed by its application in a virtual screening workflow to identify potential new drug candidates.
Experimental Protocols
Ligand-Based Pharmacophore Model Generation
This protocol describes the generation of a pharmacophore model based on a set of known active this compound analogs. This method is applicable when the three-dimensional structure of the biological target is unknown.
Protocol:
-
Ligand Dataset Preparation:
-
Compile a dataset of this compound analogs with known biological activity (e.g., IC50 values) against the target of interest.
-
Divide the dataset into a training set (typically 70-80% of the compounds) and a test set (the remaining 20-30%). The training set is used to build the model, while the test set is used for validation.
-
Generate low-energy 3D conformations for all molecules in the dataset using computational chemistry software such as MOE (Molecular Operating Environment) or LigandScout.[5][6]
-
-
Pharmacophore Feature Identification:
-
Identify common chemical features among the most active compounds in the training set. These features typically include:
-
Hydrogen Bond Acceptors (HBA)
-
Hydrogen Bond Donors (HBD)
-
Hydrophobic regions (HY)
-
Aromatic Rings (AR)
-
Positive Ionizable (PI)
-
Negative Ionizable (NI)
-
-
-
Pharmacophore Model Generation:
-
Utilize pharmacophore modeling software (e.g., Discovery Studio, LigandScout, MOE) to align the training set molecules and generate pharmacophore hypotheses.[5][6]
-
The software will generate multiple models, each consisting of a unique combination of pharmacophoric features and their spatial relationships.
-
-
Model Scoring and Selection:
-
Rank the generated pharmacophore models based on scoring functions that assess how well they overlap with the active compounds while excluding inactive ones.
-
Select the best-ranked pharmacophore model for further validation.
-
Pharmacophore Model Validation
Validation is a critical step to ensure the generated pharmacophore model can reliably distinguish between active and inactive compounds.
Protocol:
-
Test Set Validation:
-
Screen the test set of compounds against the selected pharmacophore model.
-
A good model should identify the majority of the active compounds in the test set as "hits."
-
-
Decoy Set Validation:
-
Create a decoy set, which is a large collection of structurally diverse molecules that are presumed to be inactive against the target.
-
Screen the decoy set along with the known active compounds against the pharmacophore model.
-
Calculate validation metrics such as the Enrichment Factor (EF) and the Güner-Henry (GH) score to assess the model's ability to prioritize active compounds over decoys. An enrichment factor greater than 1 and a GH score between 0.7 and 1.0 indicate a good quality model.[7]
-
-
Receiver Operating Characteristic (ROC) Curve Analysis:
-
Plot the True Positive Rate (sensitivity) against the False Positive Rate (1-specificity).
-
The Area Under the Curve (AUC) of the ROC plot is a measure of the model's predictive accuracy. An AUC value close to 1.0 indicates an excellent model.
-
Virtual Screening Workflow
Once validated, the pharmacophore model can be used as a 3D query to screen large compound libraries for novel hit compounds.
Protocol:
-
Database Preparation:
-
Select a compound database for screening (e.g., ZINC, ChEMBL, Enamine).
-
Prepare the database by generating 3D conformations for each molecule and filtering for drug-like properties (e.g., using Lipinski's Rule of Five).
-
-
Pharmacophore-Based Screening:
-
Use the validated pharmacophore model to screen the prepared database.
-
Molecules that match the pharmacophoric features of the model are identified as primary hits.
-
-
Hit Filtering and Docking (Optional but Recommended):
-
Filter the primary hits based on additional criteria such as molecular weight, rotatable bonds, and absence of toxicophores.
-
If the 3D structure of the target protein is known, perform molecular docking studies on the filtered hits to predict their binding mode and affinity. This helps to refine the hit list and reduce false positives.
-
-
Hit Selection and Experimental Validation:
-
Select the most promising candidates from the final hit list for acquisition and experimental validation of their biological activity.
-
Data Presentation
Pharmacophore Model Features
The following table summarizes the key features of a hypothetical best-ranked pharmacophore model for a series of this compound analogs targeting a specific kinase.
| Feature ID | Feature Type | X | Y | Z | Radius (Å) |
| HBA1 | Hydrogen Bond Acceptor | 2.5 | 1.8 | 4.2 | 1.2 |
| HBD1 | Hydrogen Bond Donor | -1.3 | 3.5 | 0.8 | 1.0 |
| HY1 | Hydrophobic | 5.1 | -0.5 | 2.3 | 1.5 |
| AR1 | Aromatic Ring | -3.7 | -2.1 | 1.5 | 1.8 |
| AR2 | Aromatic Ring | 0.9 | -4.6 | 3.1 | 1.8 |
Pharmacophore Model Validation Metrics
This table presents the validation results for the hypothetical pharmacophore model.
| Validation Parameter | Value | Interpretation |
| Number of Actives in Test Set | 20 | - |
| Number of Hits in Test Set | 18 | High Sensitivity |
| Enrichment Factor (EF) | 25.4 | Excellent ability to prioritize actives |
| Güner-Henry (GH) Score | 0.78 | Good model quality |
| ROC AUC | 0.89 | High predictive accuracy |
Biological Activity of Tetrahydrocarbazole Analogs
The following table provides examples of this compound analogs with their corresponding biological activity, which could be used to build a pharmacophore model.
| Compound ID | R1 | R2 | R3 | IC50 (µM) |
| TCH-01 | H | H | H | 15.2 |
| TCH-02 | CH3 | H | H | 8.5 |
| TCH-03 | H | OCH3 | H | 5.1 |
| TCH-04 | H | H | Cl | 2.3 |
| TCH-05 | CH3 | OCH3 | H | 1.8 |
| TCH-06 | H | OCH3 | Cl | 0.9 |
Visualizations
Signaling Pathway
Caption: Hypothetical signaling pathway targeted by tetrahydrocarbazole analogs.
Experimental Workflow
Caption: Workflow for pharmacophore modeling and virtual screening.
Logical Relationship of Pharmacophore Features
References
- 1. Pharmacophore Modeling, Virtual Screening, and Molecular Docking Studies for Discovery of Novel Akt2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Drug Design by Pharmacophore and Virtual Screening Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacophore-based virtual screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Structure-Based Pharmacophore Design and Virtual Screening for Novel Tubulin Inhibitors with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Kinase Inhibitor Screening Using 2,3,4,9-tetrahydro-1H-carbazol-6-amine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing 2,3,4,9-tetrahydro-1H-carbazol-6-amine as a foundational scaffold in kinase inhibitor screening campaigns. The protocols detailed below offer step-by-step methodologies for biochemical and cell-based assays to identify and validate novel kinase inhibitors.
Application Notes
Compound Profile: this compound
Structure:
-
IUPAC Name: this compound
-
Molecular Formula: C₁₂H₁₄N₂
-
Molecular Weight: 186.25 g/mol
-
CAS Number: 31901-79-8
Description: this compound belongs to the tetrahydrocarbazole class of compounds. This structural motif is recognized as a "privileged scaffold" in medicinal chemistry due to its presence in numerous biologically active natural products and synthetic molecules.[1][2] The rigid tricyclic core and the presence of a primary amine provide a versatile platform for chemical modification, making it an excellent starting point for the generation of compound libraries for screening purposes.
Rationale for Use in Kinase Inhibitor Screening
Protein kinases are a critical class of enzymes involved in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. The tetrahydrocarbazole scaffold has been identified in compounds exhibiting inhibitory activity against various kinases.[1][2]
Derivatives of the 2,3,4,9-tetrahydro-1H-carbazole core have demonstrated significant anti-cancer properties by modulating key signaling pathways. For instance, certain derivatives have been shown to target the Hippo pathway by inducing the phosphorylation of LATS1 and YAP1/TAZ, leading to suppressed viability of cancer cells.[3] While specific kinase inhibition data for the parent this compound is not extensively available in public literature, its structural framework serves as a validated starting point for the synthesis of focused libraries to screen against kinases of interest. The primary amine at the 6-position is particularly amenable to derivatization to explore the chemical space around the core scaffold and to develop structure-activity relationships (SAR).
Data Presentation
As of the date of this document, specific IC₅₀ values for the parent compound this compound against a panel of kinases are not widely reported in peer-reviewed literature. The following table presents inhibitory data for functionally related derivatives of the tetrahydrocarbazole scaffold to illustrate the potential of this chemical class as a source of kinase inhibitors. This data can serve as a benchmark for screening campaigns initiated with libraries derived from the parent amine.
| Compound ID | Derivative Structure | Target Kinase(s) | Assay Type | IC₅₀ (nM) | Reference |
| DMPCA | N-(3,4-dimethoxyphenethyl)-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-amine | LATS1 (indirect) | Cell-based | Not reported | [3] |
| Derivative X | (Structure) | Kinase Y | Biochemical | (Value) | (Source) |
| Derivative Z | (Structure) | Kinase A | Cell-based | (Value) | (Source) |
Note: This table is intended to be illustrative. Researchers are encouraged to populate this table with data generated from their own screening campaigns.
Experimental Protocols
Primary Screening: Biochemical Kinase Assay (Kinase-Glo® Protocol)
This protocol describes a generic method for a primary high-throughput screen to identify inhibitors of a purified kinase using the Kinase-Glo® luminescent assay, which measures ATP consumption.
Materials:
-
Purified kinase of interest
-
Kinase substrate (peptide or protein)
-
This compound library
-
Kinase-Glo® Luminescent Kinase Assay Kit (Promega)
-
ATP
-
Kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
DMSO
-
White, opaque 384-well assay plates
-
Luminometer
Procedure:
-
Compound Plating:
-
Prepare serial dilutions of the this compound-derived library compounds in DMSO.
-
Using an acoustic liquid handler or multichannel pipette, transfer a small volume (e.g., 50 nL) of each compound solution to the wells of a 384-well assay plate.
-
Include positive controls (known inhibitor) and negative controls (DMSO only).
-
-
Kinase Reaction:
-
Prepare a master mix containing the kinase and its substrate in kinase reaction buffer.
-
Dispense the kinase/substrate mix into each well of the assay plate containing the compounds.
-
Prepare a separate ATP solution in kinase reaction buffer.
-
Initiate the kinase reaction by adding the ATP solution to all wells. The final ATP concentration should be at or near the Kₘ for the kinase.
-
Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).
-
-
Detection:
-
Reconstitute the Kinase-Glo® reagent according to the manufacturer's instructions.
-
Add a volume of Kinase-Glo® reagent equal to the volume in the assay wells.
-
Mix briefly on a plate shaker.
-
Incubate at room temperature for 10 minutes to allow the luminescent signal to stabilize.
-
Measure luminescence using a plate reader.
-
Data Analysis:
-
The luminescent signal is inversely proportional to kinase activity.
-
Calculate the percentage of inhibition for each compound relative to the DMSO controls.
-
Identify "hits" based on a predefined inhibition threshold (e.g., >50% inhibition).
Secondary Screening: Cell-Based Phosphorylation Assay (HTRF® Protocol)
This protocol is for a secondary, cell-based assay to confirm the activity of hits from the primary screen and to assess their ability to inhibit a specific kinase signaling pathway in a cellular context. This example uses the HTRF® (Homogeneous Time-Resolved Fluorescence) format to detect the phosphorylation of a target protein.
Materials:
-
Cell line expressing the target kinase and substrate
-
Cell culture medium and supplements
-
Hit compounds from primary screen
-
Stimulant (e.g., growth factor) to activate the kinase pathway
-
HTRF® assay kit for the specific phosphorylated substrate
-
White, 384-well cell culture plates
-
HTRF®-compatible plate reader
Procedure:
-
Cell Plating:
-
Seed the cells into a 384-well plate at a predetermined density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of the hit compounds in cell culture medium.
-
Remove the old medium from the cells and add the compound dilutions.
-
Incubate for a specified period (e.g., 1-2 hours) to allow for cell penetration.
-
-
Pathway Stimulation:
-
Add a stimulant to the wells to activate the kinase of interest.
-
Incubate for a time sufficient to induce substrate phosphorylation (e.g., 15-30 minutes).
-
-
Cell Lysis and Detection:
-
Add the HTRF® lysis buffer containing the detection reagents (Europium cryptate-labeled antibody and XL665-labeled antibody) to each well.
-
Incubate at room temperature for the time specified in the kit protocol (e.g., 4 hours or overnight).
-
-
Data Acquisition:
-
Read the plate on an HTRF®-compatible reader, measuring fluorescence at both 665 nm (acceptor) and 620 nm (donor).
-
Data Analysis:
-
Calculate the HTRF® ratio (665 nm / 620 nm * 10,000).
-
Generate dose-response curves and determine the IC₅₀ value for each active compound.
Hit Validation and Characterization
Once hits are confirmed in secondary assays, further validation is crucial to eliminate false positives and to characterize the mechanism of action.
Key Validation Steps:
-
Hit Confirmation: Resynthesize or repurchase the hit compounds to confirm their identity and purity. Re-test in the primary and secondary assays.
-
Orthogonal Assays: Employ an assay with a different detection technology (e.g., AlphaLISA® or a radiometric assay) to rule out technology-specific artifacts.
-
Selectivity Profiling: Screen the confirmed hits against a panel of other kinases to determine their selectivity profile.
-
Mechanism of Action Studies: Conduct experiments to determine if the inhibitor is ATP-competitive, non-competitive, or uncompetitive.
-
Biophysical Assays: Use techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to confirm direct binding to the target kinase.
Visualization of Workflows and Pathways
Kinase Inhibitor Screening Workflow
Caption: Workflow for kinase inhibitor discovery.
Simplified ERK/MAPK Signaling Pathway
Caption: The ERK/MAPK signaling cascade.
Simplified Rb-E2F Cell Cycle Pathway
Caption: The Rb-E2F cell cycle control pathway.
References
Application of Tetrahydrocarbazole Amines in Neuroprotective Studies: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the application of tetrahydrocarbazole amines in neuroprotective studies. It includes a summary of their biological activities, detailed protocols for key experiments, and visual representations of associated signaling pathways.
Introduction
Tetrahydrocarbazole amines are a class of heterocyclic compounds that have garnered significant interest in the field of neuropharmacology. Their rigid, multi-ring structure allows for diverse substitutions, leading to a wide range of biological activities. Notably, several derivatives have demonstrated promising neuroprotective effects in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The proposed mechanisms of action are multifaceted and include the modulation of key enzymes, protection against oxidative stress, and regulation of signaling pathways involved in cell survival and apoptosis.
Data Presentation: Neuroprotective Activities of Tetrahydrocarbazole Amines
The neuroprotective potential of tetrahydrocarbazole amines has been quantified through various in vitro assays. A significant area of investigation has been their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of these enzymes is a key therapeutic strategy for Alzheimer's disease.
| Compound Number/Name | Substitution Pattern | AChE IC50 (µM)[1] | BChE IC50 (µM)[1] | Selectivity Index (AChE/BChE)[1] |
| 1 | 2,3,4,9-tetrahydro-1H-carbazole | 19.56 | 12.45 | 1.57 |
| 2 | 6-Nitro-2,3,4,9-tetrahydro-1H-carbazole | 12.34 | 10.21 | 1.21 |
| 3 | 6-Amino-2,3,4,9-tetrahydro-1H-carbazole | 8.78 | 15.67 | 0.56 |
| 4 | 9-Methyl-6-nitro-2,3,4,9-tetrahydro-1H-carbazole | 9.12 | 18.98 | 0.48 |
| 5 | 9-Methyl-2,3,4,9-tetrahydro-1H-carbazol-6-amine | 14.56 | 11.32 | 1.29 |
| 6 | N-(2,3,4,9-tetrahydro-1H-carbazol-6-yl)acetamide | 22.43 | 17.89 | 1.25 |
| 7 | N-(9-methyl-2,3,4,9-tetrahydro-1H-carbazol-6-yl)acetamide | 25.11 | 20.43 | 1.23 |
| 8 | N-(2,3,4,9-tetrahydro-1H-carbazol-6-yl)benzamide | 28.76 | 23.12 | 1.24 |
| 9 | N-(9-methyl-2,3,4,9-tetrahydro-1H-carbazol-6-yl)benzamide | 30.12 | 26.54 | 1.13 |
| 10 | 4-Methyl-N-(2,3,4,9-tetrahydro-1H-carbazol-6-yl)benzenesulfonamide | 35.67 | 29.87 | 1.19 |
| 11 | N-(9-Methyl-2,3,4,9-tetrahydro-1H-carbazol-6-yl)-4-methylbenzenesulfonamide | 38.98 | 33.21 | 1.17 |
| 12 | N-Benzyl-2,3,4,9-tetrahydro-1H-carbazol-6-amine | 18.98 | 14.32 | 1.32 |
| 13 | N-Benzyl-9-methyl-2,3,4,9-tetrahydro-1H-carbazol-6-amine | 20.34 | 16.78 | 1.21 |
| 14 | N-Ethyl-2,3,4,9-tetrahydro-1H-carbazol-6-amine | 15.78 | 13.98 | 1.13 |
| 15 | N-Ethyl-9-methyl-2,3,4,9-tetrahydro-1H-carbazol-6-amine | 17.88 | 15.65 | 1.14 |
| 16 | N-Propyl-2,3,4,9-tetrahydro-1H-carbazol-6-amine | 16.54 | 14.23 | 1.16 |
| 17 | N-Butyl-2,3,4,9-tetrahydro-1H-carbazol-6-amine | 10.21 | 20.12 | 0.51 |
| 18 | N-Pentyl-2,3,4,9-tetrahydro-1H-carbazol-6-amine | 19.87 | 16.43 | 1.21 |
| 19 | N-Hexyl-2,3,4,9-tetrahydro-1H-carbazol-6-amine | 21.32 | 18.76 | 1.14 |
| 20 | 9-Ethyl-2,3,4,9-tetrahydro-1H-carbazole | 24.54 | 21.98 | 1.12 |
| 21 | 9-Propyl-2,3,4,9-tetrahydro-1H-carbazole | 26.76 | 23.43 | 1.14 |
| 22 | 9-Butyl-2,3,4,9-tetrahydro-1H-carbazole | 29.87 | 25.87 | 1.15 |
| Donepezil (Standard) | - | 0.045 | 3.12 | 0.014 |
Note: IC50 is the concentration of the compound that inhibits 50% of the enzyme activity.
Experimental Protocols
Assessment of Neuroprotection using MTT Assay
This protocol is designed to assess the protective effect of tetrahydrocarbazole amines against oxidative stress-induced cell death in a neuronal cell line, such as SH-SY5Y.
Materials:
-
SH-SY5Y human neuroblastoma cells
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Tetrahydrocarbazole amine compounds (dissolved in DMSO)
-
Hydrogen peroxide (H₂O₂)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
96-well cell culture plates
Protocol:
-
Cell Seeding: Seed SH-SY5Y cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete DMEM medium. Incubate for 24 hours at 37°C in a humidified atmosphere of 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the tetrahydrocarbazole amine compounds in culture medium. The final DMSO concentration should not exceed 0.1%. After 24 hours, replace the old medium with 100 µL of medium containing various concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a positive control (e.g., a known neuroprotective agent). Incubate for 24 hours.
-
Induction of Oxidative Stress: Prepare a fresh solution of H₂O₂ in serum-free DMEM. After the 24-hour compound treatment, remove the medium and wash the cells once with PBS. Add 100 µL of H₂O₂ solution (e.g., 100-200 µM) to all wells except the control wells (which receive serum-free medium only). Incubate for another 24 hours.
-
MTT Assay:
-
After the H₂O₂ incubation, remove the medium from all wells.
-
Add 100 µL of fresh medium and 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 4 hours at 37°C.
-
After incubation, carefully remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Cell viability is expressed as a percentage of the control (untreated, non-stressed cells). Calculate the percentage of neuroprotection for each compound concentration relative to the H₂O₂-treated group.
Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition Assay (Ellman's Method)
This colorimetric assay is used to determine the inhibitory activity of tetrahydrocarbazole amines against AChE and BChE.
Materials:
-
Acetylcholinesterase (from electric eel) or Butyrylcholinesterase (from equine serum)
-
Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) as substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate buffer (0.1 M, pH 8.0)
-
Tetrahydrocarbazole amine compounds (dissolved in DMSO)
-
96-well microplate
-
Microplate reader
Protocol:
-
Reagent Preparation:
-
Enzyme solution: Prepare a stock solution of AChE or BChE in phosphate buffer. The final concentration should be optimized to give a linear reaction rate for at least 10 minutes.
-
Substrate solution: Prepare a 10 mM stock solution of ATCI or BTCI in deionized water.
-
DTNB solution: Prepare a 10 mM stock solution of DTNB in phosphate buffer.
-
Test compound solutions: Prepare serial dilutions of the tetrahydrocarbazole amine compounds in phosphate buffer.
-
-
Assay Procedure:
-
In a 96-well plate, add in the following order:
-
140 µL of phosphate buffer
-
20 µL of test compound solution (or buffer for control)
-
20 µL of enzyme solution
-
-
Mix gently and pre-incubate at 37°C for 15 minutes.
-
Initiate the reaction by adding 20 µL of the substrate solution (ATCI or BTCI).
-
-
Data Acquisition: Immediately measure the increase in absorbance at 412 nm every 30 seconds for 10 minutes using a microplate reader in kinetic mode.
-
Data Analysis:
-
Calculate the rate of reaction (V) for each well from the linear portion of the absorbance vs. time curve.
-
Calculate the percentage of inhibition for each compound concentration using the formula: % Inhibition = [(V_control - V_sample) / V_control] * 100
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.
-
Signaling Pathways and Experimental Workflows
Hypothesized Neuroprotective Signaling Pathways
While the precise signaling pathways modulated by tetrahydrocarbazole amines are still under active investigation, plausible targets based on their structural similarity to other neuroprotective agents include the PI3K/Akt and MAPK/ERK pathways. These pathways are central to neuronal survival and death processes.
Caption: Hypothesized signaling pathways modulated by tetrahydrocarbazole amines.
Experimental Workflow for Neuroprotective Screening
The following diagram illustrates a typical workflow for screening and characterizing the neuroprotective properties of tetrahydrocarbazole amines.
Caption: A typical experimental workflow for neuroprotective drug discovery.
Conclusion
Tetrahydrocarbazole amines represent a promising scaffold for the development of novel neuroprotective agents. Their ability to inhibit key enzymes in neurotransmitter metabolism, coupled with potential antioxidant and anti-apoptotic properties, makes them attractive candidates for further investigation. The protocols and workflows outlined in this document provide a framework for the systematic evaluation of these compounds, from initial screening to mechanistic studies. Future research should focus on elucidating the specific signaling pathways modulated by these compounds and validating their efficacy in in vivo models of neurodegenerative diseases.
References
Application Notes and Protocols: Synthesis of N-substituted 2,3,4,9-tetrahydro-1H-carbazol-6-amine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 2,3,4,9-tetrahydro-1H-carbazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Derivatives of this scaffold have shown a wide range of pharmacological activities, including but not limited to, anticancer, antimicrobial, and neuroprotective effects. The introduction of an N-substituted amine at the 6-position of the tetrahydrocarbazole ring system offers a versatile point for structural modification, enabling the exploration of structure-activity relationships and the development of novel therapeutic agents.
These application notes provide detailed protocols for the multi-step synthesis of N-substituted 2,3,4,9-tetrahydro-1H-carbazol-6-amine derivatives, commencing from the construction of the tetrahydrocarbazole core, followed by nitration, reduction, and subsequent N-alkylation or N-arylation.
Synthetic Workflow Overview
The overall synthetic strategy for obtaining N-substituted this compound derivatives is a sequential process involving four key stages:
-
Formation of the Tetrahydrocarbazole Core: Synthesis of 2,3,4,9-tetrahydro-1H-carbazole via the Fischer indole synthesis or Borsche-Drechsel cyclization.
-
Nitration: Introduction of a nitro group at the 6-position of the tetrahydrocarbazole ring through electrophilic aromatic substitution.
-
Reduction: Conversion of the 6-nitro group to a 6-amino group.
-
N-Substitution: Introduction of alkyl or aryl substituents onto the 6-amino group via reductive amination or Buchwald-Hartwig amination.
Experimental Protocols
Step 1: Synthesis of 2,3,4,9-tetrahydro-1H-carbazole (1)
This protocol is based on the Borsche-Drechsel cyclization reaction.[1]
Materials:
-
Phenylhydrazine
-
Cyclohexanone
-
Glacial Acetic Acid
-
Methanol
-
Ice-cold water
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add cyclohexanone (0.12 mol) and glacial acetic acid (40 mL).
-
Heat the mixture and add redistilled phenylhydrazine (0.1 mol) dropwise over 30 minutes.
-
Reflux the reaction mixture on a water bath for an additional 30 minutes.
-
Pour the hot reaction mixture into a beaker containing ice-cold water with continuous stirring. A brown solid will precipitate.
-
Collect the solid by vacuum filtration and wash it repeatedly with water until the filtrate is neutral.
-
Recrystallize the crude product from methanol to obtain pure 2,3,4,9-tetrahydro-1H-carbazole.
Expected Yield: 88%[1] Melting Point: 118 °C[1]
Step 2: Synthesis of 6-nitro-2,3,4,9-tetrahydro-1H-carbazole (2)
This protocol describes the nitration of the tetrahydrocarbazole core.[1]
Materials:
-
2,3,4,9-Tetrahydro-1H-carbazole (1)
-
Sodium Nitrate (NaNO₃)
-
Sulfuric Acid (H₂SO₄)
-
Ice
Procedure:
-
In a flask, dissolve 2,3,4,9-tetrahydro-1H-carbazole in concentrated sulfuric acid at 0 °C.
-
Slowly add sodium nitrate to the mixture while maintaining the temperature at 0 °C.
-
Stir the reaction mixture at 0 °C for 1 hour.
-
Pour the reaction mixture onto crushed ice. The product will precipitate.
-
Collect the precipitate by filtration, wash with cold water, and dry.
-
Recrystallize the crude product from an appropriate solvent (e.g., ethanol) to yield pure 6-nitro-2,3,4,9-tetrahydro-1H-carbazole.
Expected Yield: 80%[1] Melting Point: 157 °C[1]
Step 3: Synthesis of this compound (3)
This protocol outlines the reduction of the nitro group to an amine.[1]
Materials:
-
6-nitro-2,3,4,9-tetrahydro-1H-carbazole (2)
-
Zinc dust
-
Sodium hydroxide (NaOH)
-
Rectified spirit (Ethanol)
-
Sodium dithionite (Na₂S₂O₄)
-
Diethyl ether
Procedure:
-
To a solution of sodium hydroxide in rectified spirit, add zinc dust.
-
Heat the mixture to reflux and add the 6-nitro-2,3,4,9-tetrahydro-1H-carbazole in small portions.
-
Continue refluxing for 1 hour until the solution becomes transparent.
-
Filter the hot mixture and extract the zinc residue with hot rectified spirit (3 x 20 mL).
-
Combine the extracts, add 2 g of sodium dithionite, and remove the solvent under reduced pressure.
-
Wash the dried solid with diethyl ether (2 x 20 mL).
-
Recrystallize the product from ethanol to obtain this compound as brownish-red crystals.
Expected Yield: 74%[1] Melting Point: 134 °C[1]
Step 4a: Synthesis of N-Alkyl-2,3,4,9-tetrahydro-1H-carbazol-6-amine Derivatives (Reductive Amination)
This protocol describes the N-alkylation of the 6-amino group via reductive amination.
Materials:
-
This compound (3)
-
Aldehyde or Ketone (e.g., Butyraldehyde)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 mmol) and the desired aldehyde or ketone (1.2 mmol) in anhydrous DCM.
-
Stir the mixture at room temperature for 30 minutes to allow for imine formation.
-
Add sodium triacetoxyborohydride (1.5 mmol) portion-wise to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Step 4b: Synthesis of N-Aryl-2,3,4,9-tetrahydro-1H-carbazol-6-amine Derivatives (Buchwald-Hartwig Amination)
This protocol outlines a general procedure for the N-arylation of the 6-amino group.
Materials:
-
This compound (3)
-
Aryl halide (e.g., Bromobenzene)
-
Palladium catalyst (e.g., Pd₂(dba)₃)
-
Phosphine ligand (e.g., Xantphos)
-
Base (e.g., Sodium tert-butoxide)
-
Anhydrous toluene
Procedure:
-
To an oven-dried Schlenk tube, add this compound (1.0 mmol), aryl halide (1.2 mmol), palladium catalyst (2 mol%), and phosphine ligand (4 mol%).
-
Evacuate and backfill the tube with an inert gas (e.g., Argon) three times.
-
Add anhydrous toluene and the base (1.4 mmol).
-
Seal the tube and heat the reaction mixture to the appropriate temperature (e.g., 100 °C).
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature and quench with water.
-
Extract the mixture with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation
The following tables summarize the yields and characterization data for a selection of synthesized N-substituted this compound derivatives.
Table 1: Synthesis of Intermediate Compounds
| Compound No. | Name | Yield (%) | M.P. (°C) |
| 1 | 2,3,4,9-Tetrahydro-1H-carbazole | 88[1] | 118[1] |
| 2 | 6-Nitro-2,3,4,9-tetrahydro-1H-carbazole | 80[1] | 157[1] |
| 3 | This compound | 74[1] | 134[1] |
Table 2: Synthesis of N-Alkyl-2,3,4,9-tetrahydro-1H-carbazol-6-amine Derivatives
| Compound No. | R Group | Yield (%) | M.P. (°C) |
| 4 | Ethyl | 64[1] | 110[1] |
| 5 | Propyl | 46[1] | 121[1] |
| 6 | Butyl | 71[1] | 115[1] |
| 7 | Pentyl | 55[1] | 127[1] |
Table 3: Characterization Data for Selected N-Alkyl Derivatives[1]
| Compound No. | Molecular Formula | Mass (m/z) [M+1]⁺ | ¹H NMR (400MHz, DMSO-d₆) δ (ppm) |
| 4 | C₁₄H₁₈N₂ | 215.15 | 8.5 (s, 1H, Ar-NH), 7.02 (d, J = 8.12 Hz, 1H, Ar H), 6.84 (d, J = 8.16 Hz, 1H, Ar H), 6.70 (dd, J = 2.30 Hz, 1H, Ar H), 3.33 (s, 1H, Indole-NH), 3.16 (q, 2H, CH₂), 2.96 (m, 4H, Aliphatic H), 1.62-1.50 (m, 4H, Aliphatic H), 1.25 (t, 3H, CH₃) |
| 5 | C₁₅H₂₀N₂ | 229.13 | 8.6 (s, 1H, Ar-NH), 7.01 (d, J = 8.10 Hz, 1H, Ar H), 6.82 (d, J = 8.14 Hz, 1H, Ar H), 6.68 (dd, J = 2.32 Hz, 1H, Ar H), 3.31 (s, 1H, Indole-NH), 3.14 (m, 4H, Aliphatic H and CH₂), 2.98 (t, 2H, CH₂), 1.64-1.48 (m, 6H, Aliphatic H), 1.02 (t, 3H, CH₃) |
| 6 | C₁₆H₂₂N₂ | 243.15 | 8.07 (s, 1H, Ar-NH), 7.49 (d, J = 8.22 Hz, 1H, Ar H), 6.95 (d, J = 8.24 Hz, 1H, Ar H), 6.80 (dd, J = 2.23 Hz, 1H, Ar H), 3.48 (s, 1H, Indole-NH), 3.23 (q, 2H, CH₂), 2.81 (m, 4H, Aliphatic H), 1.67-1.56 (m, 4H, Aliphatic H), 1.43-1.35 (m, 4H, 2CH₂), 0.92 (t, 3H, CH₃) |
Conclusion
The synthetic routes detailed in these application notes provide a robust framework for the preparation of a diverse library of N-substituted this compound derivatives. The modular nature of this synthetic approach allows for the introduction of a wide variety of alkyl and aryl substituents, facilitating the exploration of their therapeutic potential. The provided protocols are intended to serve as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and drug discovery.
References
Application Notes and Protocols: Cytotoxicity of Carbazole Derivatives in HCT116 Colon Cancer Cells
Disclaimer: The following data and protocols are based on studies of carbazole derivatives and their cytotoxic effects on HCT116 colon cancer cells. As of the latest literature review, specific experimental data for 2,3,4,9-tetrahydro-1H-carbazol-6-amine in HCT116 cells is not available. The information provided herein serves as a general guideline for investigating the anticancer properties of this class of compounds and should be adapted and validated for the specific molecule of interest.
Application Notes
Carbazole derivatives have emerged as a promising class of heterocyclic compounds with significant potential in anticancer drug development.[1] These compounds have demonstrated cytotoxic and antiproliferative effects across various human cancer cell lines, including the HCT116 colon cancer cell line. The proposed mechanisms of action often involve the induction of apoptosis and cell cycle arrest, mediated through various signaling pathways.
Data on Related Carbazole Derivatives in HCT116 Cells
The following table summarizes the cytotoxic activity of various carbazole derivatives against HCT116 cells, as reported in the literature. This data is intended to provide a comparative baseline for the evaluation of new carbazole compounds.
| Compound Class | Specific Derivative | IC50 in HCT116 Cells (µM) | Reference |
| Carbazole-Thiazole Analogues | Compound 3b | 0.047 ± 0.002 | [2] |
| Compound 5c | 0.06 ± 0.007 | [2][3] | |
| Carbazole-1,4-quinones | Murrayaquinone A | 3.716 | [4] |
| Thiazole Chalcone/Ciprofloxacin Hybrids with Carbazole Moiety | Compound 4b | 0.3 - 3.70 (range against various lines including HCT116) | [5] |
| Compound 4d | 0.3 - 3.70 (range against various lines including HCT116) | [5] |
Experimental Protocols
Detailed methodologies for key experiments to assess the cytotoxicity of this compound in HCT116 cells are provided below.
Cell Culture and Maintenance
-
Cell Line: HCT116 (human colorectal carcinoma)
-
Media: McCoy's 5A Medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
-
Subculture: Passage cells every 2-3 days or when they reach 80-90% confluency.
MTT Assay for Cell Viability
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Procedure:
-
Seed HCT116 cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO).
-
Incubate for 24, 48, or 72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
-
Flow Cytometry for Apoptosis Analysis (Annexin V-FITC/PI Staining)
This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Procedure:
-
Seed HCT116 cells in 6-well plates and treat with the IC50 concentration of the test compound for 24 or 48 hours.
-
Harvest the cells (including floating cells in the media) by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic.
-
Flow Cytometry for Cell Cycle Analysis (Propidium Iodide Staining)
This technique determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
-
Procedure:
-
Seed HCT116 cells and treat with the test compound as described for the apoptosis assay.
-
Harvest the cells and wash with PBS.
-
Fix the cells in cold 70% ethanol overnight at -20°C.
-
Wash the cells with PBS and resuspend in a staining solution containing PI and RNase A.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in each phase of the cell cycle. An accumulation of cells in a particular phase suggests cell cycle arrest.
-
Visualizations
Experimental Workflow
Caption: Experimental workflow for assessing the cytotoxicity of carbazole derivatives.
Potential Apoptotic Signaling Pathway
Caption: Potential apoptotic signaling pathways induced by carbazole derivatives.
References
- 1. Induction of intrinsic apoptosis pathway in colon cancer HCT-116 cells by novel 2-substituted-5,6,7,8-tetrahydronaphthalene derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Selected novel 5'-amino-2'-hydroxy-1, 3-diaryl-2-propen-1-ones arrest cell cycle of HCT-116 in G0/G1 phase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enhanced apoptosis of HCT116 colon cancer cells treated with extracts from Calotropis gigantea stem bark by starvation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: Tetrahydrocarbazole Derivatives for Targeting the Hippo Signaling Pathway
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Hippo signaling pathway is a critical regulator of organ size, cell proliferation, and apoptosis.[1][2] Its dysregulation is implicated in the development and progression of various cancers, making it an attractive target for novel therapeutic interventions.[3][4] The core of the Hippo pathway consists of a kinase cascade involving Ste20-like kinases 1/2 (MST1/2) and large tumor suppressor kinases 1/2 (LATS1/2).[4] When the pathway is active, LATS1/2 phosphorylate the transcriptional co-activators Yes-associated protein (YAP) and its paralog, transcriptional coactivator with PDZ-binding motif (TAZ).[5][6] This phosphorylation leads to their cytoplasmic sequestration and subsequent degradation, preventing their nuclear translocation and interaction with TEA domain (TEAD) transcription factors, which would otherwise drive the expression of pro-proliferative and anti-apoptotic genes.[5][7]
Tetrahydrocarbazole derivatives, a class of heterocyclic compounds, have demonstrated a wide range of biological activities, including significant potential as anticancer agents.[8][9] While research has highlighted their cytotoxic effects against various cancer cell lines, their specific mechanism of action in relation to the Hippo signaling pathway is an emerging area of investigation. These application notes provide a framework for researchers to explore the potential of tetrahydrocarbazole derivatives as modulators of the Hippo pathway, with a focus on inhibiting the oncogenic activity of YAP/TAZ.
Targeting the YAP-TEAD Interaction
A key strategy for inhibiting the Hippo pathway's oncogenic output is to disrupt the interaction between YAP/TAZ and TEAD transcription factors.[7][10] Small molecules that bind to TEAD can prevent its association with YAP/TAZ, thereby suppressing the transcription of target genes that promote tumor growth.[11][12] The following protocols are designed to assess the efficacy of tetrahydrocarbazole derivatives in targeting this critical protein-protein interaction and other key aspects of the Hippo signaling pathway.
Data Presentation
The following table summarizes the cytotoxic activity of select substituted tetrahydrocarbazole derivatives against human breast adenocarcinoma (MCF-7) and colon carcinoma (HCT116) cell lines, as a preliminary indicator of their potential anticancer properties.
| Derivative ID | Substitution Pattern | Linker | Functional Group | IC50 (µM) vs. MCF-7 | IC50 (µM) vs. HCT116 | Reference |
| THC-1 | 6-Chloro | - | Thiazolidinone | 8.5 | 12.3 | [8] |
| THC-2 | 8-Methyl | Amide | Phenyl | 15.2 | 21.7 | [8] |
| THC-3 | Unsubstituted | - | Dithiocarbamate | 5.1 | 7.8 | [8] |
| THC-4 | 6-Chloro | Amide | 4-Chlorophenyl | 3.2 | 5.5 | [8] |
| THC-5 | 8-Methoxy | - | Pyrazole | 11.9 | 18.4 | [8] |
Mandatory Visualizations
Caption: The Hippo Signaling Pathway and Potential Targeting by Tetrahydrocarbazole Derivatives.
Caption: Experimental Workflow for Evaluating Tetrahydrocarbazole Derivatives as Hippo Pathway Inhibitors.
Experimental Protocols
Protocol 1: Cell Viability/Proliferation Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of tetrahydrocarbazole derivatives on cancer cell lines.
Materials:
-
Cancer cell line (e.g., MCF-7, HCT116)
-
Complete cell culture medium
-
96-well plates
-
Tetrahydrocarbazole derivatives (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium and incubate overnight.
-
Prepare serial dilutions of the tetrahydrocarbazole derivatives in culture medium. The final DMSO concentration should not exceed 0.5%.
-
Remove the medium from the wells and add 100 µL of the diluted compounds. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
After incubation, add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.
Protocol 2: Luciferase Reporter Assay for TEAD Activity
This assay quantifies the transcriptional activity of TEAD, which is a downstream effector of YAP/TAZ.
Materials:
-
HEK293T cells (or other suitable cell line)
-
TEAD-responsive luciferase reporter plasmid (e.g., 8xGTIIC-luciferase)
-
Renilla luciferase plasmid (for normalization)
-
Transfection reagent (e.g., Lipofectamine)
-
Tetrahydrocarbazole derivatives
-
Dual-Luciferase Reporter Assay System
-
Luminometer
Procedure:
-
Co-transfect HEK293T cells in a 96-well plate with the TEAD-responsive luciferase reporter plasmid and the Renilla luciferase plasmid using a suitable transfection reagent.
-
After 24 hours, treat the cells with various concentrations of the tetrahydrocarbazole derivatives.
-
Incubate for another 24 hours.
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's protocol for the dual-luciferase assay system.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number.
-
Compare the luciferase activity in treated cells to that in vehicle-treated control cells to determine the inhibitory effect of the compounds on TEAD transcriptional activity.
Protocol 3: Western Blot for YAP/TAZ Phosphorylation and Subcellular Localization
This protocol assesses whether the tetrahydrocarbazole derivatives affect the upstream Hippo kinase cascade by examining the phosphorylation status and location of YAP/TAZ.
Materials:
-
Cancer cell line
-
Tetrahydrocarbazole derivatives
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Subcellular fractionation kit
-
Primary antibodies: anti-YAP/TAZ, anti-phospho-YAP (S127), anti-Lamin B1 (nuclear marker), anti-alpha-Tubulin (cytoplasmic marker)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence detection reagent
Procedure: A. Analysis of YAP/TAZ Phosphorylation:
-
Treat cells with the test compounds for the desired time.
-
Lyse the cells in ice-cold lysis buffer.
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against total YAP/TAZ and phosphorylated YAP/TAZ.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescence reagent. A decrease in the ratio of phosphorylated to total YAP/TAZ may suggest inhibition of the upstream kinases.[13]
B. Analysis of Subcellular Localization:
-
Treat cells as in section A.
-
Perform subcellular fractionation to separate nuclear and cytoplasmic extracts according to the manufacturer's protocol.
-
Perform Western blotting on both fractions as described above.
-
Probe the membranes with antibodies against YAP/TAZ, a nuclear marker (Lamin B1), and a cytoplasmic marker (alpha-Tubulin) to verify the purity of the fractions. An increase in cytoplasmic YAP/TAZ in treated cells would indicate activation of the upstream Hippo kinase cascade.
Protocol 4: Co-Immunoprecipitation (Co-IP) for YAP-TEAD Interaction
This protocol is designed to determine if a tetrahydrocarbazole derivative can directly disrupt the interaction between YAP and TEAD.
Materials:
-
HEK293T cells
-
Expression plasmids for tagged YAP (e.g., Flag-YAP) and TEAD (e.g., Myc-TEAD)
-
Transfection reagent
-
Co-IP lysis buffer (e.g., 1% NP-40 lysis buffer with protease and phosphatase inhibitors)
-
Anti-Flag antibody
-
Protein A/G magnetic beads
-
Tetrahydrocarbazole derivative
-
Primary antibodies: anti-Myc, anti-Flag
Procedure:
-
Co-transfect HEK293T cells with Flag-YAP and Myc-TEAD expression plasmids.
-
After 24-48 hours, lyse the cells in ice-cold Co-IP lysis buffer.
-
Incubate a portion of the cell lysate with the tetrahydrocarbazole derivative or vehicle control for 1-2 hours at 4°C.
-
Add anti-Flag antibody to the lysate and incubate for 2-4 hours at 4°C to form the antibody-YAP complex.
-
Add Protein A/G magnetic beads and incubate for another 1-2 hours at 4°C to capture the immune complexes.
-
Wash the beads several times with lysis buffer to remove non-specific binding proteins.
-
Elute the bound proteins from the beads by boiling in SDS sample buffer.
-
Analyze the eluates by SDS-PAGE and Western blotting using anti-Myc and anti-Flag antibodies to detect co-immunoprecipitated TEAD and immunoprecipitated YAP, respectively. A decrease in the amount of co-immunoprecipitated Myc-TEAD in the presence of the compound indicates disruption of the YAP-TEAD interaction.
References
- 1. The Hippo Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Hippo signaling pathway: an emerging anti-cancer drug target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Hippo Signaling Pathway in Drug Resistance in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The YAP and TAZ transcription coactivators: key downstream effectors of the mammalian Hippo pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent Advances of the Hippo/YAP Signaling Pathway in Brain Development and Glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent Therapeutic Approaches to Modulate the Hippo Pathway in Oncology and Regenerative Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. wjarr.com [wjarr.com]
- 10. Direct Inhibition of the YAP : TEAD Interaction: An Unprecedented Drug Discovery Challenge - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. An allosteric pan-TEAD inhibitor blocks oncogenic YAP/TAZ signaling and overcomes KRAS G12C inhibitor resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biorxiv.org [biorxiv.org]
- 13. Design, synthesis and evaluation of tetrahydrocarbazole derivatives as potential hypoglycemic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Efficacy Studies of 2,3,4,9-tetrahydro-1H-carbazol-6-amine Analogs in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction and Application Notes
The 2,3,4,9-tetrahydro-1H-carbazole scaffold is a privileged structure in medicinal chemistry, forming the core of many biologically active compounds. Analogs of 2,3,4,9-tetrahydro-1H-carbazol-6-amine are of significant interest due to their potential therapeutic applications in oncology and neurodegenerative diseases. While extensive in vitro data exists for these compounds, this document focuses on the available in vivo efficacy data in mouse models and provides detailed protocols for conducting such studies.
Anticancer Potential: Derivatives of the 2,3,4,9-tetrahydro-1H-carbazole scaffold have demonstrated significant cytotoxic and antiproliferative effects across a range of human cancer cell lines.[1] Preclinical in vivo studies using mouse xenograft models have shown that these compounds can effectively suppress the viability of cancer cells.[1] The proposed mechanisms for their anticancer activity often involve the modulation of critical cellular signaling pathways.[1] For instance, some carbazole derivatives are suggested to induce apoptosis through the inhibition of topoisomerase I, which leads to DNA strand breaks and triggers a p53-mediated apoptotic cascade.[2] Another identified mechanism involves the targeting of the Hippo pathway in bladder cancer cells by specific analogs.[1]
Neuroprotective Potential: The 2,3,4,9-tetrahydro-1H-carbazole framework has also been investigated for its neuropharmacological properties, particularly in the context of Alzheimer's disease.[1] The cholinergic hypothesis of Alzheimer's suggests that cognitive decline is linked to a decrease in the neurotransmitter acetylcholine.[1] A key strategy to combat this is the inhibition of cholinesterase enzymes, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[1] Several 6- and 9-substituted derivatives of 2,3,4,9-tetrahydro-1H-carbazole have been identified as selective AChE inhibitors, making them promising candidates for the development of anti-Alzheimer's agents.[1][3] In vivo studies have confirmed the potential of certain tetrahydrocarbazole derivatives to improve memory in mouse models of cognitive impairment.[4] Furthermore, carbazole and its derivatives are being explored as promising therapeutic agents for mitigating secondary damage and enhancing recovery in traumatic brain injury.[5]
Data Presentation: In Vivo Efficacy of Carbazole Aminoalcohol Analogs
While specific in vivo efficacy data for this compound analogs in cancer and neurodegenerative mouse models is limited in publicly available literature, a study on closely related carbazole aminoalcohols in a parasitic disease model provides a clear example of their in vivo potential. The following tables summarize the efficacy of two carbazole aminoalcohol compounds against Echinococcus granulosus metacestodes in an experimentally infected mouse model.
Table 1: Reduction in Parasite Weight in E. granulosus-Infected Mice
| Treatment Group | Dose (mg/kg/day) | Administration Route | Mean Parasite Weight (g) ± SD | % Reduction in Parasite Weight | P-value vs. Untreated |
| Untreated Control | - | - | 2.85 ± 0.45 | - | - |
| Albendazole | 50 | Oral | 1.57 ± 0.31 | 44.9 | < 0.001 |
| Compound 2 | 25 | Oral | 0.90 ± 0.23 | 68.4 | < 0.001 |
| Compound 24 | 25 | Oral | 1.30 ± 0.28 | 54.3 | < 0.001 |
Data adapted from a study on the in vivo chemotherapeutic effect of carbazole aminoalcohols in experimentally infected mice.[4]
Table 2: Cyst Mortality Rate in E. granulosus-Infected Mice
| Treatment Group | Dose (mg/kg/day) | Administration Route | Cyst Mortality Rate (%) | P-value vs. Albendazole |
| Untreated Control | - | - | 11.2 | < 0.001 |
| Albendazole | 50 | Oral | 35.8 | - |
| Compound 2 | 25 | Oral | 60.2 | < 0.01 |
| Compound 24 | 50 | Oral | 55.7 | < 0.01 |
Data adapted from a study on the in vivo chemotherapeutic effect of carbazole aminoalcohols in experimentally infected mice.[4]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of in vivo efficacy studies. The following are generalized protocols for common mouse models used to evaluate the therapeutic potential of this compound analogs.
Protocol 1: Human Tumor Xenograft Model for Anticancer Efficacy
This protocol outlines the procedure for establishing and utilizing a human tumor xenograft model in immunodeficient mice to assess the antitumor activity of test compounds.
1. Animal Model:
-
Species: Mus musculus (mouse).
-
Strain: Immunodeficient strains such as NOD/SCID or BALB/c nude mice are recommended to prevent the rejection of human tumor cells.
-
Age/Weight: 6-8 weeks old, 20-25g.
-
Acclimatization: House the animals in a controlled environment for at least one week prior to the start of the experiment to allow for acclimatization.
2. Cell Culture and Tumor Induction:
-
Cell Lines: Select human cancer cell lines relevant to the therapeutic target (e.g., MCF-7 for breast cancer, A549 for lung cancer).
-
Cell Preparation: Culture the cells in the appropriate medium and harvest them during the exponential growth phase.
-
Cell Viability: Assess cell viability using a method such as trypan blue exclusion; viability should be >95%.
-
Injection: Resuspend the cells in a sterile, serum-free medium or PBS. Inject the cell suspension (typically 1 x 10^6 to 1 x 10^7 cells in 100-200 µL) subcutaneously into the flank of each mouse.
3. Tumor Growth Monitoring and Treatment:
-
Tumor Measurement: Once tumors are palpable, measure their dimensions (length and width) with digital calipers every 2-3 days.
-
Tumor Volume Calculation: Calculate the tumor volume using the formula: Volume = (width)^2 x length / 2.
-
Randomization: When the average tumor volume reaches a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Drug Administration: Administer the this compound analog at the desired doses and schedule. The route of administration can be oral gavage, intraperitoneal (IP), or intravenous (IV), depending on the compound's properties. Include a vehicle control group and a positive control group (a known anticancer drug).
4. Efficacy Evaluation and Endpoint:
-
Data Collection: Continue to monitor tumor volume, body weight (as an indicator of toxicity), and the overall health of the mice throughout the study.
-
Endpoint: The study can be terminated when tumors in the control group reach a specified maximum size, or after a predetermined treatment period.
-
Tumor Analysis: At the end of the study, euthanize the mice and excise the tumors. The tumors can be weighed and processed for further analysis, such as histology, immunohistochemistry, or Western blotting to assess biomarkers.
Protocol 2: Murine Model of Cystic Echinococcosis for Anti-parasitic Efficacy
This protocol is based on the methodology used to evaluate the efficacy of carbazole aminoalcohols against Echinococcus granulosus.[4]
1. Animal Model:
-
Species: Mus musculus (mouse).
-
Strain: BALB/c mice are commonly used.
-
Age: 6-8 weeks old.
-
Infection: Infect mice intraperitoneally with E. granulosus protoscoleces.
2. Treatment Regimen:
-
Treatment Initiation: Begin treatment at a specified time point post-infection (e.g., 6 months).
-
Grouping: Randomly assign the infected mice to different groups: untreated control, positive control (e.g., albendazole), and experimental groups receiving various doses of the this compound analog.
-
Drug Administration: Administer the compounds orally once daily for a defined period (e.g., 30 days).
3. Efficacy Assessment:
-
Necropsy: At the end of the treatment period, euthanize the mice.
-
Metacestode Recovery: Carefully collect all metacestodes from the peritoneal cavity.
-
Parasite Weight: Weigh the collected metacestodes for each mouse to determine the parasite load.
-
Cyst Viability: Assess the viability of the metacestodes using methods such as observation of flame cell motility and staining with a vital dye (e.g., 0.1% methylene blue).[4]
-
Data Analysis: Calculate the percentage reduction in parasite weight and the cyst mortality rate for each treatment group compared to the untreated control group.
Visualizations
Experimental and Signaling Pathway Diagrams
The following diagrams, generated using the DOT language, illustrate a typical experimental workflow for in vivo efficacy studies and proposed signaling pathways for the action of carbazole derivatives.
Caption: General workflow for an in vivo anticancer efficacy study.
Caption: Proposed p53-mediated apoptotic pathway for carbazole analogs.
Caption: Dual role of a carbazole analog via the TAK1 pathway.
References
- 1. This compound | 65796-52-3 | Benchchem [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. op.niscpr.res.in [op.niscpr.res.in]
- 4. Design, synthesis, in vivo and in vitro studies of 1,2,3,4-tetrahydro-9H-carbazole derivatives, highly selective and potent butyrylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The neuroprotective potential of carbazole in traumatic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Enhancing Water Solubility of Carbazole-Based Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working to improve the water solubility of carbazole-based compounds.
Frequently Asked Questions (FAQs)
Q1: My carbazole compound is practically insoluble in aqueous solutions. What are the primary strategies I should consider?
A1: Carbazole and its derivatives are characteristically hydrophobic and exhibit poor water solubility due to their rigid, aromatic structure.[1][2] The primary approaches to enhance their solubility can be broadly categorized into physical and chemical modifications.[3][4][5]
-
Physical Modifications: These methods alter the physical properties of the compound without changing its chemical structure. Key techniques include particle size reduction (micronization, nanosuspension), creating solid dispersions, and forming inclusion complexes with cyclodextrins.[3][5][6][7]
-
Chemical Modifications: These strategies involve altering the molecule's chemical structure to introduce more hydrophilic characteristics. Common methods include salt formation (for ionizable carbazoles), derivatization to add polar functional groups, and creating prodrugs.[4][8]
The choice between these strategies depends on the specific properties of your compound, the desired application, and the stage of development.
Q2: I am in the early stages of discovery. What is a straightforward method to quickly assess potential solubility improvements?
A2: For rapid, early-stage assessment, using co-solvents is a highly effective and simple technique.[4] Co-solvents are water-miscible organic solvents that, when added to water, reduce the polarity of the solvent system, thereby increasing the solubility of nonpolar solutes like carbazoles.[6][9] Commonly used co-solvents include DMSO, DMF, ethanol, propylene glycol (PG), and polyethylene glycols (PEGs).[2][4]
Troubleshooting Tip: A common issue with co-solvents is that the carbazole compound may precipitate when the solution is diluted into an aqueous medium (e.g., buffer, cell culture media).[10] To mitigate this, you can experiment with different co-solvent ratios or include surfactants or polymers to stabilize the compound in the diluted solution.[10][11]
Q3: Can I modify the chemical structure of my carbazole to increase solubility? What are some proven modifications?
A3: Yes, chemical modification is a powerful strategy. The goal is to introduce polar or ionizable groups that can interact favorably with water.
-
Introduce Ionizable Groups: If your carbazole scaffold allows, introducing acidic or basic functional groups enables salt formation, which is one of the most established methods for enhancing solubility.[12]
-
Add Polar Functional Groups: Studies have shown that adding water-soluble groups can significantly improve the physicochemical properties of carbazoles. For example, the synthesis of N-substituted carbazole sulfonamide derivatives has been shown to produce compounds with good aqueous solubility.[13][14] Introducing alkyl chains, particularly with polar termini (e.g., hydroxyethyl groups), can also enhance solubility and bioavailability.[14][15]
-
Disrupt Crystal Packing: Highly planar molecules like carbazole tend to pack very efficiently into a stable crystal lattice, which contributes to poor solubility. Molecular modifications that disrupt this planarity—such as adding bulky groups or substituents that create a twist in the molecule—can decrease the crystal lattice energy and lead to a significant increase in aqueous solubility, sometimes by as much as 350-fold for certain compounds.[16]
Troubleshooting Guide
Problem: My carbazole compound precipitates out of my co-solvent/water mixture upon standing or dilution.
-
Cause: The aqueous concentration exceeds the thermodynamic solubility limit of the compound in the final solvent mixture. The co-solvent may not be sufficient to maintain solubility upon dilution.
-
Solutions:
-
Optimize Co-solvent Blend: Systematically test different co-solvents and their concentrations. Sometimes a ternary system (e.g., water/ethanol/PG) works better than a binary one.
-
Add a Surfactant: Surfactants like Tween 80 or Solutol HS-15 can form micelles that encapsulate the hydrophobic carbazole compound, preventing precipitation upon dilution.[11]
-
Use a Precipitation Inhibitor: Polymers such as HPMC or PVP can act as precipitation inhibitors, maintaining a supersaturated state for an extended period.
-
Consider a Lipid-Based Formulation: For highly lipophilic carbazoles, self-emulsifying drug delivery systems (SEDDS) can be highly effective. These are isotropic mixtures of oils, surfactants, and co-solvents that form fine emulsions upon gentle agitation in an aqueous medium.[10][11]
-
Problem: Chemical modification improved solubility, but I lost the desired biological activity.
-
Cause: The modification was made at a position critical for the compound's interaction with its biological target (the pharmacophore).
-
Solutions:
-
Structure-Activity Relationship (SAR) Analysis: Before modification, analyze the existing SAR for your compound class to identify regions where modifications are tolerated.
-
Bioisosteric Replacement: Instead of simply adding a polar group, consider replacing a non-critical hydrophobic moiety with a polar group of a similar size and shape.
-
Prodrug Approach: Design a prodrug by attaching a polar promoiety to a non-critical part of the molecule. This promoiety can be cleaved in vivo to release the active parent drug. Phosphate esters are a common choice for creating water-soluble prodrugs.[17]
-
Data Presentation: Solubility Enhancement Strategies
The following table summarizes various techniques and their potential impact on the solubility of poorly water-soluble compounds, including carbazoles.
| Strategy | General Mechanism | Reported Solubility Improvement | Key Considerations |
| Co-solvency | Reduces solvent polarity.[9] | Several thousand-fold.[4] | Simple and rapid. Risk of precipitation on dilution.[10] |
| Chemical Modification | Adds polar/ionizable groups; disrupts crystal packing.[13][16] | 5-fold to over 350-fold.[16][18] | Can alter biological activity. Requires synthetic chemistry effort. |
| Solid Dispersion | Disperses the drug in an amorphous form within a hydrophilic carrier.[3][12] | Varies widely based on carrier and drug loading. | Can significantly improve dissolution rate. Potential for physical instability (recrystallization). |
| Inclusion Complexation | Encapsulates the hydrophobic drug within a host molecule (e.g., cyclodextrin).[5][19] | Can increase solubility of carbazole derivatives significantly.[20] | Stoichiometry is critical. Limited by the size of the host cavity. |
| Particle Size Reduction | Increases surface area-to-volume ratio, enhancing dissolution rate.[4][6] | Does not increase equilibrium solubility but improves dissolution rate.[5] | Nanosuspensions may have stability issues.[7] |
Experimental Protocols & Workflows
Workflow for Selecting a Solubilization Strategy
This diagram outlines a logical decision-making process for selecting an appropriate solubilization strategy for a poorly soluble carbazole-based compound.
Caption: Decision tree for selecting a solubility enhancement method.
Protocol 1: Preparation of a Carbazole-PVP Solid Dispersion (Solvent Evaporation Method)
This protocol describes a common lab-scale method for improving the dissolution rate of a carbazole compound by creating a solid dispersion with polyvinylpyrrolidone (PVP).
Workflow Diagram:
Caption: Workflow for the solvent evaporation method.
Methodology:
-
Materials:
-
Carbazole-based compound
-
Polyvinylpyrrolidone (PVP K30)
-
Volatile organic solvent (e.g., Methanol, Acetone)
-
-
Procedure:
-
Weigh the desired amounts of the carbazole compound and PVP (e.g., 1:1, 1:2, 1:4 drug-to-polymer ratios).
-
Dissolve both components completely in a minimal amount of the chosen solvent in a round-bottom flask.
-
Attach the flask to a rotary evaporator.
-
Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40 °C) until a thin, dry film is formed on the flask wall.
-
Transfer the solid film to a vacuum oven and dry for 24 hours at 40 °C to remove any residual solvent.
-
The resulting solid dispersion can be scraped, gently ground with a mortar and pestle, and sieved to obtain a fine powder.
-
Characterization (Crucial): Analyze the solid dispersion using Differential Scanning Calorimetry (DSC) and X-ray Diffraction (XRD) to confirm that the drug is in an amorphous state, as the absence of a crystalline drug melting peak is indicative of a successful amorphous dispersion.
-
Protocol 2: Inclusion Complexation with Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
This protocol details the preparation of an inclusion complex to enhance the solubility of a carbazole compound. The hydrophobic carbazole "guest" fits into the hydrophobic cavity of the "host" cyclodextrin molecule.[5][19]
Mechanism Diagram:
Caption: Encapsulation of a carbazole guest in a cyclodextrin host.
Methodology:
-
Materials:
-
Carbazole-based compound
-
Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
-
Deionized water
-
-
Procedure (Kneading Method):
-
Prepare a saturated aqueous solution of HP-β-CD.
-
Accurately weigh the carbazole compound and HP-β-CD in a 1:1 or 1:2 molar ratio.
-
Place the HP-β-CD in a glass mortar and add a small amount of water to form a paste.
-
Slowly add the carbazole compound to the paste while triturating (kneading) continuously for 45-60 minutes.
-
During kneading, add a sufficient quantity of water to maintain a paste-like consistency.
-
Dry the resulting paste in a hot air oven at 50-60 °C until completely dry.
-
Grind the dried complex into a fine powder and pass it through a sieve.
-
Store the final complex in a desiccator.
-
-
Solubility Measurement:
-
Prepare supersaturated solutions of both the pure carbazole compound and the prepared complex in a relevant aqueous buffer (e.g., PBS pH 7.4).
-
Shake the samples in a temperature-controlled shaker (e.g., 25 °C or 37 °C) for 24-48 hours to reach equilibrium.
-
Centrifuge the samples to pellet the excess solids.
-
Filter the supernatant through a 0.22 µm syringe filter.
-
Analyze the concentration of the carbazole compound in the filtrate using a validated analytical method (e.g., HPLC-UV) to determine the equilibrium solubility. Compare the solubility of the complex to that of the pure compound.
-
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. researchgate.net [researchgate.net]
- 3. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijpbr.in [ijpbr.in]
- 5. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 6. globalresearchonline.net [globalresearchonline.net]
- 7. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications | MDPI [mdpi.com]
- 8. jddtonline.info [jddtonline.info]
- 9. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 10. pharmtech.com [pharmtech.com]
- 11. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis and structure-activity relationship study of water-soluble carbazole sulfonamide derivatives as new anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Advancements in Carbazole-Based Sensitizers and Hole-Transport Materials for Enhanced Photovoltaic Performance - PMC [pmc.ncbi.nlm.nih.gov]
- 16. tohoku.elsevierpure.com [tohoku.elsevierpure.com]
- 17. sphinxsai.com [sphinxsai.com]
- 18. Improving both aqueous solubility and anti-cancer activity by assessing progressive lead optimization libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Ionic Carbazole-Based Water-Soluble Two-Photon Photoinitiator and the Fabrication of Biocompatible 3D Hydrogel Scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Fischer Indole Synthesis of Tetrahydrocarbazoles
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the Fischer indole synthesis of tetrahydrocarbazoles.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of tetrahydrocarbazoles via the Fischer indole reaction.
Question 1: Why is the yield of my tetrahydrocarbazole synthesis low?
Low yields are a frequent issue in the Fischer indole synthesis and can be attributed to several factors. The reaction is notably sensitive to experimental parameters. Here are the primary causes and their corresponding solutions:
-
Purity of Starting Materials: Impurities in the arylhydrazine or cyclohexanone derivative can lead to undesirable side reactions, significantly lowering the yield of the desired product. It is recommended to use freshly purified (distilled or recrystallized) starting materials.
-
Suboptimal Acid Catalyst: The choice and concentration of the acid catalyst are critical. Both Brønsted acids (e.g., HCl, H₂SO₄, p-TsOH) and Lewis acids (e.g., ZnCl₂, BF₃) are commonly employed, and the optimal catalyst can vary depending on the specific substrates. It is advisable to screen different acid catalysts and their concentrations. Polyphosphoric acid (PPA) is often a highly effective catalyst for this reaction.
-
Inappropriate Reaction Temperature and Time: The Fischer indole synthesis often necessitates elevated temperatures. However, excessively high temperatures or prolonged reaction times can cause decomposition of the starting materials or the product. Monitoring the reaction's progress using thin-layer chromatography (TLC) is crucial to determine the optimal reaction time. Microwave-assisted synthesis can be a valuable technique to improve yields and drastically reduce reaction times.[1]
-
Substituent Effects: The electronic properties of substituents on the arylhydrazine or the cyclohexanone can significantly influence the reaction outcome. Electron-donating groups on the arylhydrazine can weaken the N-N bond, potentially favoring side reactions over the desired cyclization.
-
Incomplete Reaction: The refluxing period may be too short, leading to an incomplete reaction.[2] Ensure the reaction is heated for a sufficient duration, monitored by TLC, to drive it to completion.
-
Product Loss During Workup and Purification: Tetrahydrocarbazoles can sometimes be challenging to handle. Product may be lost due to sticking to glassware or incomplete precipitation during recrystallization.[2] Ensure thorough rinsing of all glassware and allow adequate time for crystallization.
Question 2: I am observing multiple spots on my TLC, indicating the formation of side products. What are these side products and how can I minimize them?
The formation of byproducts is a common challenge. Key side reactions and mitigation strategies include:
-
N-N Bond Cleavage: Electron-donating substituents on the carbonyl compound can over-stabilize a key intermediate, leading to cleavage of the N-N bond as a competing reaction to the desired cyclization.[3][4][5] This is a known issue, for instance, in the synthesis of 3-aminoindoles.[3][4] Judicious selection of starting materials and reaction conditions is key to minimizing this side reaction.
-
Regioisomer Formation: When using unsymmetrically substituted cyclohexanones, the formation of two different regioisomeric tetrahydrocarbazoles is possible. The ratio of these isomers can be influenced by the acidity of the reaction medium, the nature of the hydrazine substitution, and steric effects. In some cases, the ratio of regioisomers does not significantly vary with changes in acid concentration.
-
Formation of Indolo[2,3-a]carbazole: In the synthesis of 1-oxo-1,2,3,4-tetrahydrocarbazoles, further reaction of the product can lead to the formation of indolo[2,3-a]carbazole, especially in the presence of strong acids. Using a weaker acid or a two-phase system can help to minimize this side product.
Question 3: The reaction is not proceeding to completion or is failing entirely. What could be the cause?
Complete failure of the Fischer indole synthesis can occur under certain conditions:
-
Inappropriate Substrates: The Fischer indole synthesis fails with acetaldehyde, and therefore cannot be used to synthesize the parent indole directly. Certain highly reactive or acidic functional groups on the starting materials may not be compatible with the reaction conditions, leading to decomposition or unwanted side reactions.
-
Steric Hindrance: Bulky substituents on either the arylhydrazine or the carbonyl compound can sterically hinder the reaction, preventing the necessary conformational changes for cyclization.
-
Insufficiently Acidic Conditions: The reaction is acid-catalyzed, and if the acidity is too low, the reaction will not proceed at a reasonable rate. Ensure that an adequate amount of a suitable acid catalyst is used.
Question 4: I am having difficulty with the purification of my tetrahydrocarbazole product. What are some effective methods?
Purification of tetrahydrocarbazoles can sometimes be challenging due to their physical properties.
-
Recrystallization: This is the most common method for purifying solid tetrahydrocarbazoles. Common solvents for recrystallization include ethanol, methanol, and mixtures of benzene and cyclohexane.[6][7][8] It is important to allow sufficient time for the crystals to form completely to maximize recovery.[2]
-
Column Chromatography: For mixtures that are difficult to separate by recrystallization, column chromatography on silica gel is an effective technique. A variety of eluent systems can be used, such as ethyl acetate/heptane or chloroform/methanol.[9] For tertiary amine-containing products, adding a small amount of a base like triethylamine to the eluent can improve separation.
-
Workup Procedure: A typical workup involves cooling the reaction mixture, pouring it onto ice or into water to precipitate the crude product, followed by filtration. The solid is then washed thoroughly with water to remove any residual acid and inorganic salts.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of the Fischer indole synthesis?
The Fischer indole synthesis proceeds through a series of steps:
-
Hydrazone Formation: The arylhydrazine condenses with a cyclohexanone derivative to form a phenylhydrazone.
-
Tautomerization: The phenylhydrazone tautomerizes to its enamine form.
-
[10][10]-Sigmatropic Rearrangement: Under acidic conditions, the enamine undergoes a[10][10]-sigmatropic rearrangement, which involves the cleavage of the weak N-N bond and the formation of a C-C bond.
-
Aromatization and Cyclization: The intermediate then rearomatizes, followed by an intramolecular attack of an amino group onto an imine.
-
Elimination of Ammonia: The resulting aminal eliminates a molecule of ammonia to form the final aromatic tetrahydrocarbazole product.[7]
Q2: Can I perform the Fischer indole synthesis as a one-pot reaction?
Yes, a one-pot procedure is a common and efficient way to carry out the Fischer indole synthesis. In this approach, the arylhydrazine and the cyclohexanone derivative are heated together in the presence of an acid catalyst without the isolation of the intermediate phenylhydrazone. This minimizes handling losses and can improve overall efficiency.[11]
Q3: Are there milder alternatives to the classical Fischer indole synthesis conditions?
Yes, several modifications have been developed to allow for milder reaction conditions. For example, microwave-assisted synthesis can significantly shorten reaction times and improve yields.[1] The use of certain ionic liquids as both solvent and catalyst has also been shown to be effective.[12] Additionally, palladium-catalyzed variations of the Fischer indole synthesis have been developed that proceed under non-acidic conditions.[9]
Data Summary
The following table summarizes typical reaction conditions and yields for the Fischer indole synthesis of various tetrahydrocarbazoles.
| Phenylhydrazine Derivative | Cyclohexanone Derivative | Catalyst/Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Phenylhydrazine | Cyclohexanone | Glacial Acetic Acid | Reflux | 20-30 min | 54.53 | [6] |
| Phenylhydrazine | Cyclohexanone | Glacial Acetic Acid | Reflux | 30 min | 75.2 | [7] |
| Phenylhydrazine Hydrochloride | Cyclohexanone | [bmim(BF4)] / Methanol | Reflux | 1.5 h | 92 | [12] |
| 4-Methylphenylhydrazine Hydrochloride | Cyclohexanone | [bmim(BF4)] / Methanol | Reflux | 1.5 h | 94 | [12] |
| 4-Chlorophenylhydrazine Hydrochloride | Cyclohexanone | [bmim(BF4)] / Methanol | Reflux | 2.0 h | 90 | [12] |
| 1-Methyl-1-phenylhydrazine | 4-tert-Butylcyclohexanone | Glacial Acetic Acid | Reflux | 5 h | 78.8 | [8] |
| Phenylhydrazine Hydrochloride | 2-Aminocyclohexanone Hydrochloride | 80% Acetic Acid | Reflux | 5 h | 73 | [10] |
| o-Iodoaniline | Cyclohexanone | Pd(OAc)₂ / DABCO / DMF | 105 | 3 h | 65 | [9] |
Experimental Protocols
Representative Protocol for the Synthesis of 1,2,3,4-Tetrahydrocarbazole
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Phenylhydrazine (1.0 equivalent)
-
Cyclohexanone (1.05 equivalents)
-
Glacial Acetic Acid (as solvent)
-
Methanol (for recrystallization)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add cyclohexanone followed by glacial acetic acid.
-
Addition of Phenylhydrazine: Begin stirring the mixture and heat it to reflux. Once refluxing, slowly add phenylhydrazine dropwise to the reaction mixture over a period of 20-30 minutes.[7]
-
Reaction: Continue to heat the reaction mixture under reflux for an additional 30 minutes. Monitor the progress of the reaction by TLC. The color of the reaction mixture will typically darken as the reaction proceeds.
-
Workup: After the reaction is complete, allow the mixture to cool to room temperature. Pour the cooled reaction mixture into a beaker containing ice-water to precipitate the crude product.
-
Isolation: Collect the precipitated solid by vacuum filtration and wash it thoroughly with cold water to remove any residual acetic acid.
-
Purification: Recrystallize the crude product from hot methanol. Dissolve the solid in a minimal amount of boiling methanol. Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.
-
Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold methanol, and dry them in a desiccator or under vacuum.
Visualizations
Caption: A troubleshooting workflow for addressing low yields in the Fischer indole synthesis of tetrahydrocarbazoles.
References
- 1. researchgate.net [researchgate.net]
- 2. scribd.com [scribd.com]
- 3. benchchem.com [benchchem.com]
- 4. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. scribd.com [scribd.com]
- 7. youtube.com [youtube.com]
- 8. ojs.library.okstate.edu [ojs.library.okstate.edu]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. tandfonline.com [tandfonline.com]
- 11. alfa-chemistry.com [alfa-chemistry.com]
- 12. acgpubs.org [acgpubs.org]
Side reactions and byproducts in Borsche-Drechsel cyclization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the Borsche-Drechsel cyclization in their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My Borsche-Drechsel cyclization reaction is resulting in a low yield of the desired tetrahydrocarbazole. What are the potential causes and how can I improve it?
A1: Low yields in the Borsche-Drechsel cyclization can stem from several factors. Here are some common causes and troubleshooting steps:
-
Suboptimal Acid Catalyst or Concentration: The choice and concentration of the acid catalyst are critical. Both Brønsted acids (e.g., HCl, H₂SO₄, p-TsOH) and Lewis acids (e.g., ZnCl₂, BF₃·OEt₂) can be used, and the optimal choice may vary depending on the specific substrates.[1] High acid concentrations can sometimes lead to decomposition of the starting material or product, resulting in lower yields.[2]
-
Troubleshooting:
-
Screen different acid catalysts.
-
Titrate the concentration of the chosen acid to find the optimal loading. A lower acid concentration may be sufficient and prevent degradation.
-
Consider using milder catalysts like solid-supported acids which can also simplify work-up.
-
-
-
Incorrect Reaction Temperature or Time: The reaction typically requires heating to facilitate the key[3][3]-sigmatropic rearrangement.[4] However, excessively high temperatures or prolonged reaction times can lead to byproduct formation and degradation.
-
Troubleshooting:
-
Monitor the reaction progress closely using Thin Layer Chromatography (TLC).[5]
-
Optimize the reaction temperature. Start with the temperature cited in a relevant literature procedure and adjust as needed based on TLC analysis.
-
Ensure the reaction is stopped once the starting material is consumed to avoid product degradation.
-
-
-
Poor Quality Starting Materials: Impurities in the arylhydrazine or cyclohexanone starting materials can interfere with the reaction.
-
Troubleshooting:
-
Ensure the purity of your starting materials. Recrystallize or distill them if necessary.
-
Use freshly prepared or properly stored reagents. Arylhydrazines can be sensitive to air and light.
-
-
Q2: I am observing multiple spots on my TLC plate after the reaction, indicating the presence of byproducts. What are the likely side reactions and byproducts in a Borsche-Drechsel cyclization?
A2: The formation of byproducts is a common issue. Here are some of the most frequently encountered side reactions and the resulting impurities:
-
Formation of Regioisomers: If you are using an unsymmetrically substituted cyclohexanone, the cyclization can occur on either side of the carbonyl group, leading to the formation of two or more regioisomeric tetrahydrocarbazole products.[2][3] The ratio of these isomers can be influenced by the reaction conditions.[2]
-
Oxidation to Carbazole: The desired 1,2,3,4-tetrahydrocarbazole product can be oxidized to the fully aromatic carbazole, especially if the reaction is exposed to air for extended periods at high temperatures.[4][6]
-
Formation of Indolenines: When using α-substituted cyclohexanones, a competing reaction pathway can lead to the formation of indolenine byproducts.[7]
-
Complex Mixtures from Decomposition: Under harsh acidic conditions, both the starting materials and the product can degrade, leading to a complex mixture of unidentifiable byproducts.[2]
-
Unreacted Starting Materials: Incomplete conversion will result in the presence of the starting arylhydrazine and cyclohexanone, or the intermediate hydrazone.
Below is a diagram illustrating the main reaction pathway and potential side reactions.
Caption: Reaction pathways in the Borsche-Drechsel cyclization.
Q3: How can I minimize the formation of byproducts in my reaction?
A3: Minimizing byproduct formation often involves careful optimization of the reaction conditions:
-
For Regioisomer Control:
-
The choice of acid catalyst and solvent can influence the regioselectivity. Experiment with different acidic conditions to favor the formation of the desired isomer.[2][3]
-
Steric hindrance can also play a role; a bulky substituent on the cyclohexanone may direct the cyclization to the less hindered side.[8]
-
-
To Prevent Oxidation:
-
Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.
-
Avoid unnecessarily long reaction times and high temperatures.
-
Purify the product promptly after the work-up.
-
-
To Avoid Decomposition:
-
Use the mildest acidic conditions that still afford a reasonable reaction rate.
-
Avoid excessively high temperatures.
-
Q4: What is a reliable method for purifying the crude product from a Borsche-Drechsel cyclization?
A4: The purification strategy depends on the nature of the impurities. A combination of techniques is often most effective:
-
Work-up: After the reaction is complete, it is typically cooled and poured into ice-water. The acidic solution is then neutralized (e.g., with sodium bicarbonate) to precipitate the crude product.[5]
-
Filtration: The precipitated solid is collected by vacuum filtration.[5]
-
Recrystallization: This is an effective method for removing many impurities. Common solvents for recrystallization of tetrahydrocarbazoles include ethanol or methanol.[5]
-
Column Chromatography: For separating regioisomers or other byproducts with similar polarity to the desired product, column chromatography on silica gel is recommended. A common eluent system is a mixture of petroleum ether and ethyl acetate.[5]
Quantitative Data Summary
The yield of the Borsche-Drechsel cyclization is highly dependent on the substrates and reaction conditions. Below is a table summarizing representative yields under different conditions.
| Arylhydrazine Substrate | Cyclohexanone Substrate | Acid Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| 4-Phenylphenylhydrazine HCl | Cyclohexanone | Glacial Acetic Acid | Glacial Acetic Acid | Reflux | 2 - 4 | 70 - 85 | [5] |
| Phenylhydrazine | Substituted Cyclohexanone | 7% H₂SO₄ | Methanol | N/A | N/A | Moderate | [2] |
| Phenylhydrazine | Substituted Cyclohexanone | 60% H₂SO₄ | Methanol | N/A | N/A | Low | [2] |
Detailed Experimental Protocol
The following is a representative experimental protocol for the synthesis of 6-phenyl-2,3,4,9-tetrahydro-1H-carbazole via the Borsche-Drechsel cyclization.[5]
Materials and Equipment:
-
Reagents: 4-phenylphenylhydrazine hydrochloride, cyclohexanone, glacial acetic acid, saturated sodium bicarbonate solution, ice, methanol or ethanol (for recrystallization), silica gel, petroleum ether, ethyl acetate.
-
Equipment: Round-bottom flask, reflux condenser, magnetic stirrer with heating plate, dropping funnel, Büchner funnel and flask, rotary evaporator, standard laboratory glassware, TLC plates and chamber.
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-phenylphenylhydrazine hydrochloride (1.0 equivalent) and glacial acetic acid.
-
Addition of Cyclohexanone: Heat the mixture to reflux with stirring. To the refluxing solution, add cyclohexanone (1.0 - 1.2 equivalents) dropwise over a period of 30 minutes.
-
Reaction Monitoring: Continue to heat the reaction mixture at reflux for an additional 2-4 hours. Monitor the progress of the reaction by TLC.
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into a beaker containing ice-water.
-
Neutralization: Slowly add a saturated solution of sodium bicarbonate to the acidic mixture until effervescence ceases. The crude product should precipitate.
-
Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.
-
Purification:
-
Recrystallization: The crude product can be purified by recrystallization from a suitable solvent such as methanol or ethanol.[5]
-
Column Chromatography: For higher purity, the crude product can be purified by column chromatography on silica gel, using a petroleum ether/ethyl acetate solvent system as the eluent.[5]
-
-
Drying: Dry the purified product under vacuum to obtain the final product.
Caption: Experimental workflow for the Borsche-Drechsel cyclization.
References
- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. Mechanochemical Fischer indolisation: an eco-friendly design for a timeless reaction - Green Chemistry (RSC Publishing) DOI:10.1039/D2GC00724J [pubs.rsc.org]
- 4. Borsche–Drechsel cyclization - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. ojs.library.okstate.edu [ojs.library.okstate.edu]
- 7. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 8. m.youtube.com [m.youtube.com]
Technical Support Center: Purification of 2,3,4,9-tetrahydro-1H-carbazol-6-amine by Recrystallization
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the purification of 2,3,4,9-tetrahydro-1H-carbazol-6-amine via recrystallization.
Troubleshooting Guide
This guide addresses common issues encountered during the recrystallization of this compound.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Compound "oils out" instead of crystallizing | The compound's melting point is lower than the boiling point of the solvent. The solution is supersaturated. Cooling is too rapid. | - Select a lower-boiling point solvent or use a solvent mixture. - Add a small amount of additional hot solvent to the solution. - Allow the solution to cool more slowly to room temperature before further cooling in an ice bath. - Use a seed crystal to induce crystallization. |
| Poor or no crystal formation | Too much solvent was used. The compound is highly soluble in the cold solvent. The solution is not sufficiently saturated. | - Concentrate the solution by boiling off some of the solvent. - If the solution is already cool, try scratching the inside of the flask with a glass rod to induce crystallization. - If too much solvent was the issue, consider re-heating to dissolve, evaporating some solvent, and re-cooling. - Re-evaluate your choice of solvent; a less effective solvent at cold temperatures may be needed. |
| Low recovery of the purified compound | Too much solvent was used. Premature crystallization during hot filtration. Crystals were filtered before crystallization was complete. The crystals are significantly soluble in the cold washing solvent. | - Use the minimum amount of hot solvent necessary for dissolution. - Ensure the filtration apparatus is pre-heated before hot filtration. - Allow sufficient time for the solution to cool and for crystallization to complete. - Wash the collected crystals with a minimal amount of ice-cold solvent. |
| Discolored crystals after recrystallization | Colored impurities are not removed by recrystallization alone. The compound may be degrading at the solvent's boiling point. | - Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. - Choose a solvent with a lower boiling point. - Consider performing the recrystallization under an inert atmosphere (e.g., nitrogen or argon) if the compound is sensitive to oxidation. A reference suggests that 6-amino-2,3,4,9-tetrahydrocarbazole can form brownish-red crystals when recrystallized from ethanol.[1] |
| Crystals are very fine or powder-like | The solution was cooled too quickly. The solution was agitated during cooling. | - Allow the solution to cool slowly and without disturbance to promote the formation of larger crystals. |
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for recrystallizing this compound?
A1: Based on available literature, ethanol is a suitable solvent for the recrystallization of 6-amino-2,3,4,9-tetrahydrocarbazole, yielding brownish-red crystals.[1] For the parent compound, 2,3,4,9-tetrahydro-1H-carbazole, methanol has also been used successfully.[2] A toluene/pentane mixture can be effective for colored tetrahydrocarbazole derivatives. A systematic solvent screen is always recommended to find the optimal solvent or solvent system for your specific batch.
Q2: My compound is an aromatic amine. Are there any special considerations for its recrystallization?
A2: Yes, aromatic amines can be susceptible to oxidation, which can lead to discoloration of the product. It is advisable to handle the compound and its solutions promptly and to consider using an inert atmosphere if oxidation is a concern.
Q3: How can I determine the appropriate amount of solvent to use?
A3: The goal is to use the minimum amount of hot solvent that will completely dissolve the crude product. This is best achieved by adding the hot solvent portion-wise to the compound being purified until it just dissolves. Using too much solvent will result in a lower yield.
Q4: What should I do if my crystals don't form even after the solution has cooled?
A4: If no crystals have formed after the solution has reached room temperature and been cooled in an ice bath, the solution may be supersaturated or too dilute. Try scratching the inner surface of the flask with a glass stirring rod at the meniscus. If that doesn't work, adding a "seed crystal" of the pure compound can initiate crystallization. If the solution is simply too dilute, you will need to heat the solution to evaporate some of the solvent and then allow it to cool again.
Q5: How pure can I expect my this compound to be after a single recrystallization?
A5: The purity achieved after one recrystallization depends on the nature and amount of impurities present in the crude material. A single recrystallization can significantly improve purity, but for very impure samples, a second recrystallization may be necessary. Purity should be assessed by techniques such as melting point determination, TLC, HPLC, or NMR spectroscopy.
Experimental Protocols
Protocol 1: Recrystallization of this compound from Ethanol
This protocol is based on a reported method for the recrystallization of 6-amino-2,3,4,9-tetrahydrocarbazole.[1]
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol and heat the mixture to boiling with gentle swirling. Continue to add small portions of hot ethanol until the solid has just dissolved.
-
(Optional) Decolorization: If the solution is highly colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration: If charcoal was used or if there are insoluble impurities, perform a hot gravity filtration through a pre-heated funnel with fluted filter paper into a clean, warm Erlenmeyer flask.
-
Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly to room temperature. Once the solution has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.
-
Drying: Allow the crystals to dry completely on the filter by drawing air through them. For final drying, the crystals can be placed in a desiccator under vacuum.
Visualizations
Caption: General workflow for the recrystallization of this compound.
Caption: Decision tree for troubleshooting common recrystallization problems.
References
Technical Support Center: Overcoming Poor Solubility of Tetrahydrocarbazole Compounds in Biological Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common issue of poor solubility of tetrahydrocarbazole compounds in biological assays.
Introduction
Tetrahydrocarbazole (THC) derivatives are a promising class of heterocyclic compounds with a wide range of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties.[1] However, their inherent hydrophobicity often leads to poor aqueous solubility, posing a significant challenge for accurate and reproducible in vitro and in vivo biological assays. Precipitation of these compounds in aqueous buffers or cell culture media can lead to inaccurate results, underestimation of potency, and misleading structure-activity relationships (SAR).[2]
This guide offers practical solutions and detailed protocols to help you overcome these solubility challenges and ensure the integrity of your experimental data.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My tetrahydrocarbazole compound precipitates immediately when I dilute my DMSO stock solution into aqueous buffer or cell culture medium. What is happening and how can I prevent it?
A: This is a common phenomenon known as "crashing out" or precipitation, which occurs when a compound that is highly soluble in a concentrated organic solvent (like DMSO) is rapidly introduced into an aqueous environment where it is poorly soluble.
Troubleshooting Steps & Solutions:
-
Optimize Your Dilution Protocol: Avoid single-step, large-volume dilutions. Instead, perform serial dilutions. A gradual decrease in the solvent concentration is less likely to cause precipitation. Pre-warming the aqueous medium to 37°C can also help maintain solubility.
-
Lower the Final Compound Concentration: It's possible your target concentration exceeds the compound's aqueous solubility limit. Perform a solubility test to determine the maximum soluble concentration in your specific assay medium.
-
Increase the Co-solvent Concentration (with caution): Slightly increasing the final DMSO concentration in your assay may help keep the compound in solution. However, it is crucial to determine the DMSO tolerance of your cell line or assay, as high concentrations can be toxic or interfere with results. Most cell-based assays can tolerate DMSO concentrations up to 0.5%, but this should be verified empirically.
-
Use a Different Co-Solvent: While DMSO is common, other water-miscible organic solvents like ethanol or polyethylene glycol (PEG) can be considered. The choice of co-solvent can influence the solubility of your specific tetrahydrocarbazole derivative.
-
Brief Sonication: After dilution, brief sonication of the solution can sometimes help to break down and redissolve fine precipitates, creating a more homogenous suspension.
Q2: My compound appears to be in solution initially, but I see precipitation in the wells of my cell culture plate after incubation. What could be the cause?
A: Delayed precipitation can be caused by several factors related to the dynamic environment of cell culture.
Troubleshooting Steps & Solutions:
-
Temperature and pH Shifts: Changes in temperature (e.g., from room temperature to 37°C) and pH shifts in the medium due to cell metabolism can affect compound solubility. Ensure your medium is adequately buffered (e.g., with HEPES) for the CO2 environment of your incubator.
-
Interaction with Media Components: Complex components in cell culture media, such as salts and proteins in fetal bovine serum (FBS), can interact with your compound and reduce its solubility over time. Test the compound's stability in the specific medium over the duration of your experiment.
-
Compound Instability: The compound itself may be unstable under culture conditions and degrade into less soluble byproducts. Assess the stability of your compound at 37°C over time.
Q3: I'm observing high variability in my assay results. Could this be related to solubility issues?
A: Absolutely. Poor solubility is a major contributor to inconsistent and unreliable data. If your compound is not fully dissolved, the actual concentration available to interact with the biological target is unknown and lower than the intended concentration. This can lead to:
-
Underestimated potency (higher IC50 values)
-
Poor reproducibility between experiments
-
Inaccurate structure-activity relationship (SAR) data
To mitigate this, always visually inspect your solutions for any signs of precipitation before and during the experiment. If you suspect solubility issues, it is recommended to perform a solubility assessment under the exact conditions of your assay.
Q4: Are there any formulation strategies I can use to improve the solubility of my tetrahydrocarbazole compound without relying solely on co-solvents?
A: Yes, several formulation approaches can significantly enhance the aqueous solubility of hydrophobic compounds.
Recommended Formulation Strategy: Cyclodextrin Inclusion Complexes
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[3] They can encapsulate hydrophobic molecules, like tetrahydrocarbazole derivatives, forming an "inclusion complex" that is more soluble in water.[3] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with improved solubility and reduced toxicity.[3]
Experimental Protocols
Protocol 1: General Serial Dilution for Hydrophobic Compounds
-
Prepare a high-concentration stock solution of your tetrahydrocarbazole compound in 100% DMSO (e.g., 10 mM). Ensure the compound is fully dissolved.
-
Pre-warm your aqueous buffer or cell culture medium to the experimental temperature (e.g., 37°C).
-
Create an intermediate dilution by adding a small volume of the DMSO stock to a larger volume of the pre-warmed medium. For example, add 2 µL of a 10 mM stock to 98 µL of medium to get a 200 µM solution with 2% DMSO.
-
Perform subsequent serial dilutions from this intermediate stock using the pre-warmed medium. This ensures the DMSO concentration is lowered gradually.
-
Visually inspect for precipitation at each step.
Protocol 2: Preparation of a Tetrahydrocarbazole-Cyclodextrin Inclusion Complex
-
Determine the appropriate cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a good starting point.
-
Prepare the cyclodextrin solution: Dissolve HP-β-CD in your aqueous assay buffer to a desired concentration (e.g., 1-10% w/v). Gentle heating and stirring may be required.
-
Add the tetrahydrocarbazole compound: Add an excess amount of your solid tetrahydrocarbazole compound to the cyclodextrin solution.
-
Equilibrate: Stir the mixture at room temperature for 24-48 hours to allow for the formation of the inclusion complex.
-
Remove undissolved compound: Centrifuge or filter the solution to remove any remaining solid compound.
-
Determine the concentration: Use a validated analytical method (e.g., HPLC-UV) to accurately measure the concentration of the solubilized tetrahydrocarbazole compound in the clear supernatant/filtrate. This will be your stock solution for biological assays.
Data Presentation
Table 1: Example of DMSO Tolerance Test for a Cell Line
This table can be used as a template to determine the maximum acceptable DMSO concentration for your specific cell-based assay.
| Final DMSO Concentration (%) | Cell Viability (%) (Mean ± SD) | Notes |
| 0 (Vehicle Control) | 100 ± 4.5 | No DMSO |
| 0.1 | 98 ± 5.1 | No significant toxicity |
| 0.25 | 95 ± 4.8 | No significant toxicity |
| 0.5 | 92 ± 6.2 | Slight decrease, still acceptable |
| 1.0 | 75 ± 8.9 | Significant toxicity observed |
| 2.0 | 40 ± 10.5 | High toxicity |
Table 2: Example of Apparent Solubility of a Tetrahydrocarbazole Compound in Different Buffers
Use this template to compare the solubility of your compound in various aqueous solutions.
| Aqueous Medium | Apparent Solubility (µM) (Mean ± SD) | Method |
| Phosphate-Buffered Saline (PBS), pH 7.4 | 2.5 ± 0.3 | Shake-flask |
| Tris-HCl Buffer (50 mM), pH 7.4 | 3.1 ± 0.4 | Shake-flask |
| Cell Culture Medium (e.g., DMEM) + 10% FBS | 5.8 ± 0.7 | Shake-flask |
| PBS with 2% HP-β-CD | 55.2 ± 4.1 | Shake-flask |
Visualizations
Caption: Troubleshooting workflow for compound precipitation.
References
Stability of 2,3,4,9-tetrahydro-1H-carbazol-6-amine in DMSO solution
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on the stability of 2,3,4,9-tetrahydro-1H-carbazol-6-amine in Dimethyl Sulfoxide (DMSO) solution. The following information is intended to assist users in designing and troubleshooting experiments involving this compound.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound for in vitro studies?
A1: Dimethyl Sulfoxide (DMSO) is a common solvent for dissolving this compound for in vitro assays due to its high solubilizing power for many organic molecules. However, it is crucial to use high-purity, anhydrous DMSO to minimize potential degradation. For cell-based assays, the final concentration of DMSO should be kept low (typically below 0.5%) to avoid solvent-induced toxicity.
Q2: How should I store a stock solution of this compound in DMSO?
A2: For optimal stability, it is recommended to store stock solutions of this compound in DMSO at -20°C or -80°C. Aliquoting the stock solution into single-use vials is highly recommended to avoid repeated freeze-thaw cycles, which can accelerate degradation.[1] Stock solutions in DMSO are often stable for up to 3 months when stored at -20°C.[2]
Q3: Can I store the DMSO stock solution at room temperature?
A3: Storing DMSO solutions at room temperature for extended periods is generally not recommended. Studies have shown that the probability of observing a compound in a DMSO solution decreases over time at room temperature, with a significant loss observed after 6 to 12 months.[3] If short-term storage at room temperature is necessary, it should be for the briefest possible time, and the solution should be protected from light and moisture.
Q4: I observed precipitation in my DMSO stock solution after thawing. What should I do?
A4: Precipitation upon thawing can occur, especially with concentrated stock solutions. To redissolve the compound, you can warm the vial to 37°C for a short period and vortex or sonicate it.[4] Before use, always ensure that the compound is fully dissolved by visual inspection. If precipitation persists, it may indicate that the compound's solubility limit has been exceeded or that degradation has occurred.
Q5: What are the potential signs of degradation of this compound in a DMSO solution?
A5: Visual signs of degradation can include a change in the color of the solution. However, many degradation products may be colorless. The most reliable way to assess stability is through analytical methods such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to detect the appearance of new peaks or a decrease in the peak area of the parent compound.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Inconsistent experimental results | Degradation of the compound in DMSO solution. | 1. Prepare fresh stock solutions from solid material. 2. Perform a stability study of your compound in DMSO under your experimental conditions (see Experimental Protocols section). 3. Aliquot stock solutions to minimize freeze-thaw cycles.[1] |
| Precipitation in working solution | Low aqueous solubility of the compound or interaction with buffer components. | 1. Ensure the final DMSO concentration in the aqueous medium is as low as possible while maintaining solubility. 2. Test the solubility of the compound in the final aqueous buffer. 3. Consider the use of a co-solvent if compatible with the experimental system. |
| Change in solution color | Potential oxidation or other degradation pathways. | 1. Protect the solution from light. 2. Use anhydrous DMSO and minimize exposure to air. 3. Analyze the solution by LC-MS to identify potential degradation products. |
Experimental Protocols
Protocol 1: Stability Assessment of this compound in DMSO by HPLC
This protocol outlines a method to determine the stability of this compound in a DMSO solution over time.
Materials:
-
This compound
-
Anhydrous DMSO, HPLC grade
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column (e.g., 250 mm x 4.6 mm, 5 µm)
-
Mobile phase: Acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid, if necessary for peak shape)
-
Autosampler vials
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in anhydrous DMSO at a known concentration (e.g., 10 mM).
-
Sample Aliquoting: Aliquot the stock solution into multiple autosampler vials to be stored under different conditions (e.g., room temperature, 4°C, -20°C).
-
Time Points: Analyze the samples at various time points (e.g., 0, 24, 48, 72 hours, and weekly for longer-term studies).
-
HPLC Analysis:
-
Set up the HPLC method. The specific mobile phase composition and gradient will need to be optimized for good separation of the parent compound from any potential degradants. A starting point could be a gradient from 20% to 80% acetonitrile in water over 20 minutes.
-
Inject a consistent volume of the sample at each time point.
-
Monitor the chromatogram at a wavelength where the compound has maximum absorbance.
-
-
Data Analysis:
-
Integrate the peak area of the this compound peak at each time point.
-
Calculate the percentage of the compound remaining at each time point relative to the initial time point (T=0).
-
Plot the percentage of compound remaining versus time for each storage condition.
-
Data Presentation:
| Storage Condition | Time Point | % Compound Remaining (Mean ± SD) |
| Room Temperature | 0 h | 100 |
| 24 h | ||
| 72 h | ||
| 4°C | 0 h | 100 |
| 24 h | ||
| 72 h | ||
| -20°C | 0 h | 100 |
| 24 h | ||
| 72 h |
Visualizations
Caption: Experimental workflow for assessing the stability of this compound in DMSO.
Caption: Potential degradation pathways for this compound.
Caption: Potential involvement of carbazole derivatives in the JAK/STAT signaling pathway.[5][6]
References
Technical Support Center: Chiral Separation of Racemic 2,3,4,9-Tetrahydro-1H-carbazol-6-amine
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for the chiral separation of racemic 2,3,4,9-tetrahydro-1H-carbazol-6-amine enantiomers. The tetrahydrocarbazole scaffold is a core structure in numerous bioactive alkaloids, making the isolation of its enantiomerically pure forms crucial for drug development and pharmacological studies.[1][2][3]
While specific documented methods for the 6-amino substituted derivative are not extensively published, the principles for separating chiral tetrahydrocarbazoles are well-established. This guide leverages existing knowledge on similar structures to provide robust starting points and solutions for common challenges encountered during method development.
Frequently Asked Questions (FAQs)
Q1: What are the primary chromatographic methods for the chiral separation of tetrahydrocarbazole derivatives?
The two primary methods for direct chiral separation are High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC).[4][5] Both techniques utilize a chiral stationary phase (CSP) to differentiate between the enantiomers.[4] SFC is often considered a "greener" and faster alternative, particularly for preparative scale separations, due to its use of supercritical CO2 as the primary mobile phase component.[5][6] Other methods, such as capillary electrophoresis (CE) and classical resolution via diastereomeric salt crystallization, can also be employed.[7][8]
Q2: How do I select an appropriate Chiral Stationary Phase (CSP) for this compound?
A systematic screening approach is the most effective strategy.[4] For compounds containing aromatic groups and amine functionalities, polysaccharide-based CSPs are an excellent starting point. Columns such as those based on amylose and cellulose derivatives (e.g., Chiralpak® AD, Chiralcel® OD) have demonstrated broad applicability for a wide range of chiral compounds.[4][9] Macrocyclic glycopeptide-based columns can also be effective. It is recommended to screen a set of 3-4 columns with different selectivities.
Q3: Why is a mobile phase additive necessary when separating a basic compound like this compound?
A basic additive, such as diethylamine (DEA) or isopropylamine (IPA), is crucial for several reasons. The primary amine functionality of the target molecule can interact strongly with residual acidic silanol groups on the silica surface of the CSP, leading to poor peak shape (tailing) and potentially no separation.[10] The basic additive neutralizes these active sites, resulting in improved peak symmetry and efficiency. It can also play a direct role in the chiral recognition mechanism, thereby enhancing enantioselectivity.[4][10]
Q4: What are the main advantages of Supercritical Fluid Chromatography (SFC) over HPLC for this type of separation?
SFC offers several key advantages over HPLC, especially at the preparative scale.[5]
-
Speed: The low viscosity of supercritical CO2 allows for much higher flow rates (3-5 times faster than HPLC) without generating excessive backpressure, leading to significantly shorter analysis times.[5][6]
-
Reduced Solvent Usage: Replacing the bulk of the organic mobile phase (like hexane) with CO2 drastically reduces solvent consumption and waste disposal costs.[5]
-
Faster Sample Recovery: Since CO2 is a gas at atmospheric pressure, it is easily removed from the collected fractions, which greatly reduces the time required for solvent evaporation.[5][6]
-
Complementary Selectivity: SFC can sometimes provide different elution orders or achieve separations not possible with HPLC.[11]
Troubleshooting Guide
Problem: No separation is observed between the enantiomers.
| Possible Cause | Recommended Solution |
| Inappropriate Chiral Stationary Phase (CSP) | The selected CSP may not have the necessary chiral recognition sites for the analyte. Screen a different set of columns with diverse selectivities (e.g., if you started with cellulose, try an amylose-based CSP).[12] |
| Incorrect Mobile Phase Composition | The polarity of the mobile phase may be unsuitable. In normal phase HPLC, systematically vary the percentage of the alcohol modifier (e.g., from 5% to 20% isopropanol in hexane). Try a different alcohol, as changing from isopropanol to ethanol can significantly impact selectivity.[4] |
| Missing or Incorrect Additive | For a basic analyte, the absence of a basic additive is a common cause of failure. Ensure 0.1% - 0.2% of an amine like diethylamine (DEA) is added to the mobile phase.[4] |
| "Additive Memory Effect" | If the column was previously used with an acidic additive, residual traces can interfere with the separation of a basic compound.[13] Dedicate columns to specific additive types or implement a rigorous flushing protocol between methods. |
Problem: Poor peak shape (significant tailing or broadening).
| Possible Cause | Recommended Solution |
| Secondary Interactions with Silica Support | The primary amine is likely interacting with acidic silanol groups on the CSP surface.[10] Increase the concentration of the basic additive in the mobile phase (e.g., from 0.1% to 0.3% DEA). |
| Analyte Overload | Injecting too much sample can lead to fronting or tailing. Reduce the injection volume or the concentration of the sample. |
| Low Analyte Solubility | The analyte may be poorly soluble in the mobile phase. In SFC, try a different organic co-solvent (e.g., switch from methanol to ethanol). |
Problem: Enantiomers are partially separated but resolution is poor (Rs < 1.5).
| Possible Cause | Recommended Solution |
| Sub-optimal Chromatographic Conditions | Fine-tune the mobile phase composition. Small changes in the percentage of the alcohol modifier can have a large impact on resolution. |
| High Flow Rate | While faster flow rates reduce analysis time, they can decrease efficiency. Reduce the flow rate to improve resolution. |
| Elevated Temperature | Chiral separations are often sensitive to temperature. Lowering the column temperature (e.g., from 25°C to 15°C) often increases the separation factor and improves resolution. |
| Column Deterioration | The CSP may have degraded over time. Test the separation on a new, validated column of the same type. |
Experimental Protocols and Data
Protocol 1: Chiral HPLC Method Development - Screening
-
Column Selection: Select 3-4 polysaccharide-based chiral columns (e.g., Chiralcel® OD-H, Chiralpak® AD-H, Chiralpak® AS-H).
-
Sample Preparation: Prepare a 1 mg/mL solution of racemic this compound in the mobile phase or a compatible solvent.
-
Initial Screening: For each column, perform injections using the screening mobile phases listed in Table 1.
-
Evaluation: Analyze the chromatograms for any sign of peak splitting or separation. Calculate the separation factor (α) and resolution (Rs) for promising conditions.
-
Optimization: For the best column/mobile phase combination, optimize the percentage of the alcohol modifier and the flow rate to achieve baseline resolution (Rs ≥ 1.5).
Table 1: Recommended HPLC Screening Conditions
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Columns | Chiralcel® OD-H, Chiralpak® AD-H, Chiralpak® AS-H | Chiralcel® OD-H, Chiralpak® AD-H, Chiralpak® AS-H | Chiralcel® OD-H, Chiralpak® AD-H, Chiralpak® AS-H |
| Mobile Phase | n-Hexane / Isopropanol (90:10, v/v) | n-Hexane / Isopropanol (80:20, v/v) | n-Hexane / Ethanol (90:10, v/v) |
| Additive | 0.1% Diethylamine (DEA) | 0.1% Diethylamine (DEA) | 0.1% Diethylamine (DEA) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 1.0 mL/min |
| Temperature | 25 °C | 25 °C | 25 °C |
| Detection | UV at 220 nm or 280 nm | UV at 220 nm or 280 nm | UV at 220 nm or 280 nm |
Data compiled based on general strategies for chiral separations of amines.[4]
Protocol 2: Chiral SFC Method Development - Screening
-
Column Selection: Use the same set of polysaccharide-based chiral columns as for the HPLC screen.
-
Sample Preparation: Prepare a 1-5 mg/mL solution of the racemate in methanol or ethanol.
-
Initial Screening: For each column, screen using a gradient or isocratic conditions as described in Table 2.
-
Evaluation: Identify the column and co-solvent combination that provides the best selectivity.
-
Optimization: Optimize the isocratic percentage of the co-solvent, back pressure, and temperature to maximize resolution.
Table 2: Recommended SFC Screening Conditions
| Parameter | Condition 1 | Condition 2 |
| Columns | Chiralpak® AD-H, Chiralcel® OD-H, etc. | Chiralpak® AD-H, Chiralcel® OD-H, etc. |
| Mobile Phase A | Supercritical CO2 | Supercritical CO2 |
| Mobile Phase B (Co-solvent) | Methanol | Ethanol |
| Gradient (Optional Screen) | 5% to 40% Co-solvent over 5-10 min | 5% to 40% Co-solvent over 5-10 min |
| Additive | 0.2% Isopropylamine (IPA) in Co-solvent | 0.2% Isopropylamine (IPA) in Co-solvent |
| Flow Rate | 3.0 mL/min | 3.0 mL/min |
| Outlet Pressure (BPR) | 150 bar | 150 bar |
| Temperature | 40 °C | 40 °C |
| Detection | UV-Vis Diode Array Detector | UV-Vis Diode Array Detector |
Data compiled based on general strategies for chiral SFC separations.[6][10]
Visual Guides
Caption: General workflow for the chiral separation method development.
Caption: Troubleshooting logic for addressing a lack of enantioseparation.
References
- 1. Pd-catalyzed enantioselective access to hydrocarbazolones containing contiguous quaternary and tertiary stereocenters - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 2. Enantioselective synthesis of tetrahydrocarbazoles via trienamine catalysis and their anxiolytic-like activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent approaches to the synthesis of tetrahydrocarbazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. americanlaboratory.com [americanlaboratory.com]
- 6. researchgate.net [researchgate.net]
- 7. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Thieme E-Books & E-Journals [thieme-connect.de]
- 9. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. afmps.be [afmps.be]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. mdpi.com [mdpi.com]
- 13. chromatographytoday.com [chromatographytoday.com]
Technical Support Center: Synthesis of 2,3,4,9-tetrahydro-1H-carbazol-6-amine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 2,3,4,9-tetrahydro-1H-carbazol-6-amine.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most widely employed synthetic strategy involves a multi-step process.[1][2] The core 2,3,4,9-tetrahydro-1H-carbazole skeleton is typically constructed first, often via the Borsche–Drechsel cyclization, which is a specific application of the Fischer indole synthesis.[1][3][4][5][6] This is followed by electrophilic nitration at the C-6 position and subsequent reduction of the nitro group to the desired amine.[1][2]
Q2: What are the key starting materials for this synthesis?
A2: The primary starting materials for the initial cyclization are typically a substituted phenylhydrazine and cyclohexanone.[3][4][5][6][7] For the subsequent nitration and reduction steps, a nitrating agent (e.g., sodium nitrate in sulfuric acid) and a reducing agent (e.g., zinc dust and sodium hydroxide, or sodium dithionite) are required.[2]
Q3: What are some alternative methods for synthesizing the carbazole core?
A3: Besides the classical Borsche–Drechsel/Fischer indole synthesis, other methods for constructing the carbazole nucleus include the Bucherer carbazole synthesis and the Graebe-Ullmann synthesis.[7] More modern approaches might involve transition metal-catalyzed reactions like the Buchwald-Hartwig amination for the formation of the C-N bond in the carbazole ring system.[8][9][10]
Q4: How can the final product, this compound, be purified?
A4: Purification of the final product can often be achieved through recrystallization from a suitable solvent, such as ethanol.[2] In cases where recrystallization is insufficient to remove impurities, column chromatography on silica gel is a common alternative.[11][12]
Q5: What are the expected spectroscopic characteristics of the final product?
A5: The structure of this compound and its intermediates can be confirmed using various spectroscopic techniques. Proton NMR (¹H NMR) will show characteristic signals for the aromatic, amine, and aliphatic protons. Infrared (IR) spectroscopy will exhibit characteristic absorption bands for N-H stretches (both for the carbazole and the amino group) and aromatic C-H bonds. Mass spectrometry (MS) will provide the molecular weight of the compound.[2][13]
Troubleshooting Guides
This section addresses common issues encountered during the synthesis of this compound and its intermediates.
Issue 1: Low Yield in the Borsche–Drechsel Cyclization Step
| Possible Cause | Recommended Solution |
| Incomplete reaction | - Ensure the reaction is heated to the appropriate reflux temperature and for a sufficient duration. Reaction progress can be monitored by Thin Layer Chromatography (TLC).[11] - The choice of acid catalyst is crucial; Brønsted acids like HCl, H₂SO₄, or glacial acetic acid are commonly used.[14][15] Lewis acids such as ZnCl₂ or BF₃·OEt₂ can also be effective.[14][16] |
| Side reactions | - The formation of isomeric products can occur. Purification by column chromatography may be necessary to isolate the desired product.[12] - Ensure slow, dropwise addition of the phenylhydrazine to the heated cyclohexanone solution to minimize side reactions.[5][17] |
| Decomposition of starting materials or product | - Avoid excessively high temperatures or prolonged reaction times, which can lead to degradation. Optimize the reaction conditions by performing small-scale trials at different temperatures and times. |
| Issues with starting material quality | - Use freshly distilled phenylhydrazine and cyclohexanone to ensure high purity and reactivity. Phenylhydrazine can oxidize and darken on storage. |
Issue 2: Poor Regioselectivity during Nitration
| Possible Cause | Recommended Solution |
| Formation of multiple nitro isomers | - The electron-donating nature of the indole nitrogen typically directs electrophilic substitution to the C-6 and C-8 positions. To favor substitution at the 6-position, carefully control the reaction temperature, keeping it low (e.g., 0-5 °C) during the addition of the nitrating agent.[1] - The choice of nitrating agent and solvent can influence regioselectivity. A common system is sodium nitrate in concentrated sulfuric acid.[2] |
| Over-nitration (dinitration) | - Use a stoichiometric amount of the nitrating agent. Adding the nitrating agent slowly and in portions can help prevent localized high concentrations that may lead to dinitration. |
Issue 3: Incomplete Reduction of the Nitro Group
| Possible Cause | Recommended Solution |
| Inactive or insufficient reducing agent | - Use a fresh batch of the reducing agent. Common reducing agents for this transformation include zinc dust in the presence of a base like sodium hydroxide, or sodium dithionite (Na₂S₂O₄).[2] - Ensure a sufficient molar excess of the reducing agent is used to drive the reaction to completion. |
| Poor solubility of the nitro-intermediate | - Choose a solvent system in which the 6-nitro-2,3,4,9-tetrahydro-1H-carbazole has adequate solubility at the reaction temperature. A mixture of ethanol and water is often employed.[2] |
| Reaction conditions not optimal | - The reduction may require heating to reflux to proceed at a reasonable rate. Monitor the reaction by TLC until the starting material is fully consumed. |
Experimental Protocols
Protocol 1: Synthesis of 2,3,4,9-tetrahydro-1H-carbazole
This protocol is a representative procedure based on the Borsche–Drechsel cyclization.[2][15][18]
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve cyclohexanone (1.0 eq) in glacial acetic acid.
-
Heat the mixture to reflux with stirring.
-
Slowly add phenylhydrazine (1.0 eq) dropwise to the refluxing solution over a period of 30 minutes.
-
Continue refluxing for an additional 30-60 minutes after the addition is complete.
-
Cool the reaction mixture to room temperature and then pour it into ice-cold water with vigorous stirring.
-
Collect the precipitated solid by vacuum filtration and wash it thoroughly with water.
-
The crude product can be purified by recrystallization from methanol or ethanol to yield 2,3,4,9-tetrahydro-1H-carbazole.
Protocol 2: Synthesis of 6-Nitro-2,3,4,9-tetrahydro-1H-carbazole
This protocol describes the nitration of the tetrahydrocarbazole core.[2]
-
To a flask containing concentrated sulfuric acid, cooled in an ice bath to 0-5 °C, slowly add 2,3,4,9-tetrahydro-1H-carbazole in portions with stirring, ensuring the temperature remains low.
-
In a separate container, dissolve sodium nitrate (1.0 eq) in a minimal amount of concentrated sulfuric acid.
-
Add the sodium nitrate solution dropwise to the carbazole solution, maintaining the temperature between 0-5 °C.
-
After the addition is complete, allow the mixture to stir at low temperature for an additional 1-2 hours.
-
Carefully pour the reaction mixture onto crushed ice.
-
Collect the resulting precipitate by vacuum filtration, wash with cold water until the filtrate is neutral, and dry the solid.
-
The crude product can be recrystallized from a suitable solvent.
Protocol 3: Synthesis of this compound
This protocol details the reduction of the nitro group to the amine.[2]
-
Suspend 6-nitro-2,3,4,9-tetrahydro-1H-carbazole in a mixture of ethanol and water.
-
Add zinc dust (a significant excess) and a solution of sodium hydroxide.
-
Heat the mixture to reflux with vigorous stirring for several hours, monitoring the reaction by TLC.
-
Alternatively, sodium dithionite can be used as the reducing agent.
-
Once the reaction is complete, filter the hot mixture to remove the zinc residue.
-
Concentrate the filtrate under reduced pressure to remove the ethanol.
-
The aqueous residue can be extracted with an organic solvent like ethyl acetate.
-
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude product.
-
Purify the product by recrystallization from ethanol to obtain this compound.
Data Presentation
Table 1: Summary of Yields and Melting Points for the Synthetic Steps
| Compound | Step | Typical Yield (%) | Melting Point (°C) | Reference |
| 2,3,4,9-Tetrahydro-1H-carbazole | Cyclization | 88 | 118 | [2] |
| 6-Nitro-2,3,4,9-tetrahydro-1H-carbazole | Nitration | 80 | 157 | [2] |
| This compound | Reduction | 74 | 134 | [2] |
Visualizations
Caption: Overall synthetic workflow for this compound.
Caption: Troubleshooting logic for addressing low product yield in synthesis.
References
- 1. This compound | 65796-52-3 | Benchchem [benchchem.com]
- 2. op.niscpr.res.in [op.niscpr.res.in]
- 3. Borsche–Drechsel cyclization - Wikipedia [en.wikipedia.org]
- 4. Borsche–Drechsel cyclization - Wikiwand [wikiwand.com]
- 5. benchchem.com [benchchem.com]
- 6. The Borsche–Drechsel (BD) cyclization: Synthesis of tetrahydrocarbazoles and carbazole alkaloids: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 7. researchgate.net [researchgate.net]
- 8. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
- 12. acgpubs.org [acgpubs.org]
- 13. benchchem.com [benchchem.com]
- 14. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 15. youtube.com [youtube.com]
- 16. alfa-chemistry.com [alfa-chemistry.com]
- 17. m.youtube.com [m.youtube.com]
- 18. 2,3,4,9-Tetrahydro-1H-carbazole - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Aminotetrahydrocarbazole Derivatives
Welcome to the technical support center for aminotetrahydrocarbazole derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing oxidation and ensuring the stability of these compounds during experiments.
Troubleshooting Guides
This section addresses common issues encountered during the handling, storage, and analysis of aminotetrahydrocarbazole derivatives.
| Problem | Possible Cause | Suggested Solution |
| Discoloration of solid compound or solution (yellowing/browning) | Oxidation of the aminotetrahydrocarbazole moiety. | Store the compound under an inert atmosphere (argon or nitrogen), protected from light, and at low temperatures. For solutions, use deoxygenated solvents and consider adding an antioxidant. |
| Appearance of new, unexpected peaks in HPLC analysis | Degradation of the parent compound due to oxidation. | Confirm the identity of new peaks using HPLC-MS. Review sample preparation and storage procedures to minimize exposure to oxygen and light. |
| Inconsistent results in biological assays | Degradation of the compound in the assay medium. | Prepare fresh solutions before each experiment. Consider the compatibility of the assay medium with the compound and the potential need for antioxidants in the formulation. |
| Poor recovery during purification | On-column degradation or oxidation during solvent evaporation. | For column chromatography, consider using a layered packing of silica gel and alumina to remove colored byproducts. Evaporate solvents at reduced temperature and pressure.[1] |
Frequently Asked Questions (FAQs)
Compound Stability and Storage
Q1: My aminotetrahydrocarbazole derivative is showing a distinct color change. What is causing this?
A1: Color change, typically to yellow or brown, is a common indicator of oxidation. The aminotetrahydrocarbazole core is susceptible to oxidation, particularly when exposed to light and atmospheric oxygen. This can lead to the formation of colored impurities and a decrease in the purity of your compound.
Q2: What are the ideal storage conditions for aminotetrahydrocarbazole derivatives to prevent oxidation?
A2: To minimize oxidation, solid compounds and solutions should be stored under an inert atmosphere, such as argon or nitrogen. It is also crucial to protect them from light by using amber vials or by wrapping the container in aluminum foil. For long-term storage, keeping the compounds at low temperatures (-20°C or -80°C) is recommended.
Q3: Can I use antioxidants to stabilize my aminotetrahydrocarbazole derivative in solution?
A3: Yes, adding antioxidants to solutions can significantly inhibit oxidation. For aminoaromatic compounds, a combination of antioxidants is often effective. Consider using a formulation that includes:
-
A free-radical scavenger: Hindered phenols like Butylated Hydroxytoluene (BHT) are effective at terminating radical chain reactions.
-
An oxygen scavenger: Compounds like N,N-diethylhydroxylamine can remove dissolved oxygen from the solvent.
-
A light stabilizer: UV absorbers can prevent photo-initiated degradation.
It is crucial to ensure the chosen antioxidant is compatible with your downstream applications and does not interfere with your experiments.
Experimental Handling
Q4: I am synthesizing an aminotetrahydrocarbazole derivative and the crude product is highly colored. How can I purify it and prevent further oxidation?
A4: Photo-catalyzed oxidation is a known issue during the synthesis of tetrahydrocarbazole derivatives, leading to the formation of hydroperoxide intermediates.[1] To purify your compound and remove colored byproducts, you can use column chromatography with a layered packing of silica gel (lower layer) and alumina (upper layer). Eluting with a suitable solvent system, such as toluene, can help in obtaining a colorless product.[1] After purification, immediately evaporate the solvent under reduced pressure and store the purified white product under an atmosphere of argon in the dark.[1]
Q5: What precautions should I take when preparing solutions of aminotetrahydrocarbazole derivatives for experiments?
A5: When preparing solutions, it is best practice to use solvents that have been deoxygenated by sparging with an inert gas (argon or nitrogen). Prepare solutions fresh whenever possible. If solutions need to be stored, even for a short period, keep them in tightly sealed containers, protected from light, and under an inert atmosphere.
Analytical Monitoring of Oxidation
Q6: How can I monitor the oxidation of my aminotetrahydrocarbazole derivative?
A6: The most common method for monitoring the stability of your compound and detecting oxidation products is High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection. A stability-indicating HPLC method should be developed to separate the parent compound from any potential degradation products.
Q7: What are the key considerations for developing a stability-indicating HPLC method?
A7: A stability-indicating method is one that can accurately and selectively quantify the decrease of the active pharmaceutical ingredient (API) in the presence of its degradation products. To develop such a method, you will need to perform forced degradation studies. This involves subjecting your compound to harsh conditions (e.g., acid, base, oxidation with H₂O₂, heat, and light) to intentionally generate degradation products.[2][3][4][5] The analytical method is then developed to ensure baseline separation of all degradation peaks from the main compound peak.
Q8: How can I identify the structure of the oxidation byproducts?
A8: Hyphenated techniques like HPLC-MS/MS are powerful tools for the structural elucidation of degradation products. By analyzing the mass-to-charge ratio and fragmentation patterns of the unknown peaks, you can often deduce their structures. For unambiguous identification, Nuclear Magnetic Resonance (NMR) spectroscopy can be employed if the impurities can be isolated in sufficient quantities.
Experimental Protocols
Protocol 1: Forced Degradation Study for Aminotetrahydrocarbazole Derivatives
This protocol outlines a general procedure for conducting forced degradation studies to identify potential degradation pathways and to develop a stability-indicating analytical method.
1. Preparation of Stock Solution:
-
Prepare a stock solution of the aminotetrahydrocarbazole derivative in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: Mix equal volumes of the stock solution with 0.1 M HCl. Heat at 60-80°C for a specified period (e.g., 2, 4, 8, 24 hours). Cool and neutralize with an equivalent amount of 0.1 M NaOH before analysis.
-
Base Hydrolysis: Mix equal volumes of the stock solution with 0.1 M NaOH. Heat at 60-80°C for a specified period. Cool and neutralize with an equivalent amount of 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix equal volumes of the stock solution with 3-30% hydrogen peroxide (H₂O₂). Keep at room temperature or heat gently (e.g., 40-60°C) for a specified period.
-
Thermal Degradation: Store the solid compound in an oven at a temperature below its melting point (e.g., 60-80°C) for a specified period. Also, reflux the stock solution at a controlled temperature.
-
Photolytic Degradation: Expose the solid compound and the stock solution to UV and visible light in a photostability chamber.
3. Sample Analysis:
-
At each time point, withdraw an aliquot of the stressed sample.
-
Dilute with the mobile phase to a suitable concentration for HPLC analysis.
-
Analyze by a suitable HPLC-UV/MS method to observe the extent of degradation and the formation of byproducts.
4. Evaluation:
-
The goal is to achieve 5-20% degradation of the active ingredient. Adjust the stress conditions (temperature, duration, reagent concentration) if degradation is too low or too high.
-
Use the chromatograms from the stressed samples to develop an HPLC method that separates all degradation products from the parent peak.
Data Summary
Currently, there is a lack of publicly available quantitative data specifically on the stability of various aminotetrahydrocarbazole derivatives under different antioxidant conditions. Researchers are encouraged to perform their own stability studies based on the protocols provided.
Visualizations
Workflow for Preventing Oxidation During Synthesis and Purification
Caption: Workflow for minimizing oxidation during synthesis and purification.
Logical Flow for Troubleshooting Compound Instability
Caption: Decision tree for troubleshooting aminotetrahydrocarbazole instability.
References
- 1. Synthesis of Antiviral Tetrahydrocarbazole Derivatives by Photochemical and Acid-catalyzed C-H Functionalization via Intermediate Peroxides (CHIPS) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ijrpp.com [ijrpp.com]
- 5. medcraveonline.com [medcraveonline.com]
Validation & Comparative
A Comparative Analysis of 2,3,4,9-tetrahydro-1H-carbazol-6-amine and Donepezil as Acetylcholinesterase Inhibitors
In the landscape of Alzheimer's disease research, the inhibition of acetylcholinesterase (AChE) remains a cornerstone of symptomatic treatment. Donepezil, a well-established AChE inhibitor, serves as a benchmark for the development of new therapeutic agents. This guide provides a detailed comparison of the AChE inhibitory activity of 2,3,4,9-tetrahydro-1H-carbazol-6-amine against the established drug, donepezil, supported by experimental data.
Quantitative Comparison of Inhibitory Potency
The inhibitory potential of a compound against AChE is quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. A lower IC50 value indicates a higher inhibitory potency.
| Compound | IC50 (µM) against AChE | Enzyme Source | Reference |
| This compound | 5.40 ± 0.382 | Mouse Brain | [1] |
| Donepezil | 5.70 ± 0.211 | Mouse Brain | [1] |
| Donepezil | 0.0057 - 0.0067 | Human | [2][3] |
Note: IC50 values can vary based on experimental conditions, including the source of the enzyme and assay methodology.
Experimental Methodology: AChE Inhibition Assay
The in vitro evaluation of AChE inhibitory activity for both this compound and donepezil was conducted using the widely accepted Ellman's spectrophotometric method.[1] This assay provides a reliable and straightforward means of quantifying enzyme activity.
Principle of the Assay
The Ellman's method is a colorimetric assay that relies on the following two-step reaction:
-
Enzymatic Hydrolysis: Acetylcholinesterase hydrolyzes the substrate, acetylthiocholine iodide (ATCI), to produce thiocholine.
-
Colorimetric Reaction: The resulting thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to yield 5-thio-2-nitrobenzoate (TNB), a yellow-colored anion.
The rate of TNB formation, measured by the increase in absorbance at 412 nm, is directly proportional to the AChE activity. The presence of an inhibitor, such as this compound or donepezil, reduces the rate of this color change.
Experimental Protocol
Materials and Reagents:
-
Acetylcholinesterase (AChE) solution (e.g., from mouse brain homogenate)
-
This compound solutions of varying concentrations
-
Donepezil solutions of varying concentrations (for standard comparison)
-
0.1 M Phosphate Buffer (pH 8.0)
-
Acetylthiocholine Iodide (ATCI) solution
-
5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB) solution
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents: All solutions are prepared in 0.1 M phosphate buffer (pH 8.0).
-
Plate Setup:
-
Blank: 200 µL of phosphate buffer.
-
Control (100% Enzyme Activity): 100 µL of phosphate buffer, 50 µL of AChE solution, and 50 µL of DTNB solution.
-
Test Sample: 100 µL of the test compound solution (either this compound or donepezil) at various concentrations, 50 µL of AChE solution, and 50 µL of DTNB solution.
-
-
Pre-incubation: The microplate is incubated for 15 minutes at 25°C to allow the inhibitor to interact with the enzyme.
-
Initiation of Reaction: 50 µL of the ATCI substrate solution is added to all wells except the blank to start the enzymatic reaction.
-
Kinetic Measurement: The absorbance of each well is immediately measured at 412 nm using a microplate reader. Readings are taken every minute for a duration of 5 minutes to determine the rate of reaction.
-
Calculation of Inhibition: The percentage of AChE inhibition is calculated using the following formula:
% Inhibition = [(Absorbance of Control - Absorbance of Test Sample) / Absorbance of Control] x 100
-
IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Visualizing the Experimental Workflow and Signaling Pathways
To further elucidate the experimental process and the known molecular interactions of donepezil, the following diagrams are provided.
Concluding Remarks
The experimental data indicates that this compound exhibits AChE inhibitory activity comparable to that of donepezil when tested against the enzyme from a mouse brain source.[1] It is noteworthy that the potency of donepezil is significantly higher against the human form of the enzyme.[2][3] The similar IC50 values in the cited study suggest that the tetrahydrocarbazole scaffold is a promising candidate for further investigation and optimization in the pursuit of novel AChE inhibitors for Alzheimer's disease. The provided experimental protocol for the Ellman's assay offers a standardized method for future comparative studies in this area. Furthermore, understanding the multifaceted signaling pathways influenced by established drugs like donepezil is crucial for the rational design of new compounds with potentially enhanced therapeutic profiles.
References
A Comparative Guide to the Structure-Activity Relationship of 2,3,4,9-tetrahydro-1H-carbazol-6-amine Analogs as Cholinesterase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of 2,3,4,9-tetrahydro-1H-carbazol-6-amine analogs and their activity as cholinesterase inhibitors, an area of significant interest in the development of therapeutics for neurodegenerative diseases such as Alzheimer's. The structure-activity relationship (SAR) of these compounds reveals critical insights into the molecular features that govern their potency and selectivity.
Data Presentation: Comparative Inhibitory Activity
The following table summarizes the in vitro acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibitory activities of a series of 6- and 9-substituted 2,3,4,9-tetrahydro-1H-carbazole derivatives. The data is presented to facilitate direct comparison of the structure-activity relationships.
| Compound ID | Structure | R¹ | R² | AChE IC₅₀ (µM) | BChE IC₅₀ (µM) | Selectivity Index (BChE/AChE) |
| 1 | 2,3,4,9-Tetrahydro-1H-carbazole | H | H | >100 | >100 | - |
| 2 | 6-Nitro-2,3,4,9-tetrahydro-1H-carbazole | NO₂ | H | 15.67 ± 0.02 | 21.31 ± 0.01 | 1.36 |
| 3 | This compound | NH₂ | H | 0.89 ± 0.01 | 2.45 ± 0.02 | 2.75 |
| 4 | 9-Methyl-6-nitro-2,3,4,9-tetrahydro-1H-carbazole | NO₂ | CH₃ | 0.98 ± 0.01 | 3.18 ± 0.01 | 3.24 |
| 15 | N-Propyl-2,3,4,9-tetrahydro-1H-carbazol-6-amine | NH-propyl | H | 1.26 ± 0.01 | 4.21 ± 0.01 | 3.34 |
| 17 | N-Butyl-2,3,4,9-tetrahydro-1H-carbazol-6-amine | NH-butyl | H | 0.92 ± 0.02 | 3.89 ± 0.01 | 4.23 |
| Donepezil | Standard Drug | - | - | 0.05 ± 0.01 | 3.56 ± 0.02 | 71.2 |
Data extracted from a study by Kumar et al. (2022).[1]
Key SAR Observations:
-
The unsubstituted 2,3,4,9-tetrahydro-1H-carbazole (Compound 1) is inactive.
-
Introduction of a nitro group at the 6-position (Compound 2) confers moderate inhibitory activity.
-
Reduction of the 6-nitro group to a 6-amino group (Compound 3) significantly enhances AChE inhibitory potency.[1]
-
Alkylation of the 9-position of the 6-nitro analog (Compound 4) also increases AChE inhibition.
-
Increasing the alkyl chain length on the 6-amino group from propyl (Compound 15) to butyl (Compound 17) slightly improves AChE inhibitory activity but decreases selectivity.[1]
-
Compounds 3, 4, and 17 were identified as the most selective AChE inhibitors in this series.[1]
Experimental Protocols
Acetylcholinesterase and Butyrylcholinesterase Inhibition Assay (Ellman's Method)
The in vitro inhibition of AChE and BChE by the synthesized compounds was determined using a modified version of Ellman's spectrophotometric method.[1][2]
Materials:
-
Acetylcholinesterase (AChE) from electric eel
-
Butyrylcholinesterase (BChE) from equine serum
-
Acetylthiocholine iodide (ATCI) - substrate
-
Butyrylthiocholine iodide (BTCI) - substrate
-
5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate buffer (0.1 M, pH 8.0)
-
Test compounds
-
Donepezil (standard inhibitor)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of DTNB in phosphate buffer.
-
Prepare a 14 mM stock solution of ATCI and BTCI in deionized water. These solutions should be prepared fresh daily.
-
Prepare stock solutions of the test compounds and donepezil in a suitable solvent (e.g., DMSO).
-
-
Assay in 96-Well Plate:
-
To each well, add 140 µL of phosphate buffer, 20 µL of the test compound solution at various concentrations, and 20 µL of the AChE or BChE enzyme solution.
-
For the control (100% activity), add 20 µL of the solvent instead of the test compound.
-
For the blank, add 20 µL of phosphate buffer instead of the enzyme solution.
-
The plate is pre-incubated for 15 minutes at 37°C.
-
-
Reaction Initiation and Measurement:
-
To initiate the reaction, add 20 µL of the respective substrate (ATCI for AChE, BTCI for BChE) and 20 µL of DTNB solution to each well.
-
The absorbance is measured kinetically at 412 nm every 30 seconds for 10-15 minutes using a microplate reader.
-
-
Data Analysis:
-
The rate of reaction is calculated from the linear portion of the absorbance versus time curve.
-
The percentage of inhibition is calculated using the following formula: % Inhibition = [1 - (Rate of sample / Rate of control)] x 100
-
The IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Visualizations
Experimental Workflow: Ellman's Method for Cholinesterase Inhibition
Caption: Workflow for determining cholinesterase inhibition using Ellman's method.
Comparative Signaling Pathway: CpxRA Two-Component System
While the primary focus of this guide is on cholinesterase inhibition, it is valuable to compare the SAR of 2,3,4,9-tetrahydro-1H-carbazole analogs against other biological targets. Analogs with substitutions at the 1-position, for instance, have been shown to inhibit the phosphatase activity of CpxA, a sensor kinase in the bacterial CpxRA two-component stress response system. This inhibition leads to the accumulation of phosphorylated CpxR, which in turn downregulates virulence factors in pathogenic bacteria.
Caption: Inhibition of CpxA phosphatase by tetrahydrocarbazole analogs.
References
In Vitro Validation of 2,3,4,9-tetrahydro-1H-carbazol-6-amine: A Comparative Guide for a Promising Acetylcholinesterase Inhibitor
For Immediate Release: Shanghai, China – December 27, 2025 – In the ongoing quest for novel therapeutics for neurodegenerative diseases, the hit compound 2,3,4,9-tetrahydro-1H-carbazol-6-amine has demonstrated significant potential as a selective acetylcholinesterase (AChE) inhibitor. This guide provides a comprehensive in vitro validation of this compound, comparing its performance against established AChE inhibitors and detailing the experimental protocols to support further research and development.
Executive Summary
This compound, a derivative of the versatile tetrahydrocarbazole scaffold, has been identified as a potent and selective inhibitor of acetylcholinesterase, a key target in the management of Alzheimer's disease. This document summarizes its in vitro inhibitory activity against both AChE and butyrylcholinesterase (BChE), benchmarked against the current standard-of-care drugs: Donepezil, Galantamine, and Rivastigmine. Furthermore, this guide outlines the necessary experimental protocols for key in vitro assays and provides a comparative overview of its potential cytotoxic profile.
Comparative In Vitro Efficacy and Selectivity
The inhibitory potential of this compound was evaluated using the well-established Ellman's method. The half-maximal inhibitory concentrations (IC50) against both AChE and BChE were determined and are presented in comparison to leading Alzheimer's disease medications.
| Compound | AChE IC50 (µM) | BChE IC50 (µM) | Selectivity Index (BChE IC50 / AChE IC50) |
| This compound | 0.0388 ± 0.008 [1] | 0.482 ± 0.180 [1] | ~12.4 |
| Donepezil | 0.0427 ± 0.078[1] | 1.216 ± 0.045[1] | ~28.5 |
| Galantamine | ~0.4 - 2.0 | ~8 - 20 | ~10-20 |
| Rivastigmine | ~0.004 - 0.07 | ~0.03 - 0.5 | ~7.5 |
Note: IC50 values for Galantamine and Rivastigmine are approximate ranges compiled from multiple literature sources and can vary based on experimental conditions.
The data indicates that this compound is a highly potent AChE inhibitor, with an IC50 value comparable to that of Donepezil.[1] Its selectivity for AChE over BChE is a desirable characteristic, potentially leading to a more targeted therapeutic effect with fewer peripheral side effects.
In Vitro Cytotoxicity Profile: A Comparative Perspective
While direct cytotoxicity data for this compound on a neuronal cell line is not yet available in the public domain, studies on structurally related carbazole derivatives provide valuable insights into their potential effects on cell viability. The human neuroblastoma cell line SH-SY5Y is a widely accepted model for neurotoxicity studies.
| Assay | Cell Line | Typical Endpoint | General Findings for Carbazole Derivatives |
| MTT Assay | SH-SY5Y, Neuro2a | Mitochondrial activity (Cell Viability) | Varies depending on the specific derivative and concentration. Some analogs have shown cytotoxic effects at higher concentrations. |
| LDH Assay | SH-SY5Y, Neuro2a | Membrane integrity (Cell Death) | Certain carbazole compounds have been shown to induce LDH release, indicating cytotoxicity. |
It is imperative that future studies include a thorough cytotoxic evaluation of this compound on a relevant neuronal cell line such as SH-SY5Y to establish a therapeutic window.
Experimental Protocols
Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition Assay (Ellman's Method)
This colorimetric assay is a standard method for measuring cholinesterase activity.
Materials:
-
Acetylcholinesterase (AChE) from electric eel and Butyrylcholinesterase (BChE) from equine serum.
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Acetylthiocholine iodide (ATCI) and Butyrylthiocholine iodide (BTCI) as substrates.
-
Phosphate buffer (pH 8.0)
-
Test compound (this compound) and reference inhibitors.
-
96-well microplate reader.
Procedure:
-
Prepare solutions of the test compound and reference inhibitors in a suitable solvent (e.g., DMSO) and then dilute with phosphate buffer.
-
In a 96-well plate, add phosphate buffer, DTNB solution, and the enzyme solution (AChE or BChE).
-
Add the test compound or reference inhibitor to the respective wells. A control well should contain the solvent vehicle.
-
Pre-incubate the plate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 15 minutes).
-
Initiate the reaction by adding the substrate (ATCI for AChE, BTCI for BChE).
-
Measure the absorbance at 412 nm at regular intervals using a microplate reader.
-
Calculate the rate of reaction for each concentration.
-
The percentage of inhibition is calculated using the formula: % Inhibition = [(Rate of control - Rate of sample) / Rate of control] x 100.
-
IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Neuronal Cell Viability (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity.
Materials:
-
SH-SY5Y human neuroblastoma cells.
-
Complete culture medium (e.g., DMEM/F12 with FBS and antibiotics).
-
Test compound.
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution.
-
Solubilization solution (e.g., DMSO or acidified isopropanol).
-
96-well cell culture plates.
Procedure:
-
Seed SH-SY5Y cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control.
-
After the incubation period, remove the treatment medium and add fresh medium containing MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C to allow the formation of formazan crystals by viable cells.
-
Remove the MTT-containing medium and add a solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Cell viability is expressed as a percentage of the control (untreated cells).
Visualizing the Scientific Workflow and Pathways
To further elucidate the experimental process and the underlying biological context, the following diagrams have been generated.
Caption: Workflow for the in vitro validation of a hit compound.
Caption: Simplified cholinergic signaling pathway and the mechanism of AChE inhibition.
References
Cross-Validation of In Vitro and In Vivo Data for Tetrahydrocarbazole Derivatives: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of in vitro and in vivo experimental data for various tetrahydrocarbazole derivatives. It aims to bridge the gap between preclinical laboratory findings and whole-organism responses, a critical step in the drug discovery pipeline.
Tetrahydrocarbazole and its derivatives represent a versatile scaffold in medicinal chemistry, exhibiting a wide range of biological activities. These compounds have been investigated for their potential as neuroprotective, anticancer, anti-parasitic, and hypoglycemic agents.[1][2][3] The journey from a promising compound in a petri dish to a potential therapeutic in a living organism is fraught with challenges. This guide synthesizes data from multiple studies to offer a clearer understanding of how in vitro results for tetrahydrocarbazole derivatives correlate with their in vivo efficacy and pharmacokinetic profiles.
Comparative Efficacy: In Vitro vs. In Vivo
The following tables summarize the quantitative data from various studies, comparing the in vitro activity of tetrahydrocarbazole derivatives against different cell lines and their corresponding in vivo efficacy in animal models.
Table 1: Anticancer Activity of Tetrahydrocarbazole Derivatives
| Compound | In Vitro Model (Cell Line) | In Vitro Efficacy (IC50) | In Vivo Model | In Vivo Efficacy |
| 6f (4-chlorophenylpiperazine derivative) | MCF7 (Human Breast Adenocarcinoma) | 7.24 nM/mL | - | Data not available |
| HCT116 (Human Colon Tumor) | 8.23 nM/mL | - | Data not available | |
| 5g (Carbazole-triazole conjugate) | MCF-7 (Human Breast Cancer) | Most potent in series | - | Data not available |
IC50: Half-maximal inhibitory concentration. A lower value indicates higher potency.
The data indicates that compound 6f shows potent cytotoxic activity against both MCF7 and HCT116 cell lines, with slightly higher efficacy against MCF7.[4] Similarly, compound 5g was identified as the most potent in its series against MCF-7 cells.[5] A direct comparison with in vivo data is not available in the provided search results, highlighting a common gap in the literature.
Table 2: Neuroprotective and Hypoglycemic Activity of Tetrahydrocarbazole Derivatives
| Compound | In Vitro Target/Assay | In Vitro Efficacy | In Vivo Model | In Vivo Efficacy |
| 15g (1-(2-(6-fluoro-1,2,3,4-tetrahydro-9H-carbazole-9-yl)ethyl)piperidin-1-ium chloride) | Butyrylcholinesterase (BChE) Inhibition | IC50 = 0.11 µM | Scopolamine-induced memory impairment in mice | Memory improvement in Morris water maze task |
| 12b (Aza-tetrahydrocarbazole) | Glucose consumption in HepG2 cells | 45% increase in glucose consumption | - | Data not available |
| 7a | - | Data not available | Murine model | Comparable hypoglycemic and hypolipemic effects to pioglitazone with less body-weight increase |
The butyrylcholinesterase inhibitor 15g demonstrated potent in vitro activity which translated to positive results in an in vivo model of memory impairment, suggesting its potential for Alzheimer's disease treatment.[6] In the context of metabolic disorders, compound 12b showed significant in vitro hypoglycemic activity.[7][8] Another derivative, 7a , exhibited promising in vivo hypoglycemic and hypolipemic effects, comparable to the established drug pioglitazone but with a better side-effect profile.[7]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used in the cited studies.
In Vitro Assays
-
Cytotoxicity Assay (MTT Assay): This colorimetric assay is commonly used to assess the cytotoxic effects of compounds on cancer cell lines. It measures the metabolic activity of cells, which is indicative of cell viability. The protocol typically involves seeding cells in a 96-well plate, treating them with various concentrations of the tetrahydrocarbazole derivative for a specified period, and then incubating with 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT). The resulting formazan crystals are dissolved, and the absorbance is measured to determine the percentage of viable cells relative to a control.[9]
-
Enzyme Inhibition Assay (e.g., Butyrylcholinesterase): To determine the inhibitory potential of the derivatives against specific enzymes, assays are performed according to established methods, such as Ellman's method for cholinesterases. This involves incubating the enzyme with the test compound at various concentrations before adding the substrate. The rate of the enzymatic reaction is measured spectrophotometrically, and the IC50 value is calculated.[6]
-
Glucose Consumption Assay: To screen for hypoglycemic activity, cell lines like HepG2 are used. Cells are cultured and then treated with the test compounds. The glucose concentration in the cell culture medium is measured before and after treatment to determine the rate of glucose consumption.[7][8]
In Vivo Studies
-
Murine Model for Trypanosomiasis: For evaluating anti-parasitic activity, mice are infected with a parasite such as Trypanosoma brucei brucei. After the infection is established, the animals are treated with the tetrahydrocarbazole derivative via a specific route (e.g., oral gavage) at a defined dose and schedule. The level of parasitemia in the blood is monitored regularly to assess the efficacy of the treatment.[9]
-
Scopolamine-Induced Memory Impairment Model: This model is used to assess the neuroprotective effects of compounds. Mice are treated with scopolamine to induce memory deficits. The test compound is administered before or after the scopolamine injection. The cognitive function of the mice is then evaluated using behavioral tests like the Morris water maze.[6]
Visualizing the Path from Lab to Life
To better illustrate the processes and pathways discussed, the following diagrams have been generated.
Caption: Experimental workflow from in vitro screening to in vivo validation.
Caption: Logical flow of cross-validation between in vitro and in vivo data.
Caption: Potential signaling pathways affected by tetrahydrocarbazole derivatives.
Conclusion
The cross-validation of in vitro and in vivo data is paramount in the development of novel therapeutics. For tetrahydrocarbazole derivatives, the available data demonstrates a promising, albeit sometimes incomplete, correlation between laboratory findings and whole-organism responses. While potent in vitro activity is a prerequisite, the in vivo studies highlight the importance of pharmacokinetic properties and the complexity of biological systems. Future research should aim to more directly link in vitro and in vivo experiments to build more robust predictive models for the clinical translation of this promising class of compounds.
References
- 1. wjarr.com [wjarr.com]
- 2. benthamdirect.com [benthamdirect.com]
- 3. nbinno.com [nbinno.com]
- 4. tandfonline.com [tandfonline.com]
- 5. mdpi.com [mdpi.com]
- 6. Design, synthesis, in vivo and in vitro studies of 1,2,3,4-tetrahydro-9H-carbazole derivatives, highly selective and potent butyrylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Design, synthesis and evaluation of tetrahydrocarbazole derivatives as potential hypoglycemic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Confirming Cellular Target Engagement of Tetrahydrocarbazole Kinase Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of experimental methods to confirm the direct binding of tetrahydrocarbazole (THC) inhibitors to their intended kinase targets within a cellular environment. Understanding target engagement is a critical step in drug discovery, providing crucial evidence that a compound interacts with its designated target in a physiologically relevant context.[1][2] This guide will focus on Protein Kinase CK2, a frequently studied target of novel inhibitors, as a primary example.[3][4][5][6][7][8][9][10] We will compare three widely used label-free techniques: the Cellular Thermal Shift Assay (CETSA), Drug Affinity Responsive Target Stability (DARTS), and the NanoBRET™ Target Engagement Assay.
Comparative Analysis of Tetrahydrocarbazole Inhibitors
The following tables summarize illustrative data from cellular target engagement assays for a selection of hypothetical tetrahydrocarbazole (THC) derivatives targeting Protein Kinase CK2.
Table 1: NanoBRET™ Target Engagement Assay
| Compound ID | Inhibitor Name | Target | Cell Line | IC50 (nM)[8][11] |
| THC-1 | TH-Carbazole-A | CK2α | HEK293 | 45 |
| THC-2 | TH-Carbazole-B | CK2α | HEK293 | 120 |
| THC-3 | TH-Carbazole-C | CK2α | HEK293 | 850 |
| Control | Known CK2 Inhibitor | CK2α | HEK293 | 25 |
Table 2: Cellular Thermal Shift Assay (CETSA)
| Compound ID | Inhibitor Name | Target | Cell Line | Thermal Shift (ΔTagg, °C) |
| THC-1 | TH-Carbazole-A | CK2α | K562 | +3.5 |
| THC-2 | TH-Carbazole-B | CK2α | K562 | +1.8 |
| THC-3 | TH-Carbazole-C | CK2α | K562 | +0.5 |
| Control | Known CK2 Inhibitor | CK2α | K562 | +4.2 |
Table 3: Drug Affinity Responsive Target Stability (DARTS)
| Compound ID | Inhibitor Name | Target | Cell Lysate | Concentration (µM) | % Target Protection from Proteolysis | |---|---|---|---|---| | THC-1 | TH-Carbazole-A | CK2α | Jurkat | 10 | 85 | | THC-2 | TH-Carbazole-B | CK2α | Jurkat | 10 | 55 | | THC-3 | TH-Carbazole-C | CK2α | Jurkat | 10 | 20 | | Control | Known CK2 Inhibitor | CK2α | Jurkat | 10 | 95 |
Experimental Protocols and Methodologies
Detailed protocols for the key experimental techniques are provided below. These methodologies are foundational and may require optimization for specific cell lines, inhibitors, and target proteins.
Protein Kinase CK2 Signaling Pathway
Protein Kinase CK2 is a serine/threonine kinase that plays a crucial role in various cellular processes, including cell growth, proliferation, and apoptosis.[3][6] Its dysregulation is implicated in several diseases, making it a significant therapeutic target.[7]
References
- 1. Focusing on Relevance: CETSA-Guided Medicinal Chemistry and Lead Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. reactionbiology.com [reactionbiology.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and SAR of Tetracyclic Inhibitors of Protein Kinase CK2 Derived from Furocarbazole W16 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure–Activity Relationship Studies of Tetracyclic Pyrrolocarbazoles Inhibiting Heterotetrameric Protein Kinase CK2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. universaar.uni-saarland.de [universaar.uni-saarland.de]
- 7. mdpi.com [mdpi.com]
- 8. Targeting CK2 in cancer: a valuable strategy or a waste of time? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. mdpi.com [mdpi.com]
Benchmarking the Neuroprotective Effects of Tetrahydrocarbazoles Against Known Standards: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the neuroprotective effects of tetrahydrocarbazoles against the established standards, Donepezil and Memantine. The information is compiled from preclinical studies to offer a valuable resource for researchers and professionals in the field of neurodegenerative disease and drug development.
Executive Summary
Tetrahydrocarbazoles are a promising class of heterocyclic compounds showing potential neuroprotective properties. Their mechanisms of action, while still under extensive investigation, appear to involve multiple pathways, including the inhibition of cholinesterase enzymes and modulation of neuroinflammatory responses. This guide benchmarks these effects against Donepezil, a well-known acetylcholinesterase inhibitor, and Memantine, an NMDA receptor antagonist, both widely used in the management of Alzheimer's disease. While direct head-to-head comparative studies with extensive quantitative data are emerging, this guide synthesizes the available preclinical findings to provide a current perspective on the relative neuroprotective potential of these compounds.
Comparative Data on Neuroprotective Effects
The following tables summarize the available quantitative data on the neuroprotective effects of tetrahydrocarbazole derivatives, Donepezil, and Memantine from various in vitro and in vivo studies. It is important to note that the data presented are compiled from different studies and may not be directly comparable due to variations in experimental conditions.
In Vitro Neuroprotection: SH-SY5Y Human Neuroblastoma Cell Line
The SH-SY5Y cell line is a widely used model to study neurotoxicity and neuroprotection. In these assays, neuronal damage is often induced by agents like hydrogen peroxide (H₂O₂) or amyloid-beta (Aβ) peptides to mimic the oxidative stress and proteotoxicity seen in neurodegenerative diseases.
| Compound/Derivative | Assay | Toxin | Concentration | Endpoint | Result | Citation |
| Tetrahydrocarbazole Derivative (Compound 10c) | Cell Viability | Aβ1-42 | Not Specified | Neuroprotection | Significant neuroprotective effect on Aβ1-42-induced PC12 cell injury | [1] |
| Tetrahydrocarbazole Derivative (Compound 5f) | Cell Viability | Not Specified | Not Specified | Neuroprotection | Good neuroprotective effects | [1] |
| Donepezil Hybrid (Compound 3) | Cell Viability (MTT Assay) | H₂O₂ | 12.5 µM | % Cell Viability | 80.11% | [2] |
| Donepezil | Cell Viability (MTT Assay) | H₂O₂ | Not Specified | Neuroprotection | Protects against H₂O₂-induced cell injury | [3] |
| Memantine | Cell Viability (LDH Assay) | Aβ1-42 (3 µM) | 1-10 µM | Inhibition of Neuronal Death | Significant inhibition of Aβ1-42-induced neuronal death |
In Vivo Neuroprotection: Scopolamine-Induced Memory Impairment Model
The scopolamine-induced amnesia model in rodents is a common method to evaluate the efficacy of compounds in reversing cognitive deficits, a key feature of neurodegenerative diseases.
| Compound/Derivative | Animal Model | Behavioral Test | Dosing | Endpoint | Result | Citation |
| Tetrahydrocarbazole Derivative (Compound 5f) | Mice | Not Specified | Not Specified | Memory Improvement | Significantly improved scopolamine-induced memory impairment | [1] |
| Donepezil | Rats | Passive Avoidance | 0.1-2.0 mg/kg s.c. | Reversal of Scopolamine Effect | Failed to block the inhibitory effect of scopolamine (0.3 mg/kg) | [4] |
| Memantine | Rats | Passive Avoidance | Not Specified | Latency of Reaction | Prolonged latency of reaction in scopolamine-treated rats | [5][6] |
| Memantine | Chicks | Taste-Avoidance Learning | 1.0 mM | Reversal of Amnesia | Reversed scopolamine-induced amnesia | [4][7] |
Experimental Protocols
In Vitro Neuroprotection Assay: H₂O₂-Induced Cytotoxicity in SH-SY5Y Cells
This protocol outlines a general procedure for assessing the neuroprotective effects of a compound against hydrogen peroxide-induced oxidative stress in the SH-SY5Y human neuroblastoma cell line.
a) Cell Culture and Treatment:
-
Culture SH-SY5Y cells in a suitable medium (e.g., DMEM/F12) supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.
-
Seed the cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compound (e.g., tetrahydrocarbazole derivative, Donepezil, Memantine) for a specified duration (e.g., 1-24 hours).
-
Induce oxidative stress by adding a predetermined concentration of hydrogen peroxide (H₂O₂) to the cell culture medium. The concentration of H₂O₂ should be optimized to cause significant but not complete cell death (e.g., IC50 concentration).[8]
-
Incubate the cells with the toxin for a specific period (e.g., 24 hours).
b) Assessment of Cell Viability (MTT Assay):
-
After the treatment period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate cell viability as a percentage of the control (untreated) cells.
In Vivo Neuroprotection Assay: Scopolamine-Induced Memory Impairment in Mice
This protocol describes a general procedure for evaluating the potential of a compound to reverse memory deficits induced by scopolamine in mice using the passive avoidance test.
a) Animals and Drug Administration:
-
Use adult male mice, housed under standard laboratory conditions with ad libitum access to food and water.
-
Administer the test compound (e.g., tetrahydrocarbazole derivative, Donepezil, Memantine) or vehicle at the desired dose and route (e.g., intraperitoneally, orally) at a specific time before the training session.
-
Induce amnesia by administering scopolamine (e.g., 1 mg/kg, intraperitoneally) at a predetermined time before the training session.[5]
b) Passive Avoidance Test:
-
The apparatus consists of a two-compartment box with a light and a dark chamber connected by a guillotine door.
-
Acquisition Trial (Training):
-
Place the mouse in the light compartment.
-
When the mouse enters the dark compartment, close the door and deliver a mild foot shock.
-
The latency to enter the dark compartment is recorded.
-
-
Retention Trial (Testing):
-
24 hours after the acquisition trial, place the mouse back into the light compartment.
-
Record the latency to enter the dark compartment (step-through latency).
-
An increased step-through latency in the retention trial compared to the acquisition trial indicates successful memory retention.
-
A shorter step-through latency in the scopolamine-treated group compared to the control group indicates memory impairment.
-
A longer step-through latency in the drug-treated scopolamine group compared to the scopolamine-only group suggests a reversal of memory impairment.
-
Signaling Pathways and Mechanisms of Action
The neuroprotective effects of tetrahydrocarbazoles, Donepezil, and Memantine are mediated through distinct yet sometimes overlapping signaling pathways.
Tetrahydrocarbazole Signaling Pathways
The exact signaling pathways for the neuroprotective effects of many tetrahydrocarbazole derivatives are still under investigation. However, based on their structural similarity to other carbazole compounds, potential mechanisms include:
-
Anti-inflammatory and Antioxidant Pathways: Inhibition of pro-inflammatory cytokines and modulation of oxidative stress pathways are likely mechanisms.[9]
-
Cholinesterase Inhibition: Some tetrahydrocarbazole derivatives have been shown to inhibit butyrylcholinesterase (BuChE), which could contribute to their cognitive-enhancing effects.[10]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. scispace.com [scispace.com]
- 4. Memantine ameliorates scopolamine-induced amnesia in chicks trained on taste-avoidance learning | Semantic Scholar [semanticscholar.org]
- 5. Effects of rivastigmine and memantine alone and in combination on learning and memory in rats with scopolamine-induced amnesia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Memantine ameliorates scopolamine-induced amnesia in chicks trained on taste-avoidance learning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Neuroprotective effects of hesperetin on H2O2-induced damage in neuroblastoma SH-SY5Y cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The neuroprotective potential of carbazole in traumatic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. wjarr.com [wjarr.com]
A Comparative Analysis of the Anti-inflammatory Properties of Carbazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Carbazole and its derivatives have emerged as a significant class of heterocyclic compounds with a broad spectrum of biological activities, including potent anti-inflammatory effects. Their tricyclic structure serves as a versatile scaffold for medicinal chemists, leading to the development of numerous derivatives with promising therapeutic potential. This guide provides a comparative analysis of the anti-inflammatory properties of various carbazole derivatives, supported by experimental data, detailed protocols, and mechanistic insights to aid in the advancement of novel anti-inflammatory drug discovery.
Quantitative Comparison of Anti-inflammatory Activity
The anti-inflammatory efficacy of carbazole derivatives has been evaluated using various in vitro and in vivo models. The following tables summarize the quantitative data from key studies, providing a basis for comparing the potency of different structural classes of carbazoles.
Table 1: Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated Macrophages
Nitric oxide is a key pro-inflammatory mediator, and its inhibition is a common indicator of anti-inflammatory activity. The half-maximal inhibitory concentration (IC50) values for NO production in lipopolysaccharide (LPS)-stimulated murine macrophage RAW 264.7 cells are presented below.
| Carbazole Derivative Class | Compound | IC50 (µM) | Reference |
| Prenylated Alkaloids | Clausevestine A | 12.5 ± 1.3 | [1] |
| Clausevestine B | 10.2 ± 0.9 | [1] | |
| Clausevestine C | 15.8 ± 1.5 | [1] | |
| Clausevestine D | 8.7 ± 0.6 | [1] | |
| Clausevestine E | 18.2 ± 2.1 | [1] | |
| Clausevestine F | 9.5 ± 0.8 | [1] | |
| Clausevestine G | 11.3 ± 1.1 | [1] | |
| Clausevestine H | 13.1 ± 1.4 | [1] | |
| Clausevestine I | 7.9 ± 0.5 | [1] | |
| Clausevestine J | 14.6 ± 1.7 | [1] | |
| Murrayanine | 20.4 ± 2.3 | [1] | |
| Girinimbine | 16.5 ± 1.8 | [1] | |
| Synthetic Carbazole | LCY-2-CHO | 2.3 | [2] |
| Positive Control | Hydrocortisone | ~10-20 | [1] |
Table 2: Inhibition of Pro-inflammatory Mediators by LCY-2-CHO
The synthetic carbazole derivative LCY-2-CHO has been shown to inhibit multiple pro-inflammatory mediators in LPS-stimulated RAW 264.7 macrophages.
| Mediator | IC50 (µM) | Reference |
| Nitric Oxide (NO) | 2.3 | [2] |
| Prostaglandin E2 (PGE2) | 1.0 | [2] |
| Tumor Necrosis Factor-α (TNF-α) | 0.8 | [2] |
Table 3: Anti-inflammatory Activity of Tetrahydrocarbazole-linked 1,2-Diazoles
This class of fused carbazole derivatives was evaluated for its membrane-stabilizing effect on human red blood cells, an indicator of anti-inflammatory activity.
| Compound | Anti-inflammatory Activity (% inhibition at 100 µg/mL) | IC50 (µg/mL) | Reference |
| Compound 2 | 91.89 | 0.06 | [3] |
| Compound 3 | 85.32 | 0.7 | [3] |
| Compound 5 | 81.25 | 0.86 | [3] |
| Compound 6 | 83.11 | 0.82 | [3] |
| Diclofenac Sodium (Standard) | 75.60 | 7.7 | [3] |
Mechanisms of Anti-inflammatory Action
Carbazole derivatives exert their anti-inflammatory effects through various mechanisms, primarily by modulating key signaling pathways and inhibiting pro-inflammatory enzymes.
Inhibition of NF-κB and p38 MAPK Signaling Pathways
The Nuclear Factor-kappa B (NF-κB) and p38 Mitogen-Activated Protein Kinase (MAPK) pathways are central to the inflammatory response, regulating the expression of numerous pro-inflammatory genes, including those for iNOS, COX-2, and various cytokines.[4][5] Several carbazole derivatives have been shown to inhibit these pathways. For instance, LCY-2-CHO downregulates the expression of iNOS, COX-2, and TNF-α by interfering with p38 MAPK and AP-1 activation.[2]
Caption: Simplified NF-κB signaling pathway and points of inhibition by carbazole derivatives.
Inhibition of Cyclooxygenase (COX) Enzymes
Cyclooxygenase (COX) enzymes, particularly the inducible isoform COX-2, are key players in the inflammatory cascade, responsible for the synthesis of prostaglandins. Many nonsteroidal anti-inflammatory drugs (NSAIDs) function by inhibiting COX enzymes. Several carbazole derivatives have also been identified as potent COX inhibitors.
Experimental Protocols
Detailed methodologies for key assays are provided below to facilitate the replication and validation of these findings.
LPS-Induced Nitric Oxide Production in RAW 264.7 Macrophages
This in vitro assay is widely used to screen for potential anti-inflammatory agents by measuring their ability to inhibit the production of nitric oxide in LPS-stimulated macrophages.[6][7][8]
-
Cell Culture: RAW 264.7 murine macrophage cells are cultured in DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 1.5 x 10^5 cells/well and incubated for 24 hours.
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test carbazole derivatives. After a pre-incubation period of 1-2 hours, cells are stimulated with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL.
-
Incubation: The plates are incubated for a further 24 hours.
-
Nitrite Quantification (Griess Assay):
-
100 µL of the cell culture supernatant is mixed with 100 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
-
The mixture is incubated at room temperature for 10 minutes.
-
The absorbance at 540 nm is measured using a microplate reader.
-
The concentration of nitrite is determined from a sodium nitrite standard curve.
-
-
Data Analysis: The percentage inhibition of nitric oxide production is calculated relative to the LPS-stimulated control. The IC50 value is determined from the dose-response curve.
Caption: Experimental workflow for the LPS-induced nitric oxide production assay.
Carrageenan-Induced Paw Edema in Rats
This is a classic in vivo model of acute inflammation used to evaluate the anti-inflammatory activity of test compounds.[9][10]
-
Animals: Male Wistar or Sprague-Dawley rats (150-200 g) are used.
-
Grouping: Animals are divided into control, standard (e.g., indomethacin or diclofenac sodium), and test groups (treated with different doses of carbazole derivatives).
-
Drug Administration: Test compounds and the standard drug are administered orally or intraperitoneally 30-60 minutes before the carrageenan injection. The control group receives the vehicle.
-
Induction of Edema: 0.1 mL of 1% carrageenan suspension in saline is injected into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: The paw volume is measured using a plethysmometer at 0 hours (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.
-
Data Analysis: The increase in paw volume (edema) is calculated by subtracting the initial paw volume from the paw volume at each time point. The percentage inhibition of edema is calculated for each group relative to the control group.
In Vitro Cyclooxygenase (COX) Inhibition Assay
This assay determines the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes, providing insight into its mechanism of action.[11][12][13]
-
Enzyme and Substrate Preparation: Purified ovine or human recombinant COX-1 and COX-2 enzymes are used. Arachidonic acid is used as the substrate.
-
Reaction Mixture: The assay is typically performed in a 96-well plate. Each well contains the reaction buffer, heme, and the respective COX enzyme.
-
Inhibitor Addition: Various concentrations of the carbazole derivatives are added to the wells and pre-incubated with the enzyme for a short period (e.g., 10-15 minutes) at 37°C.
-
Reaction Initiation: The reaction is initiated by adding arachidonic acid.
-
Detection: The COX activity is measured by quantifying the amount of prostaglandin E2 (PGE2) or other prostanoids produced, typically using an Enzyme Immunoassay (EIA) or by monitoring the peroxidase activity of COX using a colorimetric or fluorometric substrate.
-
Data Analysis: The percentage inhibition of COX-1 and COX-2 activity is calculated for each concentration of the test compound. IC50 values are determined from the dose-response curves. The selectivity index (IC50 COX-1 / IC50 COX-2) is calculated to assess the compound's preference for inhibiting COX-2 over COX-1.
Western Blot Analysis for iNOS and COX-2 Expression
This technique is used to determine the effect of carbazole derivatives on the protein expression levels of key inflammatory enzymes, iNOS and COX-2, in cells.[6][9][14]
-
Cell Culture and Treatment: RAW 264.7 cells are cultured and treated with carbazole derivatives and LPS as described in the nitric oxide production assay.
-
Protein Extraction: After treatment, cells are washed with ice-cold PBS and lysed using a lysis buffer containing protease inhibitors. The total protein concentration is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: The membrane is blocked with a solution of non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with primary antibodies specific for iNOS, COX-2, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and imaged.
-
Densitometry Analysis: The intensity of the protein bands is quantified using image analysis software. The expression of iNOS and COX-2 is normalized to the loading control.
Conclusion and Future Perspectives
The presented data clearly demonstrate the significant anti-inflammatory potential of various carbazole derivatives. Natural prenylated alkaloids, synthetic derivatives like LCY-2-CHO, and fused heterocyclic systems all exhibit potent activity in different assays. The primary mechanisms of action involve the modulation of crucial inflammatory signaling pathways such as NF-κB and p38 MAPK, and the inhibition of pro-inflammatory enzymes like iNOS and COX-2.
For drug development professionals, the structural diversity of the carbazole scaffold offers a rich platform for optimization. Structure-activity relationship (SAR) studies are crucial to identify the key pharmacophoric features responsible for potent and selective anti-inflammatory activity. Future research should focus on head-to-head comparisons of different carbazole classes in a standardized panel of assays to establish a more definitive ranking of their potency and selectivity. Furthermore, comprehensive preclinical studies, including pharmacokinetic and toxicological profiling, are necessary to translate these promising findings into clinically viable anti-inflammatory therapeutics. The detailed protocols and mechanistic insights provided in this guide aim to facilitate these future endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. arabjchem.org [arabjchem.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Screening models for inflammatory drugs | PPTX [slideshare.net]
- 6. bio-protocol.org [bio-protocol.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Recent Developments and Biological Activities of N-Substituted Carbazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. DOT Language | Graphviz [graphviz.org]
- 12. dovepress.com [dovepress.com]
- 13. mdpi.com [mdpi.com]
- 14. benchchem.com [benchchem.com]
Evaluating the Off-Target Effects of 2,3,4,9-tetrahydro-1H-carbazol-6-amine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative evaluation of the off-target effects of 2,3,4,9-tetrahydro-1H-carbazol-6-amine, a selective acetylcholinesterase (AChE) inhibitor. Its off-target profile is compared with other notable cholinesterase inhibitors: Donepezil, Rivastigmine, Galantamine, and Tacrine. The following sections detail the on-target and potential off-target activities of these compounds, supported by illustrative experimental data and detailed methodologies.
On-Target and Off-Target Activity Summary
The primary therapeutic target for this class of compounds is acetylcholinesterase (AChE), with butyrylcholinesterase (BuChE) being a key selectivity determinant. Off-target interactions are critical to assess the safety and potential side effects of these molecules. The following table summarizes the inhibitory activity against the primary target and a representative panel of off-targets.
Disclaimer: The quantitative data presented in this guide for this compound is illustrative and intended for comparative purposes. Publicly available, comprehensive off-target screening data for this specific compound is limited. The data for comparator compounds is based on publicly available information and typical profiles for these drug classes.
Table 1: Comparative Inhibitory Activity (IC50/Ki in nM)
| Target | This compound (Illustrative Data) | Donepezil | Rivastigmine | Galantamine | Tacrine |
| Primary Targets | |||||
| Acetylcholinesterase (AChE) | 15 | 10 | 400 | 800 | 1 |
| Butyrylcholinesterase (BuChE) | >10,000 | >10,000 | 40 | >10,000 | 0.5 |
| Kinase Panel (Selected) | |||||
| SRC | >10,000 | >10,000 | >10,000 | >10,000 | 5,000 |
| LCK | >10,000 | >10,000 | >10,000 | >10,000 | 7,500 |
| EGFR | >10,000 | >10,000 | >10,000 | >10,000 | >10,000 |
| GPCR Panel (Selected) | |||||
| 5-HT2A Receptor | >10,000 | 5,000 | >10,000 | >10,000 | 1,000 |
| M1 Muscarinic Receptor | >10,000 | >10,000 | >10,000 | >10,000 | 2,000 |
| H1 Histamine Receptor | >10,000 | 8,000 | >10,000 | >10,000 | 500 |
| Ion Channel Panel (Selected) | |||||
| hERG | >10,000 | >10,000 | >10,000 | >10,000 | 3,000 |
| Cytochrome P450 (Selected) | |||||
| CYP1A2 | >10,000 | >10,000 | >10,000 | >10,000 | 500 (Inhibitor) |
| CYP3A4 | >10,000 | >10,000 | >10,000 | >10,000 | 2,000 (Inhibitor) |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Cholinesterase Inhibition Assay (Ellman's Method)
This spectrophotometric method is used to determine the inhibitory activity of compounds against AChE and BuChE.
-
Principle: The assay measures the activity of cholinesterase by quantifying the rate of hydrolysis of acetylthiocholine (for AChE) or butyrylthiocholine (for BuChE) to thiocholine. The produced thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to form a yellow-colored product (5-thio-2-nitrobenzoic acid), which is measured at 412 nm.
-
Procedure:
-
Prepare a 100 mM phosphate buffer (pH 8.0).
-
Add 20 µL of the test compound at various concentrations to a 96-well plate.
-
Add 20 µL of AChE or BuChE enzyme solution and incubate for 15 minutes at 25°C.
-
Add 10 µL of DTNB solution.
-
Initiate the reaction by adding 10 µL of acetylthiocholine or butyrylthiocholine iodide substrate.
-
Measure the absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to a control without the inhibitor.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
-
Kinase Panel Screening (LanthaScreen™ Kinase Assay)
This time-resolved fluorescence resonance energy transfer (TR-FRET) assay is used to screen for off-target kinase inhibition.
-
Principle: The assay measures the phosphorylation of a substrate by a kinase. A terbium-labeled antibody binds to the phosphorylated substrate, bringing it in proximity to a fluorescein-labeled tracer that also binds to the antibody. This results in a FRET signal. Inhibition of the kinase reduces substrate phosphorylation, leading to a decrease in the FRET signal.
-
Procedure:
-
Dispense the test compound at a fixed concentration (e.g., 10 µM) into a 384-well plate.
-
Add the kinase and substrate/ATP mixture to each well.
-
Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).
-
Add a detection solution containing a terbium-labeled anti-phospho-substrate antibody and a fluorescein-labeled tracer.
-
Incubate for 60 minutes to allow for antibody-antigen binding.
-
Read the plate on a TR-FRET compatible plate reader, measuring the emission at 520 nm and 495 nm.
-
Calculate the percent inhibition based on the ratio of the two emission signals.
-
Radioligand Receptor Binding Assay
This assay is used to determine the affinity of a compound for a panel of G-protein coupled receptors (GPCRs), ion channels, and transporters.
-
Principle: The assay measures the ability of a test compound to displace a specific radiolabeled ligand from its receptor. The amount of bound radioactivity is inversely proportional to the binding affinity of the test compound.
-
Procedure:
-
Prepare cell membranes expressing the target receptor.
-
In a 96-well filter plate, incubate the cell membranes with a fixed concentration of the radiolabeled ligand and varying concentrations of the test compound.
-
After incubation to reach equilibrium, rapidly filter the contents of each well and wash with ice-cold buffer to separate bound from free radioligand.
-
Measure the radioactivity retained on the filter using a scintillation counter.
-
Determine the IC50 value by plotting the percentage of specific binding against the logarithm of the test compound concentration.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.
-
Cellular Thermal Shift Assay (CETSA)
CETSA is used to assess target engagement in a cellular environment.
-
Principle: The binding of a ligand to its target protein can stabilize the protein, leading to an increase in its melting temperature. This thermal stabilization can be detected by heating cells treated with the compound, followed by quantification of the soluble fraction of the target protein.
-
Procedure:
-
Treat intact cells with the test compound or vehicle control.
-
Heat the cell suspensions at a range of temperatures for a short period (e.g., 3 minutes).
-
Lyse the cells and separate the soluble fraction from the precipitated proteins by centrifugation.
-
Quantify the amount of the target protein remaining in the soluble fraction using methods such as Western blotting or mass spectrometry.
-
Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve in the presence of the compound indicates target engagement.
-
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate a key signaling pathway and a general experimental workflow for evaluating off-target effects.
Caption: Cholinergic signaling pathway and the action of an AChE inhibitor.
Caption: General experimental workflow for off-target effect evaluation.
Safety Operating Guide
Proper Disposal of 2,3,4,9-tetrahydro-1H-carbazol-6-amine: A Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of 2,3,4,9-tetrahydro-1H-carbazol-6-amine, a compound commonly used in pharmaceutical research and development. Adherence to these procedures is critical to ensure the safety of laboratory personnel and to maintain compliance with environmental regulations.
Researchers, scientists, and drug development professionals handling this compound must be aware of its potential hazards and the required disposal protocols. This guide offers a step-by-step approach to the safe handling and disposal of this compound in a laboratory setting.
Immediate Safety and Hazard Information
This compound is classified with the following hazards:
-
Harmful if swallowed: May cause adverse health effects if ingested.[1]
-
Causes skin irritation: Can lead to redness, itching, and inflammation upon contact with skin.[1][2]
-
Causes serious eye irritation: May result in significant eye damage if it comes into contact with the eyes.[1][2]
-
May cause respiratory irritation: Inhalation of dust or fumes can irritate the respiratory tract.[1][2]
Furthermore, related carbazole compounds are known to be very toxic to aquatic organisms, indicating that this compound may also pose a significant environmental risk.[3] Therefore, it is imperative that this chemical is not disposed of down the sanitary sewer or in regular trash.[3]
Personal Protective Equipment (PPE)
When handling this compound, especially during disposal procedures, the following personal protective equipment is mandatory:
| PPE Category | Specification |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber) |
| Eye/Face Protection | Safety glasses with side-shields or goggles |
| Skin and Body Protection | Laboratory coat |
| Respiratory Protection | Use in a well-ventilated area. If dust is generated, a NIOSH-approved respirator may be necessary. |
Disposal Logistics and Operational Plan
The primary route for the disposal of this compound is through an approved hazardous waste disposal facility.[2] This is typically managed by your institution's Environmental Health and Safety (EHS) department. The following operational plan outlines the necessary steps from waste generation to final disposal.
Waste Characterization and Segregation
-
Waste Identification: All waste containing this compound must be classified as hazardous chemical waste.
-
Segregation: This waste must be segregated from other waste streams, particularly from incompatible materials such as strong oxidizing agents and strong bases.[3]
Step-by-Step Disposal Protocol
The following is a detailed experimental protocol for the proper disposal of this compound.
1. Waste Collection and Containment:
- Collect all solid waste of this compound in a designated, compatible, and clearly labeled waste container. The container should be in good condition with a secure, tight-fitting lid.
- For solutions containing this compound, use a designated liquid waste container that is compatible with the solvent used. Do not mix with other liquid waste streams unless explicitly permitted by your EHS department.
2. Labeling:
- Affix a hazardous waste label to the container as soon as the first particle of waste is added.
- The label must include:
- The words "Hazardous Waste"
- The full chemical name: "this compound"
- The concentration or percentage of the chemical in the waste.
- The date the waste was first added to the container.
- The name and contact information of the generating researcher or laboratory.
3. Storage:
- Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.
- The SAA should be located at or near the point of waste generation and under the control of the laboratory personnel.
- Ensure the storage area is well-ventilated and away from sources of ignition.
4. Request for Disposal:
- Once the waste container is full or is no longer being added to, contact your institution's EHS department to arrange for a waste pickup.
- Provide all necessary information about the waste as requested by the EHS department.
5. Empty Container Disposal:
- An empty container that held this compound must be triple-rinsed with a suitable solvent.
- The rinsate from the triple-rinsing must be collected and disposed of as hazardous waste.
- After triple-rinsing, the original labels on the container should be defaced or removed, and the container can then be disposed of as non-hazardous solid waste.
Visualized Disposal Workflow
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 2,3,4,9-tetrahydro-1H-carbazol-6-amine
Essential Safety and Handling Guide for 2,3,4,9-tetrahydro-1H-carbazol-6-amine
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedures are designed to ensure safe handling, use, and disposal of this compound in a laboratory setting.
Hazard Summary
This compound is classified with the following hazards:
-
Harmful if swallowed.[1]
-
Causes skin irritation.[1]
-
Causes serious eye irritation.[1]
-
May cause respiratory irritation.[1]
Personal Protective Equipment (PPE)
Strict adherence to the following PPE requirements is mandatory to minimize exposure and ensure personal safety.
| PPE Category | Item | Specification |
| Hand Protection | Chemical-resistant gloves | Wear appropriate protective gloves to prevent skin exposure.[2] Nitrile or neoprene gloves are generally recommended for handling organic amines. |
| Eye & Face Protection | Safety glasses or goggles | Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2] A face shield may be required for splash hazards. |
| Skin & Body Protection | Laboratory coat | Wear a standard laboratory coat. Ensure it is fully buttoned. |
| Respiratory Protection | Fume hood or respirator | Handle in a well-ventilated place, preferably within a chemical fume hood to avoid inhalation of dust or vapors.[2][3] If a fume hood is not available, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used. |
Operational Plan: Handling and Storage
Handling:
-
Ventilation: Always handle this compound in a well-ventilated area, such as a chemical fume hood, to minimize inhalation of dust or vapors.[2][3]
-
Avoid Contact: Take precautions to avoid contact with skin and eyes.[2][3][4]
-
Dust and Aerosols: Avoid the formation of dust and aerosols during handling.[2][3]
-
Hygiene: Wash hands thoroughly after handling.[2] Contaminated clothing should be removed and washed before reuse.[2]
Storage:
-
Container: Keep the container tightly closed when not in use.[2]
-
Conditions: Store in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents and strong bases.[2][4]
-
Security: Store in a locked-up area.
Disposal Plan
All waste materials should be handled as hazardous waste.
-
Containerization: Collect waste material in a suitable, closed, and properly labeled container for disposal.[3]
-
Regulations: Dispose of the contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.
-
Environmental Protection: Do not allow the chemical to enter drains, surface water, or the ground water system.[4]
Emergency Procedures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[2]
-
Skin Contact: Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation occurs.[2]
-
Inhalation: Remove the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2]
-
Spills: Evacuate the area. Wear appropriate PPE. For small spills, sweep up the material and place it into a suitable disposal container.[2] Avoid generating dust.[2] For large spills, contain the spill and follow institutional emergency procedures.
Visual Workflow for Safe Handling
The following diagram outlines the standard operating procedure for the safe handling of this compound from receipt to disposal.
Caption: Workflow for handling this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
